Product packaging for Fmoc-D-Asp(OBzl)-OH(Cat. No.:CAS No. 150009-58-8)

Fmoc-D-Asp(OBzl)-OH

Cat. No.: B613528
CAS No.: 150009-58-8
M. Wt: 445.47
InChI Key: OQGAELAJEGGNKG-HSZRJFAPSA-N
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Description

Fmoc-D-Asp(OBzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H23NO6 and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23NO6 B613528 Fmoc-D-Asp(OBzl)-OH CAS No. 150009-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGAELAJEGGNKG-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144570
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
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Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150009-58-8, 86060-84-6
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
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Record name Fmoc-L-aspartic acid 4-benzyl ester
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Foundational & Exploratory

Fmoc-D-Asp(OBzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asp(OBzl)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS). As a protected derivative of the non-proteinogenic D-aspartic acid, it plays a pivotal role in the development of peptide-based therapeutics with enhanced stability and unique biological activities. The incorporation of D-amino acids, such as D-aspartic acid, can significantly increase a peptide's resistance to enzymatic degradation by proteases, thereby improving its in vivo half-life and bioavailability.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and application of this compound in peptide synthesis.

Chemical Properties and Structure

This compound is a white to yellowish solid organic compound.[2] The molecule features three key components: the D-aspartic acid backbone, a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, and an acid-labile benzyl (Bzl) ester protecting the side-chain carboxyl group. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS, allowing for selective deprotection and peptide chain elongation.[3]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReferences
CAS Number 150009-58-8[3][4]
Molecular Formula C26H23NO6[4]
Molecular Weight 445.46 g/mol [3][4][5]
Appearance White or yellowish solid[2]
Melting Point 120-128 °C[3]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Insoluble in water.[2]
Purity ≥99% (HPLC)[3]
Optical Rotation [α]D20 = +21 ± 2º (c=1 in DMF)[3]
Storage 0-8°C, sealed in a dry environment.[3][6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the introduction of D-aspartic acid residues into a growing peptide chain during SPPS. The Fmoc group provides temporary protection of the α-amino group and is readily removed under mild basic conditions, typically with a solution of piperidine in DMF.[7][8] The benzyl ester on the side chain is stable to these basic conditions but can be cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[7]

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a general procedure for the coupling of this compound onto a solid support-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

    • or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

  • Deprotection Reagent:

    • 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for 15-30 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

    • The reaction is agitated for 3-5 minutes, and the solution is drained.

    • A fresh aliquot of the deprotection solution is added, and agitation is continued for another 10-15 minutes to ensure complete removal of the Fmoc group.[9]

    • The resin is thoroughly washed with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove all traces of piperidine.[1]

  • Amino Acid Activation and Coupling:

    • Method A (DIC/OxymaPure):

      • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.

      • Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

    • Method B (HATU/DIPEA):

      • In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.[10][11]

      • Add DIPEA (6-8 equivalents) to the solution and allow for pre-activation for 2-5 minutes.[9]

      • Add the activated amino acid solution to the peptide-resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.[11]

  • Washing: The resin is washed thoroughly with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times) to remove excess reagents and byproducts.[12]

  • Confirmation of Coupling (Optional): A qualitative ninhydrin (Kaiser) test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.[1]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Experimental Workflow

The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain during SPPS.

SPPS_Workflow Resin_Start Peptide-Resin (Fmoc-Protected) Resin_Deprotected Deprotected Peptide-Resin (Free Amine) Resin_Start->Resin_Deprotected Fmoc Deprotection Resin_Coupled Extended Peptide-Resin (Fmoc-D-Asp(OBzl) coupled) Resin_Deprotected->Resin_Coupled Coupling Resin_Coupled->Resin_Start Ready for next cycle Deprotection 20% Piperidine in DMF Washing1 DMF / DCM Wash Coupling_Reagents This compound + Activation Reagents (e.g., HATU/DIPEA) Washing2 DMF / DCM / IPA Wash

Caption: Workflow for the incorporation of this compound in SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-aspartic acid. Its well-defined chemical properties and the robustness of the Fmoc SPPS methodology enable the controlled and efficient production of complex peptides. For researchers and drug developers, the use of this compound provides a strategic advantage in designing peptides with improved pharmacokinetic profiles, paving the way for novel and more effective therapeutic agents. Careful execution of the coupling and deprotection steps is crucial for achieving high purity and yield in the final peptide product.

References

A Technical Guide to Fmoc-D-Asp(OBzl)-OH in Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Asp(OBzl)-OH is a pivotal building block in modern biochemistry and pharmaceutical development, primarily utilized in solid-phase peptide synthesis (SPPS). This N-α-Fmoc protected and β-benzyl ester side-chain protected derivative of D-aspartic acid facilitates the strategic incorporation of a non-proteinogenic D-amino acid into peptide sequences. The inclusion of D-aspartic acid can significantly enhance the proteolytic stability, bioavailability, and therapeutic efficacy of peptide-based drugs. This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols for its use, a comprehensive analysis of potential side reactions, and strategies for their mitigation. Quantitative data is presented to inform synthesis optimization, and graphical representations of key workflows and reaction mechanisms are provided to aid in conceptual understanding.

Introduction

In the realm of peptide science, the precise assembly of amino acids into well-defined sequences is paramount. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, has become the gold standard for its efficiency and versatility.[1][2] Central to this methodology is the use of amino acid derivatives with temporary N-α-protection and permanent side-chain protection. This compound is one such critical reagent, enabling the introduction of a D-aspartic acid residue into a growing peptide chain.[2]

The Fmoc group provides base-labile protection of the α-amino group, allowing for its removal under mild conditions that preserve the integrity of the peptide and acid-labile side-chain protecting groups.[1] The benzyl (Bzl) ester protecting the β-carboxyl group of the aspartic acid side chain offers robust protection during peptide chain elongation and can be removed during the final acidolytic cleavage from the solid support.

The incorporation of D-amino acids, such as D-aspartic acid, is a key strategy in drug discovery to develop more effective peptide therapeutics. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life and improved bioavailability.[1][3]

Core Applications in Biochemistry

The primary application of this compound is as a fundamental component in the synthesis of peptides and peptidomimetics with tailored properties. Its utility extends across various research and development domains:

  • Peptide Synthesis: It serves as a standard building block for the incorporation of D-aspartic acid residues in SPPS.[2] This is crucial for creating peptides with specific three-dimensional structures or for probing the role of stereochemistry in biological recognition.

  • Drug Development: this compound is instrumental in the design of peptide-based therapeutics with enhanced stability.[1][3] By replacing L-aspartic acid with its D-enantiomer, researchers can develop drug candidates with prolonged biological activity.

  • Bioconjugation: This derivative can be used in the synthesis of peptides that are subsequently conjugated to other molecules, such as fluorescent dyes, imaging agents, or drug delivery systems. The protected side chain prevents unwanted reactions during the conjugation process.

Quantitative Data on Peptide Synthesis

The efficiency of coupling and the minimization of side reactions are critical for the successful synthesis of high-purity peptides. While specific data for this compound is often embedded in broader studies, the following tables provide representative data for aspartic acid derivatives in SPPS to guide experimental design.

Table 1: Comparison of Coupling Reagent Efficacy for Aspartic Acid Derivatives

Coupling ReagentTypical Coupling TimeCrude Peptide Purity (%)Potential for Racemization
HBTU/HCTU15 - 60 min> 90%Low
HATU15 - 60 min> 95%Very Low
DIC/HOBt30 - 120 min85 - 95%Moderate
PyBOP20 - 90 min> 90%Low

Note: Purity is highly sequence-dependent. Data is illustrative and compiled from general peptide synthesis literature.

Table 2: Influence of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation

Asp Side-Chain Protecting GroupRelative Rate of Aspartimide Formation
Benzyl (OBzl)High
tert-Butyl (OtBu)Moderate
3-methylpent-3-yl (OMpe)Low
Benzyloxynonyl (OBno)Very Low

Data adapted from comparative studies on model peptides.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual Fmoc-SPPS.

Fmoc Deprotection

This procedure removes the N-α-Fmoc group from the growing peptide chain on the solid support.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF. For sequences prone to aspartimide formation, consider using a solution of 20% piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF.[4]

  • First Deprotection: Drain the DMF from the swollen resin and add the deprotection solution. Agitate the mixture for 5-10 minutes at room temperature.

  • Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

Amino Acid Coupling using HBTU/HOBt

This protocol describes the coupling of this compound to the deprotected peptide-resin.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Cleavage and Benzyl Group Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the benzyl ester from the D-aspartic acid residue.

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

The most significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of an aspartimide intermediate.[5]

Aspartimide Formation

This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carbonyl group, particularly under the basic conditions of Fmoc deprotection.[5] The resulting five-membered succinimide ring (aspartimide) can lead to several undesirable byproducts, including racemization of the aspartic acid residue and the formation of β-aspartyl peptides upon ring-opening.[5] Sequences containing Asp-Gly or Asp-Asn are particularly susceptible.[5]

Mitigation Strategies:

  • Modified Deprotection Conditions: Use a weaker base for Fmoc removal or add an acidic additive like HOBt to the piperidine solution to suppress the basicity.[4]

  • Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe) or benzyloxynonyl (OBno), can physically block the intramolecular cyclization.[4]

  • Backbone Protection: The use of a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid following the aspartate residue can prevent the initial cyclization.

Visualizations

Experimental Workflows and Logical Relationships

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each amino acid) A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing (DMF) B->C E Coupling C->E D Amino Acid Activation (this compound + HBTU/HOBt/DIPEA) D->E F Washing (DMF) E->F F->B Next Cycle End Final Cleavage and Deprotection (TFA Cocktail) F->End Final Amino Acid Coupled Start Start with Resin Start->A Purification Purification (RP-HPLC) End->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Aspartimide_Formation Peptide Peptide Backbone ...-NH-CH(CH2COOBzl)-CO-NH-R'-... Deprotonation Backbone Amide Deprotonation (Piperidine) Peptide->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide RingOpening Nucleophilic Ring Opening (Piperidine or H2O) Aspartimide->RingOpening Byproducts Byproducts: - α- and β-peptides - Racemized peptides - Piperidide adducts RingOpening->Byproducts

Figure 2: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Conclusion

This compound is an indispensable tool for the synthesis of peptides with enhanced therapeutic potential. Its successful application hinges on a thorough understanding of the principles of Fmoc-SPPS, careful execution of experimental protocols, and an awareness of potential side reactions. By implementing appropriate mitigation strategies, particularly for the prevention of aspartimide formation, researchers can effectively leverage this building block to create novel and robust peptide-based molecules for a wide range of biochemical and pharmaceutical applications. The continued development of new protecting groups and synthesis methodologies will further expand the utility of this compound in advancing the frontiers of peptide science.

References

A Comprehensive Technical Overview of Fmoc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Asp(OBzl)-OH is a pivotal amino acid derivative extensively utilized in peptide synthesis, a fundamental process in drug discovery and development. This guide provides an in-depth look at its core physicochemical properties, its structural significance, and its application in the synthesis of complex peptides.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.

PropertyValueReferences
Molecular Formula C₂₆H₂₃NO₆[1][2][3]
Molecular Weight 445.5 g/mol [1][3]
Alternative Molecular Weight 445.46 g/mol [2][4][5][6]
CAS Number 150009-58-8[1][2][3][6]

Structural and Functional Significance

This compound is a derivative of the naturally occurring amino acid, aspartic acid. Its structure is modified with two key protecting groups that enable its utility in solid-phase peptide synthesis (SPPS).

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amine of the amino acid. Its removal under mild basic conditions, which do not affect the acid-labile side-chain protecting groups, is a cornerstone of Fmoc-based SPPS.

  • Benzyl (Bzl) Ester: The benzyl ester protects the β-carboxyl group on the aspartic acid side chain. This prevents unwanted side reactions during peptide chain elongation. The benzyl group is typically removed at the final stage of peptide synthesis using strong acid cleavage.

The D-configuration of the chiral center is of particular importance in the design of peptide-based therapeutics. Incorporating D-amino acids can significantly enhance the proteolytic stability of peptides, thereby increasing their in vivo half-life and therapeutic efficacy.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and the scale of the synthesis, a generalized workflow for the incorporation of this compound in Fmoc-SPPS is outlined below.

General Workflow for this compound Coupling in SPPS

resin 1. Resin Swelling deprotection 2. Fmoc Deprotection resin->deprotection Swell in suitable solvent (e.g., DMF) wash1 3. Washing deprotection->wash1 Treat with 20% piperidine in DMF coupling 4. Amino Acid Coupling (this compound) wash1->coupling Wash with DMF wash2 5. Washing coupling->wash2 Activate with coupling reagents (e.g., HBTU/DIPEA) capping 6. Capping (Optional) wash2->capping Wash with DMF cycle Repeat for next amino acid capping->cycle Treat with capping mixture (e.g., Ac₂O/DIPEA in DMF) cluster_chemical Chemical Entity cluster_identifiers Identifiers cluster_properties Properties A This compound B CAS: 150009-58-8 A->B is identified by C Formula: C₂₆H₂₃NO₆ A->C is described by D MW: 445.5 g/mol A->D is described by

References

The Strategic Dance of Protection: An In-depth Technical Guide to Fmoc and OBzl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of solid-phase peptide synthesis (SPPS), the selection of protecting groups is a critical decision that dictates the success of synthesizing a target peptide. These temporary shields for reactive functional groups on amino acids prevent unwanted side reactions and allow for the controlled, stepwise assembly of the peptide chain. This guide provides a comprehensive technical exploration of two cornerstone protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, primarily for α-amino protection, and the acid-labile benzyl (Bzl) group, commonly employed as a benzyl ester (OBzl) for the side-chain protection of acidic amino acids.

Core Principles: The Concept of Orthogonality

The efficiency of modern peptide synthesis hinges on the principle of orthogonality.[1] An orthogonal protection strategy utilizes multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[2] This allows for a precise and controlled deprotection sequence, which is fundamental for both chain elongation and subsequent modifications.

The two dominant orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl strategies.[3][4]

  • Fmoc/tBu Strategy: This modern approach employs the base-labile Fmoc group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for the "permanent" protection of amino acid side chains.[1][5]

  • Boc/Bzl Strategy: The classical strategy, pioneered by Merrifield, uses the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and typically more acid-stable benzyl-based protecting groups for the side chains.[3][6]

This guide will focus on the Fmoc group as the key player in the Fmoc/tBu strategy and the OBzl group as a representative side-chain protecting group within the Boc/Bzl framework, while also touching upon its occasional use in orthogonal Fmoc-based schemes.

The Fmoc Protecting Group: A Modern Workhorse

The Fmoc group is the cornerstone of the most widely used SPPS strategy today.[5] Its popularity stems from the mild basic conditions required for its removal, which are compatible with a wide range of sensitive amino acids and post-translational modifications.[7]

Mechanism of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, typically by reaction with Fmoc-Cl or Fmoc-OSu. The protection is robustly stable to acidic conditions.

Deprotection of the Fmoc group is achieved through a base-catalyzed β-elimination reaction.[8] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of the carbamate, releasing the free amine of the peptide chain, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is washed away.[9]

Diagram of the Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_reaction Fmoc Deprotection with Piperidine Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is critical for the overall yield and purity of the synthesized peptide.[10] Incomplete deprotection leads to deletion sequences, where one or more amino acids are missing from the final peptide.

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10 minHighly effective, well-established.Can promote aspartimide and diketopiperazine formation. Regulated in some regions.
Piperazine/DBU5% Piperazine, 2% DBU in NMP< 1 minVery rapid deprotection, effective for difficult sequences.[11]May require optimization to minimize side reactions.
4-Methylpiperidine20% in DMF2 x 10 minLess regulated than piperidine, similar efficiency.Similar potential for side reactions as piperidine.
Pyrrolidine5-20% in DMF/NMPVariable, often faster than piperidineCan be removed by evaporation under microwave SPPS conditions.[12]Can be more aggressive, potentially leading to side reactions.

Data compiled from various sources, including[8][11].

Experimental Protocol: Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

The OBzl Protecting Group: A Classic Side-Chain Shield

The benzyl ester (OBzl) is a classic protecting group for the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu). It is a key component of the Boc/Bzl SPPS strategy, where it provides "permanent" protection that is stable to the repetitive mild acid treatments used for Boc group removal.[6]

Mechanism of OBzl Protection and Deprotection

The OBzl group is typically introduced during the synthesis of the amino acid derivative, for example, to produce Boc-Asp(OBzl)-OH or Boc-Glu(OBzl)-OH.

Removal of the OBzl group is achieved under strong acidic conditions, most commonly with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14] The mechanism involves protonation of the ester oxygen followed by cleavage of the benzyl-oxygen bond to release the free carboxylic acid and a benzyl cation. This highly reactive carbocation must be scavenged to prevent side reactions with nucleophilic residues in the peptide, such as tryptophan and methionine.

Alternatively, the OBzl group can be removed by catalytic hydrogenation, a milder method that utilizes a palladium catalyst and a hydrogen source.[15]

Diagram of OBzl Deprotection by Strong Acid

OBzl_Deprotection cluster_reaction OBzl Deprotection by Strong Acid (e.g., HF) Protected_Peptide Peptide-Asp(OBzl)-Resin Protonated_Intermediate Protonated Ester Protected_Peptide->Protonated_Intermediate + H⁺ (from HF) HF HF Deprotected_Peptide Peptide-Asp-OH Protonated_Intermediate->Deprotected_Peptide Cleavage Benzyl_Cation Benzyl Cation Protonated_Intermediate->Benzyl_Cation Alkylated_Scavenger Alkylated Scavenger Benzyl_Cation->Alkylated_Scavenger + Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: Mechanism of OBzl deprotection by strong acid.

Quantitative Data on OBzl Deprotection

Quantitative data for OBzl deprotection kinetics is less commonly reported in a standardized format compared to Fmoc deprotection, as the conditions are typically harsh and designed for complete removal at the end of the synthesis.

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Strong Acid CleavageAnhydrous HF, scavengers (e.g., anisole)0°C, 1-2 hoursHighly effective for simultaneous cleavage and deprotection.Highly toxic and corrosive, requires specialized equipment. Can cause side reactions.[14]
Strong Acid CleavageTFMSA, TFA, scavengers0°C to room temp, 1-4 hoursLess volatile than HF.Still highly corrosive, can lead to side reactions.
Catalytic HydrogenationH₂, Pd/C catalyst in a suitable solvent (e.g., MeOH, DMF)Room temp, atmospheric pressure, 1-16 hoursMild conditions, orthogonal to many other protecting groups.Not suitable for peptides containing sulfur (e.g., Met, Cys). Catalyst can be difficult to remove.
Experimental Protocol: Global Deprotection and Cleavage (Boc/Bzl Strategy)

Objective: To cleave the synthesized peptide from the resin and remove all benzyl-based side-chain protecting groups using HF.

Materials:

  • Peptide-resin (thoroughly dried)

  • Scavenger mixture (e.g., p-cresol, p-thiocresol, anisole)

  • Anhydrous hydrogen fluoride (HF)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus. Add the scavenger mixture.

  • Cooling: Cool the reaction vessel in a dry ice/acetone bath.

  • HF Condensation: Carefully condense the required amount of liquid HF into the reaction vessel.

  • Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Drying: Dry the crude peptide under vacuum.

Logical Workflow of SPPS

The following diagram illustrates the general logical workflow of a single cycle in solid-phase peptide synthesis, highlighting the key steps of deprotection and coupling.

Diagram of the SPPS Workflow

SPPS_Workflow start Start with Resin-Bound Amino Acid (Nα-Protected) deprotection Nα-Deprotection (e.g., 20% Piperidine for Fmoc) start->deprotection wash1 Wash deprotection->wash1 coupling Coupling of next Nα-Protected Amino Acid + Activation Reagent wash1->coupling wash2 Wash coupling->wash2 check Check for reaction completion (e.g., Ninhydrin test) wash2->check check->coupling Incomplete (Recouple) repeat Repeat Cycle for next Amino Acid check->repeat Complete repeat->deprotection Continue Elongation final_cleavage Final Cleavage from Resin & Side-Chain Deprotection repeat->final_cleavage Final Amino Acid Added

Caption: General workflow for a single SPPS cycle.

Conclusion

The choice between the Fmoc/tBu and Boc/Bzl strategies, and thus the specific protecting groups like Fmoc and OBzl, depends on the nature of the target peptide, its length, the presence of sensitive residues, and the desired scale of synthesis. The Fmoc strategy offers the advantage of milder conditions for iterative deprotection, making it the preferred method for a wide array of peptides. The Boc/Bzl strategy, while requiring harsher final cleavage conditions, remains a robust and valuable approach, particularly for long and difficult sequences prone to aggregation. A thorough understanding of the chemistry, potential side reactions, and experimental protocols associated with these protecting groups is essential for any researcher, scientist, or drug development professional aiming to successfully synthesize peptides of high purity and yield.

References

A Technical Guide to Fmoc-D-Asp(OBzl)-OH: Synthesis, Purification, and Quality Control for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Fmoc-D-Asp(OBzl)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The guide details supplier information, purity specifications, and provides adaptable experimental protocols for its synthesis, purification, and quality control.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-benzyl ester, or this compound, is a chiral amino acid derivative widely used in the synthesis of peptides. The incorporation of D-amino acids can enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function and the benzyl ester (OBzl) on the β-carboxyl group allow for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

Supplier and Purity Specifications

A critical first step in any synthetic endeavor is the sourcing of high-quality starting materials. This compound is commercially available from several reputable suppliers. The purity of the reagent is paramount to ensure the successful synthesis of the target peptide with minimal side products. High-performance liquid chromatography (HPLC) is the standard method for assessing purity.

SupplierPurity Specification (by HPLC)Additional Specifications
BLDpharm ≥98%-
Chem-Impex ≥99%Optical Rotation: [α]D20 = +21 ± 2º (c=1 in DMF), Melting Point: 120-128 °C
Sigma-Aldrich ≥98.0%Optical Activity: [α]20/D +20.0±2°, c = 1% in DMF, Impurities: ≤1% water, Melting Point: 120-130 °C

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quality control of this compound. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis of D-Aspartic Acid β-Benzyl Ester (H-D-Asp(OBzl)-OH)

The synthesis of the precursor, D-aspartic acid β-benzyl ester, is a key step. The following protocol is adapted from a known process for the corresponding L-isomer and is expected to be applicable to the D-enantiomer.

Materials:

  • D-Aspartic Acid

  • Benzyl Alcohol

  • Acetyl Chloride

  • Pyridine

  • Anhydrous solvents

Procedure:

  • A solution of acetyl chloride (1.5-3.0 moles per mole of aspartic acid) in benzyl alcohol (15-30 moles per mole of aspartic acid) is prepared and cooled to 0 °C.

  • D-aspartic acid (1.0 mole) is added portion-wise to the stirred solution, maintaining the temperature between -5 °C and +10 °C.

  • After the initial exothermic reaction subsides, the mixture is stirred at room temperature for 3 days.

  • The resulting solution is cooled, and pyridine is added incrementally to neutralize the mixture and precipitate the product.

  • The mixture is stirred for an additional 12 hours at room temperature.

  • The precipitated product is collected by filtration, washed, and dried.

Synthesis of this compound

The final step is the protection of the α-amino group of H-D-Asp(OBzl)-OH with the Fmoc group.

Materials:

  • H-D-Asp(OBzl)-OH

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate

  • 1,4-Dioxane

  • Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve H-D-Asp(OBzl)-OH in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the cooled amino acid solution with vigorous stirring over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Purification by Recrystallization

To achieve high purity, the crude this compound should be recrystallized.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the purified crystals under vacuum.

Quality Control

Rigorous quality control is essential to verify the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final product.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 4 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm or 265 nm.

  • Gradient Program: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes) is typically effective.

Chiral HPLC

To ensure the enantiomeric purity of this compound and to confirm the absence of the L-isomer, chiral HPLC is employed.

Method:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Lux Cellulose-1 or Lux Cellulose-2) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T).

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% trifluoroacetic acid) is commonly used for reversed-phase separations.

  • Flow Rate and Detection: Similar to standard HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the structure of this compound, showing characteristic peaks for the Fmoc, benzyl, and aspartic acid moieties.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis D_Asp D-Aspartic Acid H_D_Asp_OBzl H-D-Asp(OBzl)-OH D_Asp->H_D_Asp_OBzl Benzyl Esterification Fmoc_D_Asp_OBzl This compound H_D_Asp_OBzl->Fmoc_D_Asp_OBzl Fmoc Protection

Caption: Synthetic pathway for this compound.

Purification_QC_Workflow cluster_qc QC Methods Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Product Purified this compound Recrystallization->Purified_Product QC_Analysis Quality Control Analysis Purified_Product->QC_Analysis HPLC HPLC (Purity) QC_Analysis->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) QC_Analysis->Chiral_HPLC NMR NMR (Structure) QC_Analysis->NMR

Caption: Workflow for purification and quality control.

Navigating the Solubility Landscape of Fmoc-D-Asp(OBzl)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Peptide Synthesis Building Block.

This in-depth technical guide addresses the critical, yet often unpublished, parameter of the solubility of Fmoc-D-Asp(OBzl)-OH in common organic solvents. A thorough understanding of its solubility is paramount for the successful application of this reagent in solid-phase peptide synthesis (SPPS), ensuring efficient coupling reactions and minimizing impurities. This document provides a consolidation of available solubility data, detailed experimental protocols for in-house determination, and logical workflows to guide laboratory practices.

Physicochemical Properties of this compound

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-benzyl ester, is a widely used building block in peptide synthesis. The presence of the bulky, nonpolar Fmoc group and the benzyl ester side-chain protector significantly influences its solubility profile, generally rendering it soluble in polar aprotic organic solvents and insoluble in aqueous solutions.

PropertyValue
Molecular Formula C₂₆H₂₃NO₆
Molecular Weight 445.46 g/mol
Appearance White to off-white solid
Melting Point Approximately 120-130 °C

Solubility Data of this compound

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on information from chemical suppliers and the general behavior of Fmoc-protected amino acids, a qualitative and semi-quantitative summary is presented below. It is a common practice in peptide synthesis to use concentrations ranging from 0.1 M to 0.5 M for coupling reactions, and this compound is routinely used within this range in suitable solvents.

SolventAbbreviationGeneral SolubilityNotes
N,N-DimethylformamideDMFSolubleA standard and widely used solvent for SPPS. A concentration of 1% (w/v) in DMF has been reported for the L-enantiomer, which is approximately 22.4 mM.[1]
Dimethyl SulfoxideDMSOSolubleA highly polar aprotic solvent capable of dissolving many Fmoc-amino acids.
N-Methyl-2-pyrrolidoneNMPSolubleOften used as a substitute for DMF, with similar solvating properties for Fmoc-amino acids.[2]
DichloromethaneDCMSolubleA common solvent in organic synthesis, though its use in Fmoc-SPPS can be limited.
TetrahydrofuranTHFModerately SolubleGenerally less effective at dissolving Fmoc-amino acids compared to DMF or NMP, but can be used in solvent mixtures.[3]
AcetonitrileACNSparingly SolubleLower polarity compared to DMF and DMSO, resulting in reduced solubility for many polar organic molecules.
Water-InsolubleThe hydrophobic nature of the Fmoc and benzyl groups leads to very poor solubility in aqueous solutions.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, it is recommended to determine this parameter experimentally. The following protocol outlines the equilibrium shake-flask method, a reliable technique for this purpose.

Objective:

To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:
  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, NMP, DCM, THF, ACN)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes to ensure good initial mixing.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

Visualizing Experimental and Synthetic Workflows

To further clarify the practical applications of this compound, the following diagrams, generated using Graphviz, illustrate key experimental and synthetic workflows.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_result Result start Weigh excess This compound add_solvent Add known volume of solvent start->add_solvent vortex Vortex to mix add_solvent->vortex shake Shake at constant temp (24-48h) vortex->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute for HPLC filter->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Fmoc_SPPS_Cycle resin Resin-Bound Peptide (Fmoc-AA...-Resin) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection free_amine Free N-terminal Amine (H2N-AA...-Resin) deprotection->free_amine coupling Coupling Reaction free_amine->coupling new_peptide Elongated Peptide (Fmoc-D-Asp(OBzl)-AA...-Resin) coupling->new_peptide activated_aa Activated this compound (in DMF/NMP) activated_aa->coupling wash Wash Steps new_peptide->wash wash->resin Next Cycle

Caption: The role of this compound in a standard Fmoc-SPPS cycle.

References

The Strategic Incorporation of D-Amino Acids in Peptide Therapeutic Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by innovative strategies to overcome the inherent limitations of native peptides. Among these, the substitution of L-amino acids with their D-enantiomers has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of D-amino acid incorporation in the design and development of next-generation peptide therapeutics.

The Stereochemical Advantage: Enhancing Therapeutic Potential

Naturally occurring peptides are exclusively composed of L-amino acids, making them susceptible to rapid degradation by endogenous proteases, which exhibit a high degree of stereospecificity. This rapid clearance significantly limits their therapeutic efficacy and bioavailability. The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, provides a robust solution to this challenge.

The primary advantages of incorporating D-amino acids into therapeutic peptides include:

  • Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, rendering the peptide bonds resistant to cleavage. This steric hindrance dramatically increases the peptide's half-life in biological systems.[1][2][3][4][5]

  • Improved Bioavailability: Increased stability against enzymatic degradation directly contributes to improved oral and systemic bioavailability, allowing for less frequent dosing and improved patient compliance.[1][2]

  • Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation. This can lead to changes in receptor binding affinity and selectivity, potentially resulting in superagonists, antagonists, or receptor-specific modulators.[1]

  • Reduced Immunogenicity: The human immune system primarily recognizes and processes peptides composed of L-amino acids. The incorporation of D-amino acids can mitigate immune responses, enhancing the safety profile of the therapeutic peptide.[3]

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with D-amino acids has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. The following tables summarize key quantitative data from various studies.

Table 1: Proteolytic Stability of L- vs. D-Amino Acid-Containing Peptides
Peptide/AnalogModificationAssay ConditionHalf-Life / % RemainingAnalytical Method
Generic L-peptideNoneProteinase KComplete degradation in 4 hoursHPLC
D-amino acid modified peptideC-terminal D-amino acidProteinase K15% remaining after 24 hoursHPLC
Glycoside modified peptideC-terminal glycosideProteinase K45% remaining after 24 hoursHPLC
MUC2 epitope peptideFlanking D-amino acidsHuman Serum (10% and 50%)Increased stability, almost resistant to degradationNot Specified
Cationic Antimicrobial PeptideD-Phenylalanine substitutionTrypsin DigestionL-Peptide: <10% remaining after 2h; D-Peptide: >90% remaining after 2hRP-HPLC
Neurotensin AnalogD-Phenylalanine substitutionRat Brain HomogenateL-Analog: t1/2 ≈ 3 min; D-Analog: t1/2 > 240 minRadioimmunoassay

Data compiled from multiple sources to illustrate the general trend. Specific values can vary based on the peptide sequence and experimental conditions.

Table 2: Receptor Binding Affinity of L- vs. D-Amino Acid-Containing Peptides
Peptide/AnalogTarget ReceptorModificationBinding Affinity (Ki / IC50)
PMIγMDM2All D-amino acid peptideKd = 52.8 nM
MUC2 Epitope PeptidemAb 996None (all L-amino acid)IC50 = 400-600 µmol/dm³
MUC2 Epitope Peptide (tptPTGTQTpt)mAb 996Flanking D-amino acidsIC50 = 1700 µmol/dm³
DermorphinOpioid ReceptorD-Ala at position 2Superior to morphine
Deltorphinδ Opioid ReceptorD-Ala at position 2High affinity and selectivity

This table presents a selection of data to demonstrate the variable effects of D-amino acid substitution on receptor binding.

Table 3: Immunogenicity of L- vs. D-Amino Acid-Containing Peptides
Peptide/AnalogStudy TypeOutcome
Melittin-polymer conjugate (LMM)In vivo (mice)Induced robust IgG and IgM antibody response against PEG
Melittin-polymer conjugate (DMM)In vivo (mice)Did not generate an antibody-based immune response
General D-peptidesGeneral ObservationGenerally less immunogenic than L-peptides due to poor processing and presentation by MHC molecules

Quantitative clinical data on the immunogenicity of D-peptides is limited, but preclinical and theoretical data strongly support reduced immunogenicity.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the design and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Objective: To synthesize a peptide containing one or more D-amino acids using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink Amide resin (for C-terminal amide) or other suitable resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker or vortex mixer

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[6]

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[1]

    • Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.[1]

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group.[6]

    • Wash the resin extensively with DMF.

  • Subsequent Amino Acid Coupling:

    • Repeat the activation and coupling steps for the next Fmoc-protected amino acid (L- or D-).

  • Repeat Cycles: Continue the deprotection, washing, and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin to cleave the peptide from the resin and remove side-chain protecting groups. Agitate for 2-4 hours.[6]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow cluster_cleavage Start Start with Resin Swell Swell Resin in DMF Start->Swell Couple Couple Fmoc-Amino Acid Swell->Couple Wash1 Wash Couple->Wash1 Deprotect Fmoc Deprotection with Piperidine Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Cleave Cleave from Resin & Deprotect Side Chains Wash2->Cleave Loop_Start Wash2->Loop_Start Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify End Final Peptide Purify->End Loop_Start->Couple Repeat for each amino acid Loop_End

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Proteolytic Stability Assay

Objective: To evaluate the resistance of a D-amino acid-containing peptide to enzymatic degradation compared to its L-amino acid counterpart.

Materials:

  • L- and D-amino acid-containing peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

  • Incubator or water bath at 37°C

  • RP-HPLC system

Protocol:

  • Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to the desired final concentrations.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t1/2) of the peptides.

Workflow for Proteolytic Stability Assay:

Stability_Assay_Workflow Start Prepare Peptide and Protease Solutions Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction with TCA Sample->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Analyze Analyze by RP-HPLC Centrifuge->Analyze Data Calculate % Remaining and Half-life Analyze->Data End Compare Stability Data->End

Proteolytic Stability Assay Workflow.

Receptor Binding Assay (Competition Binding)

Objective: To determine the binding affinity (e.g., IC50 or Ki) of a D-amino acid-containing peptide to its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled test peptides (L- and D-analogs)

  • Binding buffer

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

  • Competition: Add increasing concentrations of the unlabeled test peptides to the wells.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate to reach equilibrium.

  • Filtration: Transfer the incubation mixture to a filter plate and wash to separate bound from free radioligand.

  • Quantification: Measure the radioactivity of the bound ligand on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Immunogenicity Assessment

Objective: To assess the potential of a D-amino acid-containing peptide to elicit an immune response.

Methods:

  • In Silico Prediction: Utilize algorithms like EpiMatrix to predict the presence of potential T-cell epitopes within the peptide sequence. These tools can help in the early stages of design to identify and eliminate potentially immunogenic sequences.

  • In Vitro HLA Binding Assays: Measure the binding affinity of the peptide to a panel of purified human leukocyte antigen (HLA) molecules. Peptides that do not bind to HLA are less likely to be presented to T-cells and are therefore less likely to be immunogenic.

  • T-Cell Proliferation Assays: Co-culture the peptide with peripheral blood mononuclear cells (PBMCs) from a diverse panel of human donors. Measure the proliferation of T-cells in response to the peptide. A lack of T-cell proliferation suggests low immunogenicity.

  • Cytokine Release Assays: Measure the release of pro-inflammatory cytokines (e.g., IL-2, IFN-γ) from PBMCs upon exposure to the peptide. An absence of cytokine release is indicative of a low immunogenic potential.

Signaling Pathways and D-Amino Acid Peptide Therapeutics

The incorporation of D-amino acids can modulate a peptide's interaction with its target receptor, thereby influencing downstream signaling pathways. Understanding these pathways is crucial for rational drug design.

MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Peptides that disrupt the p53-MDM2 interaction can stabilize p53 and reactivate its tumor-suppressive functions. D-amino acid-containing peptides have been designed as potent inhibitors of this interaction.

p53_MDM2_Pathway DNA_Damage DNA Damage / Stress p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces expression Proteasome Proteasome p53->Proteasome Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes MDM2->p53 promotes degradation MDM2->Proteasome D_peptide D-peptide Inhibitor D_peptide->MDM2 inhibits

MDM2-p53 Signaling Pathway and D-peptide Inhibition.

Somatostatin Receptor Signaling Pathway

Somatostatin receptors (SSTRs) are G-protein coupled receptors that mediate the inhibitory effects of somatostatin on hormone secretion and cell proliferation. Analogs of somatostatin, some containing D-amino acids for enhanced stability, are used in the treatment of neuroendocrine tumors and acromegaly.

SSTR_Pathway Somatostatin Somatostatin / Analog SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR binds Gi Gi Protein SSTR->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion inhibits Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation inhibits

Somatostatin Receptor Signaling Pathway.

Conclusion

The incorporation of D-amino acids is a cornerstone of modern peptide therapeutic design, offering a powerful strategy to overcome the inherent limitations of native peptides. The enhanced proteolytic stability, improved bioavailability, and potential for modulated biological activity and reduced immunogenicity make D-amino acid substitution an indispensable tool for developing more effective and safer peptide-based drugs. As our understanding of the structural and functional consequences of D-amino acid incorporation continues to expand, so too will our ability to rationally design the next generation of peptide therapeutics with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge and experimental framework for researchers to harness the full potential of D-amino acids in their drug discovery and development endeavors.

References

Fmoc-D-Asp(OBzl)-OH: A Technical Guide for Bioconjugation and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asp(OBzl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-benzyl ester, is a pivotal building block in the field of peptide chemistry. Its unique structure, featuring a base-labile Fmoc protecting group on the α-amino group and a benzyl ester protecting the side-chain carboxyl group of a D-amino acid, makes it a valuable reagent for Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a key strategy for enhancing their proteolytic stability and modulating their biological activity, making them more robust candidates for therapeutic development.[1][2][3][4]

This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in the synthesis of peptides for bioconjugation and the development of novel biomaterials.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 150009-58-8
Molecular Formula C₂₆H₂₃NO₆
Molecular Weight 445.46 g/mol
Appearance White to off-white powder or crystals
Melting Point 120-130 °C
Solubility Soluble in organic solvents such as DMF and DCM; Insoluble in water
Optical Activity [α]20/D +21±2°, c=1 in DMF
Storage Temperature 2-8°C

Core Applications in Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group and is readily removed under mild basic conditions, typically with a solution of piperidine in DMF.[5] This orthogonality to the acid-labile side-chain protecting groups is a cornerstone of the Fmoc SPPS strategy.[]

The incorporation of D-aspartic acid using this reagent offers several advantages in drug discovery and development:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer in-vivo half-life of peptide-based drugs.[1][2][3]

  • Modulation of Biological Activity: The stereochemistry of an amino acid can be critical for its interaction with biological targets. The introduction of D-aspartic acid can alter the peptide's conformation, potentially leading to novel or enhanced binding affinities for receptors or enzymes.[2]

Bioconjugation Applications

Peptides synthesized with this compound can be conjugated to carrier proteins, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to generate immunogens for antibody production or to improve the pharmacokinetic properties of a therapeutic peptide. The benzyl ester on the side chain of the D-aspartic acid residue can be deprotected to reveal a carboxylic acid, which can then be activated for conjugation to amine groups on the carrier protein.

Workflow for Peptide-BSA Conjugation

Bioconjugation_Workflow cluster_0 Peptide Synthesis & Deprotection cluster_1 Conjugation cluster_2 Characterization SPPS 1. Fmoc-SPPS with This compound Cleavage 2. Cleavage from Resin & Global Deprotection (TFA) SPPS->Cleavage Purification 3. HPLC Purification of Peptide Cleavage->Purification Activation 4. Activate Peptide COOH (EDC/NHS) Purification->Activation Conjugation 5. React with BSA (Amine Coupling) Activation->Conjugation Purification_Conj 6. Purify Conjugate (Dialysis/SEC) Conjugation->Purification_Conj Analysis 7. Characterize Conjugate (SDS-PAGE, MS) Purification_Conj->Analysis

Caption: Workflow for the conjugation of a D-aspartic acid-containing peptide to BSA.

Material Science Applications: Hydrogel Formation

Fmoc-protected amino acids are known to self-assemble into nanostructures, such as nanofibers, which can entangle to form hydrogels.[7][8][9][10][11] These hydrogels have potential applications in drug delivery, tissue engineering, and as scaffolds for cell culture. The self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties.[12]

While specific protocols for hydrogel formation using this compound are not extensively reported, the general principles of pH or solvent switching can be applied.

Mechanism of Fmoc-Amino Acid Self-Assembly

Hydrogel_Formation Monomer This compound Monomers in Solution Trigger Trigger (e.g., pH change) Monomer->Trigger Fiber Self-Assembly into Nanofibers (π-π stacking & H-bonding) Trigger->Fiber Network Fiber Entanglement & Water Trapping Fiber->Network Hydrogel Hydrogel Formation Network->Hydrogel p53_MDM2_Inhibition cluster_0 Normal Cell Regulation cluster_1 D-Peptide Inhibition in Cancer Cells p53 p53 (Tumor Suppressor) p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 MDM2 MDM2 MDM2->p53_MDM2 Degradation p53 Degradation p53_MDM2->Degradation D_Peptide D-Peptide Inhibitor (containing D-Asp) MDM2_Inhibited MDM2 D_Peptide->MDM2_Inhibited binds & inhibits p53_Active Active p53 Apoptosis Apoptosis p53_Active->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Fmoc-D-Asp(OBzl)-OH into synthetic peptides using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. The protocols detailed below cover the entire workflow, from resin preparation to the final cleavage and deprotection of the peptide.

Introduction

This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine provides temporary, base-labile protection, while the benzyl (Bzl) ester protects the β-carboxyl group of the D-aspartic acid side chain. The benzyl group is a stable, acid-labile protecting group that is removed during the final cleavage of the peptide from the resin. The incorporation of D-amino acids, such as D-aspartic acid, can enhance the enzymatic stability of the resulting peptide, a desirable characteristic for therapeutic peptide development.[1]

The standard Fmoc-SPPS cycle involves the sequential removal of the Fmoc group with a mild base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid.[1][2] This cycle is repeated until the desired peptide sequence is assembled on a solid support. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).[3][4]

Data Presentation

Table 1: Reagents for this compound SPPS
ReagentPurposeTypical Concentration/Equivalents
Rink Amide ResinSolid support for peptide amide synthesis100 mg (0.1 mmol scale)
N,N-Dimethylformamide (DMF)Solvent for resin swelling, washing, and reactionsAs required
Dichloromethane (DCM)Solvent for washingAs required
20% Piperidine in DMF (v/v)Fmoc deprotection reagent5 mL per 100 mg resin
This compoundProtected amino acid to be coupled3-5 equivalents
HBTU/HATUCoupling (activating) reagent2.9-5 equivalents
N,N-Diisopropylethylamine (DIPEA)Base for amino acid activation and in situ neutralization6-10 equivalents
Trifluoroacetic acid (TFA)Reagent for final cleavage and deprotection~95% in cleavage cocktail
Triisopropylsilane (TIS)Scavenger in cleavage cocktail to prevent side reactions2.5% in cleavage cocktail
WaterScavenger in cleavage cocktail2.5% in cleavage cocktail
Cold Diethyl EtherFor precipitation of the cleaved peptideAs required
Table 2: Protocol Timings for a Single Coupling Cycle
StepTypical DurationNotes
Resin Swelling1-2 hoursEssential for efficient reaction kinetics.
Fmoc Deprotection2 x 10 minutesA two-step deprotection is often recommended for complete removal of the Fmoc group.
Washing (Post-deprotection)5 x 1 minuteThorough washing is critical to remove residual piperidine.
Coupling Reaction1-4 hoursReaction time can be extended for sterically hindered amino acids.[5] Monitoring is recommended.
Washing (Post-coupling)5 x 1 minuteRemoves excess reagents and byproducts.
Final Cleavage2-4 hoursTime may vary depending on the peptide sequence and protecting groups.[4]

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place 100 mg of Rink Amide resin (for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[4]

  • Add approximately 10 mL of DMF per gram of resin to the vessel.[4]

  • Allow the resin to swell at room temperature for 1-2 hours with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin (approximately 5 mL for 100 mg of resin).

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for another 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

Protocol 3: Coupling of this compound
  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU or HATU (2.9-4.5 equivalents) in DMF.[4]

  • Add DIPEA (6-10 equivalents) to the amino acid solution and mix well to activate the amino acid.[4]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[5] If the test is positive (blue beads), indicating free amines, the coupling step should be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times) and then with DCM (3 times).

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and then methanol.

  • Dry the resin under vacuum for at least 2 hours.[4]

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues like Cys, Met, or Trp is TFA/TIS/water (95:2.5:2.5 v/v/v).[4][6] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the combined TFA filtrate to a tube of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Final_Cleavage Purification Peptide Purification (RP-HPLC) Final_Cleavage->Purification Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin α-amine protected Intermediate Deprotonated Fmoc (Intermediate) Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct + Dibenzofulvene (byproduct) Free_Amine H2N-Peptide-Resin α-amine deprotected Intermediate->Free_Amine β-elimination Coupling_Mechanism Fmoc_AA This compound Carboxylic Acid Active_Ester Activated Ester (Intermediate) Fmoc_AA->Active_Ester + Coupling Reagent Coupling_Reagent HBTU/DIPEA Coupled_Peptide Fmoc-D-Asp(OBzl)-NH-Peptide-Resin Peptide Bond Formed Active_Ester->Coupled_Peptide + Deprotected Peptide Deprotected_Peptide H2N-Peptide-Resin Free Amine Deprotected_Peptide->Coupled_Peptide

References

Application Notes and Protocols for Coupling Fmoc-D-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for Fmoc-D-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS). It addresses common challenges, particularly aspartimide formation, and offers strategies for optimizing coupling efficiency and peptide purity.

Introduction to Coupling this compound

This compound is a crucial building block in the synthesis of peptides containing D-aspartic acid. The benzyl (Bzl) ester protects the side-chain carboxyl group, which is later removed during the final cleavage from the resin. The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.[1][2] The primary challenge associated with the coupling of aspartic acid residues in Fmoc-SPPS is the base-catalyzed formation of aspartimide, a cyclic succinimide intermediate.[3][4][5][6] This side reaction can lead to the formation of difficult-to-separate impurities, including α- and β-piperidide adducts, as well as racemization of the aspartic acid residue.[3][5]

Comparison of Common Coupling Reagents

The selection of a coupling reagent significantly impacts the success of incorporating this compound. The most common classes of coupling reagents are uronium/aminium salts and carbodiimides. Phosphonium salts are also used but are less common for standard couplings.[7][8]

Table 1: Performance Comparison of Coupling Reagents for Fmoc-Amino Acid Coupling

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationKey Considerations
HATU Uronium/Aminium Salt15-45 minutes>95Very LowHighly efficient and fast, but can be expensive. Recommended for difficult couplings.[9][10][11][12]
HBTU Uronium/Aminium Salt20-60 minutes>95LowA widely used and effective reagent, though generally slightly less reactive than HATU.[9][11][13]
HCTU Uronium/Aminium Salt15-45 minutes>95Very LowSimilar in reactivity to HATU, often with better solubility and stability.[9][10]
DIC/Oxyma Carbodiimide/Additive60-180 minutes>95LowCost-effective and highly efficient. Oxyma Pure is a superior alternative to HOBt, reducing potential explosion hazards and minimizing racemization.[4][14][15][16]
PyBOP Phosphonium Salt30-120 minutes>95LowEffective for hindered couplings, but the byproducts can be more difficult to remove.[9]

Aspartimide Formation: A Critical Side Reaction

Aspartimide formation is a significant side reaction that occurs during the piperidine-mediated Fmoc-deprotection step, especially in sequences like Asp-Gly.[4][17] The backbone amide nitrogen attacks the side-chain benzyl ester of the preceding aspartic acid residue, forming a five-membered ring. This intermediate is susceptible to nucleophilic attack by piperidine, leading to the formation of both desired α-peptide and undesired β-peptide, as well as potential racemization.

Strategies to Minimize Aspartimide Formation:

  • Choice of Protecting Group: While this document focuses on the OBzl protecting group, it is worth noting that bulkier protecting groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) can significantly reduce aspartimide formation.[3][18]

  • Modified Deprotection Conditions: Adding an acidic additive such as 0.1 M HOBt or Oxyma Pure to the 20% piperidine in DMF deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[4][15]

  • Use of Weaker Bases: In some cases, replacing piperidine with a weaker base like 5% piperazine with 0.1 M HOBt can be beneficial, although this may lead to incomplete Fmoc removal in some sequences.[4]

  • Reduced Deprotection Times: Minimizing the exposure time to the basic deprotection solution can also help, but complete Fmoc removal must be ensured.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound onto a solid support. Reagent equivalents are based on the initial loading of the resin.

4.1 General SPPS Workflow

The overall process of solid-phase peptide synthesis follows a cyclical procedure.

SPPS_Workflow Resin Resin with N-terminal amine Swell 1. Swell Resin in DMF Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (this compound + Reagents) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Elongation Cleavage 6. Cleavage and Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

4.2 Protocol 1: Coupling using HATU

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes).[4]

    • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the vial.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

    • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

4.3 Protocol 2: Coupling using DIC/Oxyma

  • Resin Preparation:

    • Follow the same resin preparation and Fmoc deprotection steps as described in Protocol 1 (Section 4.2, Step 1).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add this solution to the reaction vessel containing the deprotected peptide-resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the reaction vessel.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Post-Coupling Wash:

    • Follow the same post-coupling wash procedure as described in Protocol 1 (Section 4.2, Step 3).

Mechanisms and Side Reactions

The following diagram illustrates the mechanism of a uronium/aminium-based coupling reagent and the competing aspartimide formation side reaction.

Coupling_Mechanism cluster_coupling Peptide Bond Formation (Uronium/Aminium) cluster_side_reaction Aspartimide Formation (During Deprotection) AA This compound ActiveEster OAt/OBt Active Ester AA->ActiveEster Activation Reagent HATU/HBTU + DIPEA Reagent->ActiveEster PeptideBond Peptide Bond Formed ActiveEster->PeptideBond ResinAmine Resin-NH2 ResinAmine->PeptideBond Nucleophilic Attack PeptideAsp Peptide with Asp(OBzl) Aspartimide Aspartimide Intermediate PeptideAsp->Aspartimide Base-catalyzed cyclization Piperidine Piperidine Piperidine->Aspartimide Byproducts α/β-peptides, Racemization Aspartimide->Byproducts Piperidine attack

Caption: Mechanisms of peptide bond formation and the competing aspartimide side reaction.

Conclusion

The successful incorporation of this compound in SPPS requires careful consideration of the coupling reagent and reaction conditions to mitigate the risk of aspartimide formation. For most applications, modern coupling reagents such as HATU or the combination of DIC/Oxyma provide excellent results.[9][12][16] For particularly challenging sequences prone to aspartimide formation, modifying the Fmoc-deprotection conditions by adding an acidic additive like Oxyma Pure is a highly recommended strategy.[4][15] The protocols provided herein serve as a starting point for the optimization of peptide synthesis involving this compound.

References

Application Notes and Protocols for Fmoc Deprotection of D-Asp(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard procedure for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of D-Aspartic acid with a benzyl-protected side chain (D-Asp(OBzl)) during solid-phase peptide synthesis (SPPS).

The Fmoc protecting group is favored in modern peptide synthesis due to its base-lability, which allows for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1] The most common method for Fmoc deprotection involves the use of a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] This process proceeds through a β-elimination mechanism to expose the N-terminal amine of the growing peptide chain, preparing it for the subsequent amino acid coupling step.[1][2]

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group is a two-step process initiated by a base, most commonly a secondary amine like piperidine.[1][2]

  • Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[1]

  • β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[1]

  • DBF Scavenging: Excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.[1]

A potential side reaction during the Fmoc deprotection of Aspartic acid residues is the formation of aspartimide.[3][4] This base-catalyzed intramolecular cyclization can lead to the formation of α- and β-peptides and racemization.[3] To minimize this, the addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can be employed.[3][5]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Fmoc deprotection of D-Asp(OBzl).

ParameterStandard ConditionAlternative/Modified ConditionNotes
Deprotection Reagent 20% (v/v) piperidine in DMF2% DBU / 2-5% Piperidine in DMF/NMP[3]Piperidine is the most common and well-established reagent. DBU can be used for faster deprotection but may increase the risk of side reactions.[3]
Reaction Time 2 x 10 minutes1 x 3 minutes, followed by 1 x 10-15 minutes[3]Two shorter treatments are often preferred to ensure complete removal and to wash away the DBF adduct.
Temperature Room Temperature-The reaction is typically carried out at ambient temperature.
Volume of Reagent Approx. 10 mL per gram of resin[6]-Sufficient volume should be used to fully swell and suspend the resin.
Aspartimide Suppression -0.1 M HOBt in deprotection solution[3]Recommended for sequences prone to aspartimide formation, such as those containing Asp-Gly or Asp-Ser.[3]

Experimental Protocol: Fmoc Deprotection of Resin-Bound D-Asp(OBzl)

This protocol describes the standard procedure for the removal of the Fmoc group from a peptide-resin beginning with D-Asp(OBzl).

Materials:

  • Fmoc-D-Asp(OBzl)-peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Solid-phase peptide synthesis reaction vessel

  • Inert gas (Nitrogen or Argon) for agitation (optional)

  • Shaker or rocker

Procedure:

  • Resin Swelling:

    • Place the Fmoc-D-Asp(OBzl)-peptide-resin in a suitable reaction vessel.

    • Add sufficient DMF to swell the resin completely (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 30-60 minutes with gentle agitation.[1]

  • Initial DMF Wash:

    • Drain the DMF from the swollen resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual impurities.[3]

  • First Deprotection Step:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.

    • Agitate the mixture at room temperature for 3-5 minutes.[3][6]

    • Drain the deprotection solution.

  • Second Deprotection Step:

    • Add a fresh portion of the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture at room temperature for 10-15 minutes to ensure complete removal of the Fmoc group.[3]

    • Drain the deprotection solution.

  • Thorough Washing:

    • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1] This step is crucial to prevent the premature deprotection of the next Fmoc-protected amino acid to be coupled.

  • Confirmation of Deprotection (Optional but Recommended):

    • A qualitative Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A positive result (blue color) indicates the presence of a free primary amine and successful Fmoc deprotection.

The deprotected peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Visualizations

Diagram of the Fmoc Deprotection Experimental Workflow

Fmoc_Deprotection_Workflow start Start: Fmoc-D-Asp(OBzl)-Resin swell 1. Swell Resin in DMF start->swell wash1 2. Wash with DMF (3-5 times) swell->wash1 deprotect1 3. First Deprotection (20% Piperidine/DMF, 3-5 min) wash1->deprotect1 deprotect2 4. Second Deprotection (20% Piperidine/DMF, 10-15 min) deprotect1->deprotect2 wash2 5. Wash with DMF (5-7 times) deprotect2->wash2 end End: H2N-D-Asp(OBzl)-Resin (Ready for next coupling) wash2->end Fmoc_Deprotection_Logic reagents Reagents: - 20% Piperidine in DMF - (Optional) 0.1M HOBt procedure Procedure: 1. Swelling 2. Washing 3. Deprotection (2 steps) 4. Final Washing reagents->procedure outcome Desired Outcome: Complete Fmoc Removal Free N-terminal Amine procedure->outcome side_reaction Potential Side Reaction: Aspartimide Formation procedure->side_reaction mitigation Mitigation Strategy: Add HOBt to Deprotection Solution mitigation->side_reaction suppresses

References

Application Notes and Protocols for the Cleavage of Peptides Containing Asp(OBzl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection and use of cleavage cocktails for peptides containing the Asp(OBzl) (aspartic acid β-benzyl ester) protecting group. The protocols and data presented herein are intended to help researchers minimize common side reactions, particularly aspartimide formation, and maximize the yield and purity of the target peptide.

Introduction

The benzyl ester is a commonly used protecting group for the side chain of aspartic acid in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies. While effective, its removal during the final cleavage step with strong acids like trifluoroacetic acid (TFA) can be challenging. The primary side reaction of concern is the formation of a cyclic aspartimide intermediate.[1] This intermediate can subsequently undergo nucleophilic attack by water or other nucleophiles present in the cleavage cocktail, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemization at the α-carbon of the aspartic acid residue.[1][2][3] The formation of these impurities can complicate purification and compromise the biological activity of the final peptide.[1]

The propensity for aspartimide formation is highly sequence-dependent, with sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][4][5] Therefore, the careful selection of a cleavage cocktail and reaction conditions is paramount to obtaining a high-quality peptide product.

Cleavage Cocktails and Scavengers

The most common method for cleaving peptides from the resin and removing the Asp(OBzl) protecting group is treatment with a strong acid, typically TFA.[6][7] The cleavage cocktail is a mixture of TFA and various "scavengers" designed to trap the reactive benzyl cations and other electrophilic species generated during the deprotection process.[6][8][9] These scavengers prevent the re-attachment of these species to sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[6]

Commonly used scavengers and their functions include:

  • Water (H₂O): Scavenges t-butyl cations and acts as a proton source.[7]

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl and other carbocations.[7][10]

  • Phenol: Protects tyrosine and tryptophan residues from oxidation and alkylation.[7][9]

  • Thioanisole: Aids in the removal of the Pbf protecting group from arginine and suppresses oxidation of cysteine and methionine.[7]

  • 1,2-Ethanedithiol (EDT): An effective scavenger for t-butyl cations and helps to reduce oxidation of cysteine and methionine.[7]

Minimizing Aspartimide Formation

Several factors can influence the extent of aspartimide formation during the cleavage of peptides containing Asp(OBzl):

  • Temperature: Performing the cleavage at reduced temperatures (e.g., 0-5 °C) can significantly decrease the rate of aspartimide formation.[11]

  • Acid Concentration: While strong acid is required for cleavage, excessively harsh conditions can promote side reactions. In some cases, a two-step cleavage procedure with a lower concentration of a strong acid like HF in the first step can be beneficial.[11]

  • Protecting Group Choice: While this note focuses on Asp(OBzl), it is worth noting that for sequences highly prone to aspartimide formation, alternative protecting groups such as Asp(OMpe) or Asp(OBno) have been shown to significantly reduce this side reaction.[1][3][12]

  • Cleavage Time: Prolonged exposure to strong acid can increase the likelihood of side reactions. The cleavage time should be optimized to ensure complete deprotection while minimizing degradation of the peptide.[11]

Quantitative Data on Cleavage Cocktails

The following table summarizes the performance of various cleavage cocktails and conditions for the deprotection of peptides containing aspartic acid. While direct quantitative comparisons for Asp(OBzl) are sequence-dependent, the data for related protecting groups highlights the impact of the cleavage cocktail composition on product purity and the formation of side products.

Cleavage Cocktail / MethodTypical ReagentsYieldPurityReaction TimeKey Considerations
TFA-Based "Reagent K" [6]TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Moderate to HighVariable1-4 hA "universal" cocktail for peptides with sensitive residues. Components are malodorous and toxic.
Anhydrous HF [6]HF, with scavengers (e.g., anisole)HighVariable1-2 hHighly effective but extremely toxic and corrosive, requiring specialized equipment.
Catalytic Transfer Hydrogenation [6]10% Pd/C, H₂ (gas) or H-donors (e.g., Formic Acid, Ammonium Formate)HighHigh1-24 hMild conditions suitable for sensitive substrates. Requires careful handling of flammable H₂ gas and catalyst filtration.

Experimental Protocols

Protocol 1: General TFA-Based Cleavage of a Peptide Containing Asp(OBzl) from a Solid Support

This protocol provides a general procedure for the cleavage and deprotection of a peptide containing Asp(OBzl) synthesized on a solid support.

Materials:

  • Peptide-resin containing Asp(OBzl)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), phenol, thioanisole)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum for at least 3 hours.[8]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining the appropriate reagents. A common general-purpose cocktail ("Reagent B") is TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v).[9] For peptides with multiple sensitive residues, "Reagent K" (TFA/H₂O/Phenol/Thioanisole/EDT; 82.5:5:5:5:2.5) can be used.[6]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]

    • Allow the reaction to proceed at room temperature with occasional agitation for 1.5 to 4 hours.[6][8] For sequences prone to aspartimide formation, conduct the cleavage at 0-5 °C.[11]

  • Peptide Isolation:

    • Filter the reaction mixture to separate the resin beads and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[6]

    • Centrifuge the mixture to pellet the precipitate.[6]

  • Washing and Drying:

    • Decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[6]

    • After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Catalytic Transfer Hydrogenation for Deprotection of Z-Asp(OBzl)

This protocol is suitable for the deprotection of N-terminally Z-protected Asp(OBzl) in solution phase.

Materials:

  • Z-Asp(OBzl) containing peptide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Formic acid or Ammonium formate (as hydrogen donor)

  • Celite®

  • Rotary evaporator

Procedure:

  • Dissolve the Z-Asp(OBzl) containing peptide in methanol in a round-bottom flask.[6]

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight relative to the substrate).[6]

  • Add the hydrogen donor. If using formic acid, add it dropwise. For ammonium formate, add it as a solid.[6]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6]

  • Wash the filter cake with a small amount of methanol.[6]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected peptide.[6]

Visualizations

cluster_0 Asp(OBzl) Cleavage and Aspartimide Formation Peptide-Asp(OBzl) Peptide-Asp(OBzl) Protonated_Peptide-Asp(OBzl) Protonated_Peptide-Asp(OBzl) Peptide-Asp(OBzl)->Protonated_Peptide-Asp(OBzl) Benzyl_Cation Benzyl_Cation Protonated_Peptide-Asp(OBzl)->Benzyl_Cation Liberation Peptide-Asp Desired α-Asp Peptide Protonated_Peptide-Asp(OBzl)->Peptide-Asp Cleavage Scavengers Scavengers Benzyl_Cation->Scavengers Trapped Aspartimide Aspartimide Peptide-Asp->Aspartimide Side Reaction (intramolecular cyclization) Beta_Peptide Undesired β-Asp Peptide Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized α-Asp Peptide Aspartimide->Racemized_Peptide Epimerization & Hydrolysis TFA TFA TFA->Peptide-Asp(OBzl) + H+ H2O H2O H2O->Aspartimide

Caption: Asp(OBzl) cleavage and the aspartimide side reaction pathway.

start Start: Dried Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (TFA + Scavengers) start->prepare_cocktail cleavage Cleavage Reaction (1.5-4h, RT or 0-5°C) start->cleavage prepare_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Diethyl Ether (x2) centrifugation->wash dry Dry Crude Peptide wash->dry end End: Crude Peptide for Purification dry->end

Caption: Experimental workflow for TFA-based peptide cleavage.

References

Application Notes: Incorporating Fmoc-D-Asp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Asp(OBzl)-OH is an amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate a D-aspartic acid residue into a peptide sequence. The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain β-carboxyl group is protected by an acid-labile benzyl (Bzl) ester. The incorporation of D-amino acids is a critical strategy in drug development to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1]

These application notes provide a comprehensive guide for researchers and drug development professionals on the successful incorporation of this compound, with a focus on overcoming common challenges and optimizing synthetic outcomes.

Primary Challenge: Aspartimide Formation

The most significant side reaction associated with the incorporation of aspartic acid residues in Fmoc-based SPPS is aspartimide formation.[2] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF).[3][4] The backbone amide nitrogen of the adjacent amino acid attacks the side-chain benzyl ester of the D-Asp residue, forming a five-membered succinimide ring.[5]

This aspartimide intermediate is problematic for several reasons:

  • Hydrolysis : It can be hydrolyzed by residual water to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[6]

  • Racemization : The α-carbon of the aspartimide ring is chirally labile, leading to epimerization and contamination with D/L isomers, which are often difficult to separate from the target peptide.[3][6]

  • Piperidine Adducts : The ring can be opened by piperidine to form piperidide adducts.[6]

The benzyl (Bzl) protecting group offers less steric hindrance compared to more modern protecting groups like OtBu or OMpe, making sequences containing Asp(OBzl) particularly susceptible to this side reaction.[5][7] Therefore, careful optimization of deprotection and coupling conditions is crucial.

Experimental Protocols and Methodologies

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin compatible with Fmoc chemistry, such as Rink Amide for C-terminal amides or Wang/2-Chlorotrityl Chloride resin for C-terminal acids.[8][9]

  • Resin Swelling : Transfer the resin to a reaction vessel. Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for at least 30 minutes with gentle agitation to ensure proper solvation of the polymer support.[9]

  • Solvent Removal : After swelling, drain the solvent completely from the reaction vessel.[9]

Protocol 2: N-terminal Fmoc Group Deprotection

Standard Protocol:

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[8]

  • Agitate the mixture for 5-10 minutes at room temperature.[9]

  • Drain the solution and repeat the deprotection step with a fresh aliquot of the piperidine solution for another 5-10 minutes to ensure complete Fmoc removal.[9]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[4][9]

Modified Protocol (to Minimize Aspartimide Formation): To suppress the base-catalyzed aspartimide formation, a less basic deprotection cocktail is recommended.

  • Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in DMF.[4]

  • Follow the same two-step deprotection and washing procedure as outlined in the standard protocol. The acidic nature of HOBt helps to neutralize the basicity, reducing the rate of the cyclization side reaction.[4]

Protocol 3: Coupling of this compound

A standard and effective method for coupling amino acids, including this compound, is the DIC/HOBt activation method.[4]

  • Amino Acid Activation : In a separate vessel, dissolve this compound (3-5 equivalents based on resin substitution) and HOBt (3-5 equivalents) in DMF.[4]

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents).[4]

  • Reaction and Monitoring : Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the reaction is complete.[4][10] If the test remains positive, extend the coupling time.

  • Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle.[4]

Protocol 4: Final Cleavage and Side-Chain Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on D-Asp) are removed simultaneously.

  • Resin Preparation : Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail : Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water. A common ratio is 95% TFA, 2.5% TIPS, and 2.5% water. TIPS acts as a scavenger to trap reactive carbocations generated during deprotection.[11]

  • Cleavage Reaction : Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting crude peptide pellet under vacuum.

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data for the incorporation of this compound should be carefully recorded to optimize the synthesis strategy.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 150009-58-8 [12][13]
Molecular Formula C₂₆H₂₃NO₆ [14]
Molecular Weight 445.46 g/mol [14]
Appearance White to off-white powder -
Melting Point 120-130 °C [14]

| Storage Temperature | 2-8°C, under dry conditions |[13][14] |

Table 2: Recommended Coupling Conditions for this compound

Parameter Recommendation Rationale
This compound Equiv. 3.0 - 5.0 A moderate excess is recommended to drive the reaction to completion.
Coupling Reagent DIC/HOBt or HBTU/DIPEA Proven and efficient activation methods for standard Fmoc-SPPS.[1][10]
Reagent Equivalents 2.9 - 4.9 (relative to amino acid) Ensures efficient activation of the amino acid.
Base Equivalents (if used) 6.0 - 10.0 (e.g., DIPEA) A non-nucleophilic base is crucial to prevent side reactions.[10]
Solvent Anhydrous, peptide-grade DMF Good solvation of the peptide-resin is essential for efficient coupling.[9]

| Reaction Time | 1 - 4 hours | Monitor with ninhydrin test for completion.[10] |

Table 3: Conceptual Comparison of Asp Side-Chain Protecting Groups Against Aspartimide Formation

Protecting Group Relative Steric Hindrance Propensity for Aspartimide Formation Notes
-OBzl (Benzyl) Low High Susceptible to base-catalyzed cyclization; requires optimized deprotection conditions.[5]
-OtBu (tert-Butyl) Medium Moderate The standard protecting group; may be insufficient for highly susceptible sequences (e.g., Asp-Gly).[4]

| -OMpe / -OBno | High | Low | Designed with increased steric bulk to physically block nucleophilic attack, significantly reducing aspartimide formation.[3][4] |

Visualizations of Workflows and Mechanisms

Fmoc_SPPS_Cycle Start Start: Peptide-Resin with N-terminal Fmoc Deprotection 1. Fmoc Deprotection Start->Deprotection 20% Piperidine/DMF Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling Wash1->Coupling Add Activated This compound Wash2 Wash (DMF/DCM) Coupling->Wash2 End End: Elongated Peptide-Resin with N-terminal Fmoc Wash2->End Repeat Repeat for next amino acid End->Repeat

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation cluster_0 Mechanism cluster_1 Resulting By-products Peptide Peptide Chain with Asp(OBzl)-Xaa Aspartimide Succinimide Intermediate (Aspartimide) Peptide->Aspartimide Piperidine (Base) Alpha_Peptide Desired α-Peptide (Racemized) Aspartimide->Alpha_Peptide H₂O Beta_Peptide β-Peptide Aspartimide->Beta_Peptide H₂O Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine

Caption: The base-catalyzed side reaction of aspartimide formation from an Asp(OBzl) residue.

Troubleshooting_Workflow Problem Problem Detected: Low Yield or High Impurity Check_Coupling Was coupling incomplete? (Positive Ninhydrin Test) Problem->Check_Coupling Check_Asp Is Aspartimide Formation Suspected? Problem->Check_Asp Check_Coupling->Check_Asp No Sol_Coupling1 Increase coupling time Check_Coupling->Sol_Coupling1 Yes Sol_Asp1 Use modified deprotection: 20% Piperidine + 0.1M HOBt Check_Asp->Sol_Asp1 Yes End Re-synthesize with optimized protocol Check_Asp->End No Sol_Coupling2 Use higher excess of amino acid/reagents Sol_Coupling1->Sol_Coupling2 Sol_Coupling2->End Sol_Asp2 Consider alternative protecting group (e.g., Fmoc-D-Asp(OMpe)-OH) Sol_Asp1->Sol_Asp2 Sol_Asp2->End

Caption: A logical workflow for troubleshooting common issues during peptide synthesis.

References

Application Notes and Protocols: Manual vs. Automated Solid-Phase Peptide Synthesis with Fmoc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the construction of custom peptide sequences for a vast array of applications. The choice between manual and automated synthesis methodologies is a critical decision, influencing throughput, cost, purity, and the complexity of achievable target peptides. This document provides a detailed comparison of manual and automated SPPS, focusing on the incorporation of Fmoc-D-Asp(OBzl)-OH, a building block utilized to enhance proteolytic stability and modulate the biological activity of synthetic peptides.

The incorporation of D-amino acids, such as D-aspartic acid, is a key strategy for improving the pharmacokinetic properties of peptide-based therapeutics by increasing their resistance to enzymatic degradation.[1][2] However, the synthesis of peptides containing aspartic acid residues, irrespective of their chirality, is complicated by the potential for aspartimide formation. This base-catalyzed side reaction, which can occur during the piperidine-mediated Fmoc-deprotection step, leads to a mixture of byproducts, including racemized aspartic acid and the formation of β-peptide linkages, which can be challenging to purify and may compromise the biological activity of the final peptide.[2][3]

These application notes offer a comprehensive guide to the successful incorporation of this compound via both manual and automated Fmoc-based SPPS. We will explore the underlying chemistry, present strategies to mitigate side reactions, and provide detailed protocols for synthesis and analysis.

Performance Comparison: Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS often depends on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following table provides a comparative summary of these key parameters for the synthesis of a peptide containing this compound.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh[4]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)[4]
Flexibility High; allows for easy modification of protocols and troubleshooting.Moderate to high, depending on the synthesizer.
Initial Cost LowHigh

Experimental Protocols

The following protocols outline the manual and automated synthesis of a model peptide containing a D-aspartic acid residue.

Model Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-D-Asp -Leu-NH₂

Resin: Rink Amide resin (to yield a C-terminal amide)

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol details the manual synthesis of the model peptide on a 0.1 mmol scale.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Optional: 0.1 M Hydroxybenzotriazole (HOBt) in 20% Piperidine/DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Acetic Anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution. To mitigate aspartimide formation, a deprotection solution containing 0.1 M HOBt can be utilized.[2]

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A positive result (blue beads) indicates incomplete coupling, and the step should be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, using this compound at the appropriate cycle.

  • N-terminal Acetylation (Capping):

    • After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-4 hours at room temperature.

    • Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol provides a general guideline for automated synthesis on a compatible peptide synthesizer. The specific instrument parameters will need to be adjusted based on the manufacturer's recommendations.

Procedure:

  • Resin Loading: Load the appropriate amount of Rink Amide resin into the reaction vessel of the automated synthesizer.

  • Reagent Preparation: Prepare stock solutions of Fmoc-amino acids (including this compound), activators (e.g., HBTU/DIPEA in DMF), and deprotection reagent (20% piperidine in DMF).

  • Sequence Programming: Program the peptide sequence (Tyr-Gly-Gly-Phe-D-Asp-Leu) and the N-terminal acetylation step into the synthesizer's software.

  • Synthesis Execution: The synthesizer will automatically perform the following cycles for each amino acid:

    • Fmoc Deprotection: Delivery of the deprotection reagent, reaction, and draining.

    • Washing: A series of washes with DMF to remove residual piperidine.

    • Coupling: Delivery of the pre-activated Fmoc-amino acid solution, reaction, and draining.

    • Washing: A series of washes with DMF to remove excess reagents.

  • Final Cleavage: The final cleavage and deprotection are typically performed manually as described in Protocol 1, step 7. Some synthesizers may have modules for automated cleavage.

Visualization of Workflows and Pathways

Decision Workflow for Synthesis Method

The choice between manual and automated synthesis depends on several factors. The following diagram illustrates a decision-making workflow.

start Start: Peptide Synthesis Project throughput High Throughput Needed? start->throughput complexity Complex or Non-Standard Chemistry? throughput->complexity No automated Automated Synthesis throughput->automated Yes reproducibility High Reproducibility Critical? complexity->reproducibility No manual Manual Synthesis complexity->manual Yes budget High Initial Budget Available? budget->automated Yes budget->manual No reproducibility->budget No reproducibility->automated Yes

Caption: Decision workflow for choosing between manual and automated peptide synthesis.

Biochemical Pathway: Mitigation of Aspartimide Formation

A critical aspect of synthesizing peptides with aspartic acid is the prevention of aspartimide formation. The following diagram illustrates the chemical pathway and points of intervention.

cluster_0 Fmoc Deprotection (Piperidine) cluster_1 Mitigation Strategies peptide Peptide-Asp(OBzl)-Xaa-Resin deprotonation Backbone Amide Deprotonation peptide->deprotonation attack Nucleophilic Attack deprotonation->attack aspartimide Aspartimide Intermediate attack->aspartimide byproducts Racemization & β-peptide formation aspartimide->byproducts additives Add HOBt to Deprotection Solution additives->deprotonation Reduces basicity pseudoproline Use Pseudoproline Dipeptides pseudoproline->attack Disrupts conformation dmb Backbone Protection (e.g., DMB) dmb->deprotonation Blocks amide nitrogen

Caption: Pathway of aspartimide formation and mitigation strategies.

Biological Significance of D-Aspartate Containing Peptides

The presence of D-aspartate in peptides is not only a synthetic modification but also a naturally occurring phenomenon with significant biological implications, particularly in aging and disease. D-Asp residues can accumulate in long-lived proteins and have been linked to age-related disorders. The enzyme LACTB has been identified as having D-aspartyl endopeptidase activity, suggesting a role in the clearance of these modified proteins.[5]

protein L-Asp Containing Protein aging Aging / Oxidative Stress protein->aging d_protein D-Asp Containing Protein aging->d_protein Isomerization aggregation Protein Aggregation (e.g., Alzheimer's, Cataracts) d_protein->aggregation lactb LACTB Enzyme (D-aspartyl endopeptidase) d_protein->lactb Cleavage clearance Peptide Fragments for Clearance lactb->clearance

Caption: Biological pathway of D-Aspartate formation and clearance.

Conclusion

The choice between manual and automated synthesis for peptides containing this compound depends on the specific goals of the research. For high-throughput screening, lead optimization, and situations where high purity and reproducibility are paramount, automated synthesis is the superior choice. For smaller-scale synthesis, methods development, and when cost is a primary concern, manual synthesis remains a viable and flexible option. In both cases, careful consideration of the potential for aspartimide formation and the implementation of appropriate mitigation strategies are essential for the successful synthesis of D-aspartic acid-containing peptides. Rigorous analysis by HPLC and mass spectrometry is crucial to ensure the purity and identity of the final peptide product.

References

Application Notes and Protocols for the Activation and Coupling of Fmoc-D-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-Asp(OBzl)-OH is a crucial building block in solid-phase peptide synthesis (SPPS) for incorporating D-aspartic acid residues into peptide sequences. The benzyl ester (OBzl) protecting group on the side-chain carboxyl function is base-labile and can be removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). However, the coupling of aspartic acid derivatives, particularly when followed by sterically unhindered amino acids like glycine, is notoriously prone to a significant side reaction: aspartimide formation.[1][2] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection and can lead to racemization and the formation of difficult-to-separate β-peptides.[3]

These application notes provide a detailed guide to the effective activation and coupling of this compound, with a focus on maximizing coupling efficiency while minimizing the risk of aspartimide formation. Various activation methods and strategic considerations are presented, along with detailed experimental protocols.

Key Challenge: Aspartimide Formation

The primary challenge during the incorporation of this compound is the base-catalyzed formation of an aspartimide intermediate.[4] This side reaction is initiated during the Fmoc-deprotection step, which typically uses 20% piperidine in DMF.[1] The backbone amide nitrogen of the subsequent amino acid residue attacks the side-chain carbonyl of the aspartic acid, leading to a cyclic succinimide derivative.[2] This intermediate can then be cleaved by nucleophiles (like piperidine or water) to yield a mixture of the desired α-peptide, the undesired β-peptide, and piperidide adducts, often with racemization at the α-carbon of the aspartic acid.[3]

Several factors influence the rate of aspartimide formation, including:

  • Peptide Sequence: Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible due to the lack of steric hindrance from the following residue.[2]

  • Base Exposure: Prolonged exposure to the basic conditions of Fmoc deprotection increases the likelihood of this side reaction.[2]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted SPPS, can accelerate aspartimide formation.[5]

Strategies to mitigate aspartimide formation are crucial for the successful synthesis of aspartic acid-containing peptides and are discussed in the following sections.

Activation Methods and Coupling Reagents

The choice of coupling reagent and activation method significantly impacts the efficiency of the reaction and can influence the extent of side reactions. For this compound, as with other sterically hindered or problematic amino acids, the use of potent activating agents is recommended.

Commonly used coupling reagents in Fmoc-SPPS include carbodiimides (like DIC) and onium salts (phosphonium or aminium/uronium salts like HBTU, HATU, and PyBOP).[6][7][8]

  • Carbodiimide-based activation (e.g., DIC/HOBt): Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a cost-effective and widely used method.[7][8] HOBt helps to suppress racemization and can reduce aspartimide formation to some extent.[9][10]

  • Onium Salt-based activation (e.g., HBTU, HATU): Reagents like HBTU and HATU are highly efficient and lead to rapid coupling, which can be advantageous in minimizing the overall time the peptide is exposed to basic conditions on the resin.[7][11] HATU is generally considered more reactive than HBTU and is particularly useful for difficult couplings.[11]

The following diagram illustrates the general mechanism of amino acid activation and coupling.

G AA This compound ActivatedAA Activated Amino Acid (e.g., O-acylisourea, OBt-ester) AA->ActivatedAA Activation CouplingReagent Coupling Reagent (e.g., DIC/HOBt, HATU) CouplingReagent->ActivatedAA Base Base (e.g., DIPEA) Base->ActivatedAA CoupledPeptide Fmoc-D-Asp(OBzl)-NH-Peptide-Resin ActivatedAA->CoupledPeptide Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Byproducts Byproducts

Caption: General mechanism of amino acid activation and coupling.

Quantitative Data on Coupling Conditions

The following tables summarize recommended coupling conditions and strategies to minimize aspartimide formation.

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale
Resin Rink Amide, Wang, or 2-Chlorotrityl ChlorideStandard resins compatible with Fmoc chemistry.[12]
This compound Equivalents 2.0 - 5.0A higher excess helps to drive the reaction to completion, especially for a sterically hindered amino acid.[12]
Coupling Reagent Equivalents 1.9 - 4.9 (relative to amino acid)Potent coupling reagents are necessary to achieve efficient coupling.[12]
Base Equivalents (e.g., DIPEA) 4.0 - 10.0A non-nucleophilic base is crucial for activation with onium salts and to prevent side reactions.[7][12]
Solvent Anhydrous, peptide-grade DMF or NMPGood solvation of the peptide-resin is essential for efficient reaction kinetics.[12]

Table 2: Comparison of Strategies to Minimize Aspartimide Formation

StrategyMethodAdvantagesDisadvantages
Modify Deprotection Conditions Use a weaker base (e.g., piperazine) instead of piperidine.[9][10]Reduces the basicity of the deprotection step, thereby slowing the rate of aspartimide formation.[9]May result in incomplete Fmoc removal for some sequences.
Add an acidic additive (e.g., 0.1 M HOBt) to the piperidine solution.[9][10]Neutralizes the basicity, significantly reducing aspartimide formation.[9]HOBt is explosive in its anhydrous state.[9]
Use Sterically Hindered Protecting Groups Substitute the OBzl group with bulkier esters like OMpe or OBno.[3][5][10]The increased steric bulk physically hinders the intramolecular cyclization.[3] Fmoc-Asp(OBno)-OH has shown excellent suppression.[10]These derivatives are more expensive than the standard Fmoc-Asp(OtBu)-OH or this compound.[9]
Backbone Protection Use a pre-formed dipeptide like Fmoc-Asp(OtBu)-Dmb-Gly-OH for Asp-Gly sequences.[5]The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen completely prevents the nucleophilic attack, eliminating aspartimide formation.[5]Limited to specific dipeptide sequences and increases cost.[9]

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase peptide synthesis involving this compound. A general workflow is depicted in the diagram below.

G start Start ResinSwelling Resin Swelling start->ResinSwelling end End process process decision decision FmocDeprotection Fmoc Deprotection ResinSwelling->FmocDeprotection Washing1 Washing FmocDeprotection->Washing1 Coupling Coupling Washing1->Coupling AminoAcidActivation Amino Acid Activation (this compound) AminoAcidActivation->Coupling Washing2 Washing Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest CouplingComplete Coupling Complete? KaiserTest->CouplingComplete CouplingComplete->Coupling No (Recouple) NextCycle Proceed to Next Cycle CouplingComplete->NextCycle Yes NextCycle->end

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes at room temperature with gentle agitation.[12]

  • Solvent Removal: After swelling, drain the solvent from the resin.

  • Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[12]

  • Repeat Deprotection: Drain the piperidine solution and repeat the deprotection step with a fresh 20% piperidine in DMF solution for another 5-10 minutes.[12]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times), and finally with DMF (2-3 times) to ensure complete removal of piperidine.[12]

Protocol 2: Optimized Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency.

  • Amino Acid and Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.[12]

  • Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[12]

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.[12][13]

Protocol 3: Coupling of this compound using DIC/HOBt

This is a cost-effective alternative to onium salt reagents.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress with a Kaiser test.

Protocol 4: Monitoring Coupling Efficiency with the Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the peptide-resin.[13]

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present. In this case, a second coupling (recoupling) is recommended.[13]

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[13]

For a more quantitative analysis, a small aliquot of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by HPLC to determine the ratio of the desired product to any deletion sequences.[13]

Conclusion

The successful incorporation of this compound into a peptide sequence requires careful consideration of both the activation method and strategies to mitigate the pervasive issue of aspartimide formation. The use of potent coupling reagents like HATU or the cost-effective DIC/HOBt system can ensure high coupling efficiency. To minimize aspartimide formation, researchers can modify the Fmoc deprotection conditions, or for particularly problematic sequences, utilize advanced strategies such as sterically hindered protecting groups or backbone protection. The protocols and data presented in these application notes provide a comprehensive guide for researchers to optimize their synthetic strategies and achieve high-purity peptides containing D-aspartic acid.

References

Application Notes and Protocols for Coupling Fmoc-D-Asp(OBzl)-OH to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful coupling of Fmoc-D-Asp(OBzl)-OH to commonly used resins in solid-phase peptide synthesis (SPPS). The selection of appropriate reaction conditions for the initial loading of the first amino acid is critical for achieving optimal loading efficiency while minimizing side reactions, particularly aspartimide formation, which is a known challenge with aspartic acid derivatives.

Introduction

The esterification of the first Fmoc-protected amino acid to a solid support is a pivotal step in SPPS. For this compound, the benzyl ester protecting the side-chain carboxyl group is susceptible to side reactions under both acidic and basic conditions. A primary concern is the base-catalyzed formation of aspartimide, which can lead to the formation of undesired α- and β-aspartyl peptides and racemization during subsequent synthesis steps.[1][2][3] Therefore, the choice of resin, coupling method, and reaction parameters must be carefully considered to ensure high-purity peptide synthesis.

This application note focuses on two commonly used resins for Fmoc-based SPPS: 2-Chlorotrityl chloride (2-CTC) resin and Wang resin. 2-CTC resin is highly acid-labile, allowing for the cleavage of the peptide from the resin under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups.[4] Wang resin is another popular choice, offering good stability and straightforward cleavage with trifluoroacetic acid (TFA).[5][6]

Key Considerations for Coupling this compound

  • Resin Selection: 2-Chlorotrityl chloride resin is often preferred for the first amino acid to minimize diketopiperazine formation at the dipeptide stage and to allow for mild cleavage conditions that can help preserve the final peptide's integrity.[7]

  • Aspartimide Formation: This is a major side reaction for aspartic acid residues, especially when followed by sterically unhindered amino acids like glycine.[1][7] While it is more commonly associated with the repeated piperidine treatments for Fmoc deprotection during chain elongation, the basic conditions used during some loading protocols can also initiate this side reaction.[2][3]

  • Coupling Reagents: The choice of coupling reagents and activators plays a significant role in both the efficiency of the reaction and the prevention of side reactions. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU.[5][8]

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to facilitate the coupling reaction without promoting unwanted side reactions.[9][10]

Data Presentation: Coupling Conditions and Loading Efficiencies

The following tables summarize typical reaction conditions and expected loading efficiencies for coupling this compound to 2-Chlorotrityl chloride and Wang resins. Please note that actual loading efficiencies can vary depending on the specific batch of resin, reagents, and experimental execution.

Table 1: Reaction Conditions for Coupling this compound to 2-Chlorotrityl Chloride Resin

ParameterConditionRationaleReference(s)
Resin 2-Chlorotrityl chloride (1.0-1.6 mmol/g)Highly acid-labile, minimizes racemization and diketopiperazine formation.[4]
This compound 1.0 - 2.0 equivalents (relative to resin capacity)Using a slight excess drives the reaction to completion.[9][11]
Base DIPEA (2.0 - 4.0 equivalents)A non-nucleophilic base is essential to avoid side reactions.[9][10]
Solvent Dichloromethane (DCM)Swells the resin effectively and is a good solvent for the reactants.[4][9]
Reaction Time 1 - 4 hoursGenerally sufficient for high loading on 2-CTC resin.[11]
Temperature Room TemperatureMild conditions are sufficient and minimize side reactions.[4]
Capping Reagent DCM/Methanol/DIPEA (e.g., 17:2:1 v/v/v)Quenches unreacted chlorotrityl groups to prevent side reactions in subsequent steps.[9][12]
Expected Loading 0.5 - 1.0 mmol/gTypically high loading is achievable.[11]

Table 2: Reaction Conditions for Coupling this compound to Wang Resin

ParameterConditionRationaleReference(s)
Resin Wang Resin (0.8-1.2 mmol/g)Standard resin for Fmoc SPPS, cleavable with TFA.[5][6]
This compound 2.0 - 4.0 equivalents (relative to resin capacity)Higher excess is often needed compared to 2-CTC resin.[9]
Coupling Reagent DIC (2.0 - 4.0 equivalents)A common and effective carbodiimide coupling agent.[5][9]
Activator/Additive HOBt (2.0 - 4.0 equivalents)Minimizes racemization.[5][9]
Catalyst DMAP (0.1 - 0.2 equivalents)Catalyzes the esterification reaction.[5][9]
Solvent DCM/DMF mixture (e.g., 9:1 v/v)Ensures good swelling of the resin and solubility of reactants.[5][9]
Reaction Time 2 - 12 hoursLonger reaction times are often required for Wang resin.[9]
Temperature Room TemperatureStandard condition for this coupling.[9]
Capping Reagent Acetic Anhydride/DIPEA in DCMCaps unreacted hydroxyl groups on the resin.[9]
Expected Loading 0.4 - 0.8 mmol/gLoading can be lower and more variable than with 2-CTC resin.[6]

Experimental Protocols

Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed to achieve high loading with minimal side reactions.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, e.g., 1.2 mmol/g capacity) in DCM (10-15 mL) for 30 minutes in the reaction vessel. Drain the DCM.

  • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents, relative to resin capacity) in DCM (10 mL).

  • Coupling Reaction: Add the this compound solution to the swollen resin. Add DIPEA (3.0 equivalents, relative to resin capacity). Agitate the mixture gently at room temperature for 1-2 hours.[9][10]

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; approximately 10 mL). Agitate for 30 minutes.[9]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[9]

Protocol 2: Coupling of this compound to Wang Resin

This protocol uses a standard DIC/HOBt/DMAP activation method.

Materials:

  • Wang resin

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, e.g., 1.0 mmol/g capacity) in a mixture of DCM and DMF (9:1, v/v; 10-15 mL) for 1-2 hours.[9]

  • Amino Acid Activation: In a separate flask, dissolve this compound (3.0 equivalents) and HOBt (3.0 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Drain the swelling solvent from the resin. Add the activated amino acid solution to the resin. Add DIC (3.0 equivalents) and a catalytic amount of DMAP (0.1 equivalents) dissolved in a small amount of DMF. Agitate the mixture at room temperature for 2-4 hours.[5][9]

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Capping: To cap unreacted hydroxyl groups, suspend the resin in DCM and add acetic anhydride (2.0 equivalents) and DIPEA (2.0 equivalents). Agitate for 30 minutes.[9]

  • Final Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and Methanol (3 x 15 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the final loading using the spectrophotometric Fmoc-release method.[9]

Mandatory Visualizations

Experimental Workflow for Coupling this compound to Resin

G resin Select Resin (2-CTC or Wang) swell Swell Resin (DCM or DCM/DMF) resin->swell prepare_aa Prepare this compound Solution/Activation couple Couple Amino Acid to Resin swell->couple prepare_aa->couple cap Cap Unreacted Sites couple->cap wash Wash Resin cap->wash dry Dry Resin wash->dry determine_loading Determine Loading (Fmoc-Release Assay) dry->determine_loading

Caption: General workflow for coupling this compound to a solid support.

Signaling Pathway of Aspartimide Formation

G Asp_Resin Fmoc-Asp(OBzl)-Resin Deprotonation Base-catalyzed Deprotonation Asp_Resin->Deprotonation Base (e.g., DIPEA) Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Side_Products α- and β-peptides, Racemized products Aspartimide->Side_Products Nucleophilic attack (e.g., during subsequent steps)

Caption: Simplified pathway of aspartimide formation from an Asp residue on the resin.

Conclusion

The successful coupling of this compound to a solid support is a critical first step for the synthesis of peptides containing this residue. By selecting the appropriate resin and carefully controlling the reaction conditions, researchers can achieve high loading efficiencies while minimizing the risk of aspartimide formation. For sensitive sequences, 2-chlorotrityl chloride resin is often the preferred support due to the mild conditions required for both loading and cleavage. The protocols provided herein serve as a comprehensive guide for scientists and professionals in the field of peptide drug development and research.

References

Application Note: A Practical Guide to the Synthesis of Peptides with Multiple D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of therapeutic peptide development, enhancing stability and bioavailability is a paramount challenge. Native peptides, composed of L-amino acids, are often susceptible to rapid degradation by endogenous proteases, which significantly limits their clinical utility.[1] A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of their L-counterparts.[1][2] The inclusion of D-amino acids introduces a stereochemical barrier that hinders recognition by proteases, thereby dramatically increasing the peptide's half-life in biological systems.[1][3] This modification can also influence the peptide's conformation, potentially leading to enhanced receptor binding and biological activity.[4]

This application note provides detailed protocols and technical guidance for the synthesis of peptides containing multiple D-amino acids, addressing the practical challenges and offering robust methodologies for both solid-phase and solution-phase approaches. We also present quantitative data to illustrate the benefits of D-amino acid incorporation and visualize key experimental workflows and a relevant signaling pathway.

Data Presentation: The Impact of D-Amino Acid Incorporation

The strategic substitution of L-amino acids with D-amino acids offers significant advantages in peptide drug design. The following tables summarize quantitative data on the improved proteolytic stability and the efficiency of incorporating these non-natural amino acids.

Table 1: Comparative Proteolytic Stability of L- vs. D-Amino Acid Containing Peptides

Peptide SequenceModificationMatrixHalf-life (t½)
Model L-PeptideAll L-amino acidsHuman Plasma (80%)~1 hour
Model D-PeptideContains D-amino acidsHuman Plasma (80%)>24 hours
Antitumor Peptide RDP215 (L-version)L-amino acidsCell Culture (10% FBS)Shorter
Antitumor Peptide RDP215 (D-version)D-amino acidsCell Culture (10% FBS)Longer

Data is compiled from representative studies and illustrates the general trend of increased stability. Actual half-life is sequence-dependent.[1][3][4]

Table 2: Coupling Efficiency of Amino Acids in Solid-Phase Peptide Synthesis

Amino AcidCoupling DifficultyNotes
D-Amino Acids (general) Generally similar to L-counterparts Steric hindrance of the side chain is the primary factor.
Valine, Isoleucine High Sterically hindered side chains can slow down coupling.
Arginine High Bulky side chain and potential for side reactions.
Histidine High Potential for racemization and side chain reactivity.
Glutamine Moderate-High Side chain amide can undergo dehydration.

This table provides a general guide. The efficiency of coupling can be influenced by the specific sequence, resin, and coupling reagents used.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide with Multiple D-Amino Acids

This protocol details the manual synthesis of a model hexapeptide (Tyr-D-Ala-Gly-Phe-D-Leu-Lys) using Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected L- and D-amino acids

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Protocol:

  • Resin Preparation:

    • Place Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

    • Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (Fmoc-D-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH in sequence) as in step 2 and couple to the resin.

    • Monitoring: After each coupling, perform a Kaiser test to ensure completion (a negative result indicates a complete reaction).

  • Final Deprotection:

    • After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Purify the crude peptide by RP-HPLC.

    • Analyze the purified peptide by mass spectrometry to confirm the molecular weight.

spss_workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple1 3. Couple Fmoc-Lys(Boc)-OH deprotect1->couple1 wash1 Wash (DMF) couple1->wash1 deprotect2 4. Iterative Deprotection wash1->deprotect2 couple2 5. Couple Next D/L-Amino Acid deprotect2->couple2 wash2 Wash (DMF) couple2->wash2 kaiser 6. Kaiser Test (Check Completion) wash2->kaiser kaiser->deprotect2 Incomplete final_deprotect 7. Final Fmoc Deprotection kaiser->final_deprotect Complete cleave 8. Cleavage from Resin (TFA cocktail) final_deprotect->cleave precipitate 9. Precipitation in Ether cleave->precipitate purify 10. RP-HPLC Purification precipitate->purify analyze 11. Mass Spectrometry Analysis purify->analyze end End: Purified Peptide analyze->end

Caption: Solid-Phase Synthesis Workflow for a D-Amino Acid Peptide.

Solution-Phase Synthesis of a Dipeptide with a D-Amino Acid

This protocol describes the synthesis of a dipeptide (e.g., Ala-D-Phe) in solution.

Materials:

  • Boc-Ala-OH and H-D-Phe-OMe·HCl

  • Coupling reagent: EDC·HCl

  • Base: Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Ethyl acetate

  • Aqueous solutions: 1N HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄

Protocol:

  • Activation of the Carboxyl Group:

    • Dissolve Boc-Ala-OH (1 eq.) and EDC·HCl (1.1 eq.) in DCM.

    • Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve H-D-Phe-OMe·HCl (1 eq.) in DCM and add TEA (1.1 eq.).

    • Add this solution to the activated Boc-Ala-OH solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by column chromatography on silica gel.

  • Deprotection (Optional):

    • The Boc group can be removed by treatment with TFA in DCM.

    • The methyl ester can be hydrolyzed using aqueous NaOH.

Proteolytic Stability Assay

This protocol assesses the stability of a peptide in human plasma.

Materials:

  • Test peptide (L- and D-amino acid versions)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Quenching solution: Acetonitrile (ACN) with an internal standard

  • RP-HPLC system

Protocol:

  • Peptide Incubation:

    • Incubate the test peptides at a final concentration of 1 mg/mL in 80% human plasma in PBS at 37°C.[3]

  • Time Points:

    • Take aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).[3]

  • Reaction Quenching:

    • Stop the enzymatic degradation in the aliquots by adding an equal volume of the quenching solution.[3]

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak.[3]

  • Data Analysis:

    • Plot the percentage of intact peptide against time to determine the peptide's half-life (t½).[3]

stability_assay_workflow start Start: L- and D-Peptides incubate 1. Incubate with Human Plasma (37°C) start->incubate aliquot 2. Take Aliquots at Time Points incubate->aliquot quench 3. Quench with Acetonitrile aliquot->quench centrifuge 4. Centrifuge to Remove Proteins quench->centrifuge analyze 5. Analyze Supernatant by RP-HPLC centrifuge->analyze calculate 6. Calculate Half-Life (t½) analyze->calculate end End: Stability Data calculate->end

Caption: Workflow for Proteolytic Stability Assay.

Signaling Pathway: Mechanism of a D-Amino Acid Peptide Antagonist

D-amino acid peptides can be designed to interact with specific intracellular targets. For example, the D-peptide PMIγ is an antagonist of the MDM2/p53 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting this interaction, PMIγ can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

p53_mdm2_pathway cluster_cell Cancer Cell PMI D-Peptide (PMIγ) MDM2 MDM2 PMI->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitinates (tags for degradation) Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Induces

Caption: Inhibition of the MDM2-p53 interaction by a D-peptide.

Conclusion

The synthesis of peptides containing multiple D-amino acids is a cornerstone of modern therapeutic peptide design. By leveraging the principles of solid-phase and solution-phase synthesis, researchers can create novel peptide candidates with enhanced stability and bioavailability. The detailed protocols and data presented in this application note provide a robust framework for the successful synthesis, purification, and characterization of these promising molecules. The ability to rationally design and construct protease-resistant peptides opens new avenues for developing effective treatments for a wide range of diseases.

References

Application Notes and Protocols for Post-Synthesis Modification of Peptides with D-Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-Aspartic acid (D-Asp), into peptides is a critical strategy in drug discovery and development to enhance proteolytic stability and modulate biological activity. Post-synthesis modification of these peptides offers a powerful avenue for introducing functionalities like fluorescent labels, cross-linkers, or other moieties to probe biological interactions or improve therapeutic properties. This document provides detailed application notes and protocols for the post-synthesis modification of peptides containing D-Asp derivatives.

A key consideration in post-synthesis modification is the choice of protecting group for the D-Asp side chain. While the benzyl ester (OBzl) is a common protecting group, its removal conditions (catalytic hydrogenation or strong acid) are generally not compatible with selective, on-resin modifications. Therefore, this guide will focus on the more versatile strategy of using orthogonal protecting groups that can be selectively removed without cleaving the peptide from the solid support or affecting other protecting groups.

Core Concepts: Orthogonal Protection Strategy

The success of a site-specific post-synthesis modification hinges on an orthogonal protection strategy. This involves using protecting groups for the N-terminus, C-terminus, and amino acid side chains that can be removed under distinct chemical conditions. For modifying the side chain of a D-Asp residue, an ideal protecting group should be removable on-resin while the rest of the peptide remains protected.

dot```dot graph Orthogonal_Protection { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10];

Peptide_Resin [label="Fully Protected Peptide on Resin\n(N-term Fmoc, Side Chains tBu, Trt, etc.\nD-Asp side chain: Orthogonal PG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selective_Deprotection [label="Selective Deprotection\nof D-Asp Side Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modification [label="On-Resin Modification\n(e.g., Labeling, Ligation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Global Deprotection\n& Cleavage from Resin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modified_Peptide [label="Purified Modified Peptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Peptide_Resin -> Selective_Deprotection [label="Specific Reagent\n(e.g., Pd(PPh₃)₄ for Allyl)"]; Selective_Deprotection -> Modification [label="Free Carboxylate"]; Modification -> Cleavage [label="TFA Cocktail"]; Cleavage -> Modified_Peptide [label="Purification (HPLC)"]; }

Caption: Standard Fmoc-SPPS workflow.

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl protecting group from the D-Asp side chain.

Materials:

  • Peptide-resin containing D-Asp(OAll)

  • Palladium catalyst: Pd(PPh₃)₄

  • Allyl scavenger: Phenylsilane or Morpholine

  • Solvent: Anhydrous DCM or THF, sparged with Argon or Nitrogen

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq relative to resin loading) and phenylsilane (25 eq) in anhydrous DCM.

  • Reaction: Add the deprotection cocktail to the resin and agitate gently in the dark for 2 hours.

  • Washing: Wash the resin thoroughly with DCM (5x), DMF (5x), 0.5% DIPEA in DMF (3x), and 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove palladium residues, followed by extensive washing with DMF and DCM.

Protocol 3: On-Resin Side-Chain Modification (Example: Amide Coupling)

This protocol details the coupling of a primary amine to the newly deprotected D-Asp side-chain carboxylate.

Materials:

  • Peptide-resin with deprotected D-Asp side chain

  • Amine-containing molecule for conjugation (e.g., a fluorescent dye with a primary amine)

  • Coupling reagents: HATU, HOBt

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Activation: In a separate vial, dissolve the amine-containing molecule (5 eq), HATU (4.9 eq), HOBt (5 eq), and DIPEA (10 eq) in DMF.

  • Coupling: Add the activation mixture to the resin and react for 4-12 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (5x), and DMF (5x).

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), precipitate with cold ether, and purify by RP-HPLC.

Quantitative Data Summary

The following table summarizes typical yields and purities for on-resin modifications. Actual results will vary depending on the peptide sequence and the nature of the modification.

StepParameterTypical ValueAnalysis Method
SPPS Crude Peptide Purity70-95%RP-HPLC
Allyl Deprotection Reaction Efficiency>95%LC-MS
On-Resin Coupling Coupling Efficiency80-95%LC-MS of cleaved peptide
Final Product Purity after HPLC>98%RP-HPLC

Troubleshooting

IssuePossible CauseSolution
Incomplete Allyl Deprotection Inactive catalyst, insufficient scavenger, presence of oxygen.Use fresh catalyst, ensure an inert atmosphere, increase scavenger concentration.
Low On-Resin Coupling Yield Steric hindrance, inefficient activation.Use a different coupling reagent (e.g., PyBOP), increase reaction time or temperature, use a spacer.
Side Reactions Aspartimide formation during SPPS.Add HOBt to the piperidine deprotection solution.
Discolored Resin after Deprotection Residual palladium.Perform additional washes with a chelating agent like sodium diethyldithiocarbamate.

Conclusion

Post-synthesis modification of peptides containing D-Aspartic acid is a valuable technique for creating novel research tools and therapeutic candidates. While the use of D-Asp(OBzl) is limiting for selective modifications, the application of orthogonal protecting groups like the allyl ester provides a robust and efficient method for site-specific functionalization. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement these advanced peptide modification strategies.

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation with Fmoc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of aspartimide formation when using Fmoc-D-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem?

A1: Aspartimide formation is a common side reaction in peptide synthesis where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain β-carboxyl group.[1] This intramolecular cyclization creates a five-membered succinimide ring, known as an aspartimide.[1] This side reaction is highly problematic as the aspartimide intermediate is unstable and can lead to several undesirable outcomes:

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including residual water or the deprotection base, to form a mixture of the desired α-aspartyl peptide and a hard-to-separate β-aspartyl peptide, where the peptide bond is incorrectly formed with the side-chain carboxyl group.[2][3]

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization once the aspartimide is formed, leading to a loss of chiral purity in the final peptide.[2][3]

  • Formation of Piperidide Adducts: In Fmoc-SPPS, piperidine used for deprotection can attack the aspartimide, leading to the formation of α- and β-piperidide adducts. These byproducts reduce the overall yield and are often difficult to separate chromatographically.[2][4]

  • Chain Termination: The cyclic intermediate can be unreactive to further coupling, halting peptide elongation.[1]

Q2: Why is the Asp-Gly sequence particularly prone to aspartimide formation?

A2: The Asp-Gly sequence is notoriously susceptible to aspartimide formation primarily due to the lack of steric hindrance from the glycine residue.[2][4][5] The small hydrogen side chain of glycine allows the backbone amide nitrogen to easily approach the aspartic acid side-chain ester, facilitating the intramolecular cyclization reaction. Other sequences like Asp-Asn, Asp-Ser, and Asp-Ala are also considered high-risk.[1][3]

Q3: What factors, besides peptide sequence, promote aspartimide formation?

A3: Several factors during Fmoc-SPPS can increase the rate and extent of aspartimide formation:

  • Base Exposure: Prolonged or repeated exposure to the piperidine solution used for Fmoc deprotection is a primary driver of this side reaction.[1][2]

  • Elevated Temperatures: Higher temperatures, often used in microwave-assisted peptide synthesis, can significantly accelerate the rate of aspartimide formation.[6]

  • Protecting Group: The choice of the side-chain protecting group is critical. While the tert-butyl (OtBu) ester is standard, the benzyl (OBzl) ester can also be susceptible, particularly under basic conditions.[1][7] More sterically hindered protecting groups can offer better protection.[8]

  • Solvent Polarity: The use of polar solvents, such as DMF, can influence the rate of aspartimide formation.[2]

Q4: How can I detect aspartimide formation in my crude peptide?

A4: Aspartimide formation can be challenging to detect because the initial cyclic intermediate is mass-neutral. However, its subsequent reactions lead to detectable byproducts. Look for the following signs in your LC-MS analysis:

  • A complex HPLC chromatogram with multiple peaks close to the main product peak.

  • Mass spectrometry peaks corresponding to piperidide adducts (desired mass +84 Da).

  • Multiple peaks with the same mass as the desired peptide, which may indicate the presence of difficult-to-separate α- and β-peptide isomers or racemized forms.[4][8]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low yield and complex HPLC profile for an Asp-containing peptide. High levels of aspartimide formation leading to multiple side products (α/β-peptides, piperidides).[4]1. Modify Deprotection Conditions: Switch to a weaker base like piperazine or add an acidic additive such as 0.1 M HOBt or formic acid to your 20% piperidine/DMF solution.[6][8] 2. Use a Bulky Protecting Group: For the problematic Asp residue, substitute this compound with a derivative containing a more sterically hindered side-chain ester, such as Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OPhp)-OH.[4][9]
Synthesis of an Asp-Gly peptide results in very low purity. The Asp-Gly motif is extremely prone to aspartimide formation due to minimal steric hindrance.[4]1. Backbone Protection (Highly Recommended): The most effective strategy is to use a pre-formed, backbone-protected dipeptide, such as Fmoc-D-Asp(OtBu)-Dmb-Gly-OH . The Dmb group prevents the backbone nitrogen from participating in the cyclization.[4][8] 2. Use a Bulky Protecting Group: If a dipeptide is not feasible, using a bulky side-chain protecting group like OBno can significantly reduce side reactions.[4][9]
Increased side products when using microwave-assisted SPPS. Higher temperatures used in microwave synthesis accelerate the rate of aspartimide formation.[6]1. Lower Coupling Temperature: Reduce the microwave coupling temperature for the Asp residue and the subsequent amino acid, for example, from 80°C to 50°C.[6] 2. Modify Deprotection: Use a modified deprotection cocktail (e.g., with HOBt or piperazine) to minimize base-catalyzed formation during the heating cycles.[6]
MS analysis shows significant peaks at [M+84]+. The aspartimide intermediate is being attacked by piperidine from the deprotection solution, forming piperidide adducts.[4]1. Reduce Basicity: Switch to a non-nucleophilic base (e.g., DBU, used with caution) or a weaker, less nucleophilic base like piperazine for Fmoc removal.[8][10] 2. Backbone Protection: For highly susceptible sequences, using a backbone-protected dipeptide like Fmoc-D-Asp(OtBu)-Dmb-Gly-OH will completely prevent the initial aspartimide formation, thereby eliminating subsequent piperidide adducts.[4]

Data Presentation: Protecting Group Performance

The choice of the side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. The following table summarizes the performance of various protecting groups in the synthesis of a model peptide known to be highly prone to this side reaction.

Protecting GroupStructureTypical % Aspartimide Formation (Asp-Gly sequence)Cleavage ConditionKey Advantages / Disadvantages
Benzyl (OBzl) -CH₂-PhHigh (>50%)HF or H₂/PdSusceptible to base-catalyzed aspartimide formation.[7]
tert-Butyl (OtBu) -C(CH₃)₃15 - 40%TFAStandard group, but often insufficient for problematic sequences.[2]
Cyclohexyl (OcHx) -c-C₆H₁₁5 - 15%HF or TFAOffers better protection than OBzl, especially during base treatment.[7]
3-methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂< 5%TFAIncreased steric bulk significantly reduces side reaction.[8]
Benzyl-type (OBno) -CH(Ph)₂< 3%TFAVery effective due to high steric hindrance.[4][9]
Cyanosulfurylide (CSY) Ylide Structure~0%NCS (oxidative)Completely suppresses aspartimide formation but requires an orthogonal deprotection step.[11]

Data compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions. Actual results may vary based on sequence, coupling methods, and deprotection times.[7][9]

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection with HOBt

This protocol reduces the basicity of the deprotection solution, thereby suppressing the rate of aspartimide formation.[6][8]

  • Reagent Preparation: Prepare a fresh Fmoc-deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the required time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.

Protocol 2: Coupling of a Backbone-Protected Dipeptide

This is the most effective method for completely preventing aspartimide formation at a known problematic site like Asp-Gly.[4]

  • Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard or modified protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-Dmb-Gly-OH (1.5 eq.), a coupling reagent (e.g., HBTU, 1.45 eq.), and an additive (e.g., HOBt, 1.5 eq.) in DMF. Add a base (e.g., DIPEA, 3 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time may be required due to the steric hindrance of the Dmb group.[8]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain. The Dmb group will be cleaved during the final TFA treatment.[4]

Visualizations

Caption: Mechanism of base-catalyzed aspartimide formation.

Prevention_Workflow start Start: Synthesis of Asp-containing peptide is_prone Is the sequence prone to aspartimide formation? (e.g., D-Asp-Gly, D-Asp-Asn) start->is_prone strategy Select Prevention Strategy is_prone->strategy Yes standard Use Standard Conditions (e.g., 20% Piperidine/DMF) is_prone->standard No mild Mild Risk: Modify Deprotection (e.g., 20% Piperidine + 0.1M HOBt) strategy->mild Mild moderate Moderate Risk: Use Bulky Side-Chain Protecting Group (e.g., Fmoc-D-Asp(OMpe)-OH) strategy->moderate Moderate high High Risk (e.g., D-Asp-Gly): Use Backbone Protection (e.g., Fmoc-D-Asp(OtBu)-Dmb-Gly-OH) strategy->high High synthesis Proceed with Synthesis mild->synthesis moderate->synthesis high->synthesis standard->synthesis Troubleshooting_Flowchart start Crude peptide analysis shows low purity / multiple peaks check_mass Check LC-MS data. Are there peaks at [M+84]? start->check_mass piperidide Piperidide adducts confirmed. Cause: High aspartimide formation and subsequent piperidine attack. check_mass->piperidide Yes check_isomers Are there multiple peaks with the target mass? check_mass->check_isomers No solution1 Solution: 1. Reduce deprotection basicity (add HOBt). 2. Use a bulkier Asp protecting group. piperidide->solution1 isomers α/β isomers and/or racemization likely. Cause: Aspartimide formation and subsequent rearrangement. check_isomers->isomers Yes end Re-synthesize peptide check_isomers->end No (Other issue) isomers->solution1 solution2 For Asp-Gly/Asn sequences: Use backbone-protected Fmoc-D-Asp(OtBu)-Dmb-Gly-OH. solution1->solution2 solution2->end

References

side reactions of Fmoc-D-Asp(OBzl)-OH with piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions of Fmoc-D-Asp(OBzl)-OH with piperidine during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Appearance of unexpected peaks in HPLC analysis of the crude peptide.

Question: My HPLC analysis of the crude peptide synthesized using this compound shows multiple unexpected peaks, some with masses corresponding to the target peptide and others with an added mass. What could be the cause?

Answer: The presence of multiple unexpected peaks is often indicative of side reactions related to the aspartic acid residue. The primary side reactions when using piperidine for Fmoc deprotection are aspartimide formation and subsequent piperidide adduct formation.[1][2][3]

  • Aspartimide Formation: During the basic conditions of piperidine treatment, the backbone amide nitrogen following the D-Asp residue can attack the side-chain benzyl ester, leading to a cyclic succinimide intermediate known as an aspartimide.[1][2][4][5] This can lead to racemization of the aspartic acid residue and chain termination.[4]

  • Piperidide Formation: The highly reactive aspartimide intermediate can be attacked by piperidine, leading to the formation of both α- and β-piperidide adducts.[1][2] These adducts are difficult to separate from the desired peptide.

Recommended Actions:

  • Confirm the Identity of Byproducts: Use mass spectrometry to identify the masses of the unexpected peaks. An increase in mass of 85.15 Da (C₅H₁₁N) relative to the target peptide is indicative of piperidide formation. Peaks with the same mass as the target peptide but different retention times may be diastereomers resulting from racemization or the formation of β-peptides.

  • Modify Deprotection Conditions:

    • Reduce Basicity: Switch to a weaker base for Fmoc removal, such as 5% piperazine in DMF.[4][6]

    • Add an Acidic Additive: Incorporate 0.1 M hydroxybenzotriazole (HOBt) or formic acid into the 20% piperidine/DMF deprotection solution to lower the basicity.[4][6][7][8]

  • Employ Sterically Hindered Protecting Groups: For future syntheses, consider replacing this compound with a derivative containing a bulkier side-chain protecting group, such as Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH, which are designed to sterically hinder aspartimide formation.[5][6][7]

  • Utilize Backbone Protection: If the sequence is particularly prone to this side reaction (e.g., D-Asp-Gly), using a backbone-protected dipeptide like Fmoc-D-Asp(OtBu)-Dmb-Gly-OH is a highly effective strategy to completely prevent aspartimide formation.[7] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the initial cyclization and is removed during the final TFA cleavage.[7]

Issue 2: Low yield of the desired peptide containing a D-Asp-Gly sequence.

Question: I am synthesizing a peptide with a D-Asp-Gly sequence and observing a very low yield of my target peptide. What is causing this, and how can I improve it?

Answer: The D-Asp-Gly sequence is exceptionally prone to aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][2][7][9] This side reaction is a primary cause of low yields in such sequences. The benzyl ester of this compound is also known to be susceptible to this reaction.[10]

Recommended Actions:

  • Backbone Protection (Most Effective): The most robust solution is to use a pre-formed, backbone-protected dipeptide, such as Fmoc-D-Asp(OtBu)-Dmb-Gly-OH.[7] This physically blocks the amide nitrogen from initiating the side reaction.

  • Use of Bulky Side-Chain Protecting Groups: If a backbone-protected dipeptide is not feasible, using an Asp derivative with a bulkier side-chain protecting group like OBno can significantly reduce aspartimide formation.[7]

  • Modified Deprotection Conditions: As a less comprehensive but still beneficial approach, modify the Fmoc deprotection conditions by adding an acidic additive like HOBt to the piperidine solution.[4][6][8]

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions associated with this compound during piperidine treatment?

A1: The primary side reaction is the base-catalyzed formation of an aspartimide intermediate.[1][2][11] This five-membered cyclic imide is unstable and can lead to several undesirable products, including:

  • Racemization: The α-carbon of the aspartic acid can epimerize, leading to a loss of stereochemical purity.[2][4]

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and a β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[1][2]

  • Formation of Piperidide Adducts: Piperidine, being a nucleophile, can attack the aspartimide to form stable α- and β-piperidide adducts, which are difficult-to-remove impurities.[1][2]

  • Chain Termination: The cyclic intermediate can be unreactive to further coupling, halting peptide elongation.[4][12]

Q2: Which peptide sequences are most susceptible to these side reactions?

A2: The susceptibility to aspartimide formation is highly sequence-dependent.[2] The amino acid immediately C-terminal to the D-Asp residue has the most significant impact. Sequences with low steric hindrance are the most problematic, including:

  • D-Asp-Gly[1][7][9]

  • D-Asp-Asn

  • D-Asp-Ser

  • D-Asp-Ala[8]

Q3: How does the benzyl (OBzl) protecting group compare to the tert-butyl (OtBu) group in terms of aspartimide formation?

A3: While both are susceptible, studies have shown that benzyl esters can be more prone to aspartimide formation under certain conditions compared to other esters like cyclohexyl esters.[10] The tert-butyl group is the standard protecting group, but it still allows for significant aspartimide formation in susceptible sequences.[1] Bulkier protecting groups have been developed to offer better suppression than OtBu.[1][13][14]

Q4: Can elevated temperatures during synthesis increase the risk of these side reactions?

A4: Yes, higher temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of aspartimide formation.[7] Careful temperature control is crucial when synthesizing peptides containing aspartic acid.

Data on Aspartimide Formation

The following table summarizes the extent of aspartimide formation with different Asp side-chain protecting groups and deprotection conditions based on a model peptide.

Asp Protecting GroupDeprotection ReagentAspartimide Formation (%)Reference
OtBu20% Piperidine/DMFHigh (Sequence Dependent)[7]
OMpe20% Piperidine/DMFReduced[6]
OBno20% Piperidine/DMFSignificantly Reduced[7]
OtBu20% Piperidine, 0.1M HOBt/DMFReduced[4][6]
OtBu5% Piperazine/DMFReduced[4][15]

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperidine and HOBt

Objective: To minimize aspartimide formation by reducing the basicity of the deprotection solution.

Reagents:

  • Deprotection Solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Peptide-resin.

  • DMF for washing.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add the deprotection solution to the resin.

  • Agitate the resin gently for 10-15 minutes.

  • Drain the deprotection solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.[4][5]

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative

Objective: To incorporate a sterically hindered Asp derivative to physically block aspartimide formation.

Reagents:

  • Fmoc-D-Asp(OBno)-OH (3 eq.)

  • HBTU (2.9 eq.)

  • HOBt (3 eq.)

  • DIPEA (6 eq.)

  • Deprotected peptide-resin.

  • DMF.

Procedure:

  • Perform Fmoc deprotection on the resin using your standard or modified protocol (e.g., Protocol 1).

  • In a separate vessel, dissolve Fmoc-D-Asp(OBno)-OH, HBTU, and HOBt in DMF.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF.[7]

Visualizing the Side Reaction Pathway

The following diagram illustrates the chemical pathway of aspartimide formation and subsequent reaction with piperidine.

side_reactions peptide Fmoc-NH-...-D-Asp(OBzl)-Xaa-...-Resin deprotection Piperidine (Fmoc Removal) peptide->deprotection 1. intermediate H₂N-...-D-Asp(OBzl)-Xaa-...-Resin deprotection->intermediate cyclization Intramolecular Cyclization intermediate->cyclization 2. aspartimide Aspartimide Intermediate cyclization->aspartimide racemization Racemization aspartimide->racemization 3. piperidine_attack Piperidine Attack aspartimide->piperidine_attack 4. racemized_asp Racemized Aspartimide racemization->racemized_asp racemized_asp->piperidine_attack products α- and β-Piperidide Adducts + α- and β-Peptides (hydrolysis) piperidine_attack->products

Caption: Base-catalyzed aspartimide formation pathway.

References

Technical Support Center: O-Benzyl (OBzl) Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the incomplete cleavage of the O-benzyl (OBzl) protecting group using trifluoroacetic acid (TFA).

Troubleshooting Guide

Question: I am observing incomplete removal of an OBzl group from my compound after treatment with TFA. What are the potential causes and how can I resolve this?

Answer:

Incomplete cleavage of the O-benzyl protecting group is a common issue that can typically be attributed to several factors. Below is a systematic guide to troubleshoot this problem.

1. Insufficient Acid Strength or Reaction Time:

The efficiency of OBzl cleavage is highly dependent on the concentration of TFA and the duration of the reaction.

  • Problem: The reaction conditions may not be harsh enough for complete deprotection. While benzyl esters are more stable to TFA than t-butyl esters, they can still be cleaved by strong acids.[1]

  • Solution:

    • Increase TFA Concentration: A common starting point is a 1:1 mixture of TFA in a solvent like dichloromethane (DCM).[2] If cleavage is incomplete, you can increase the concentration, even up to 95% or neat TFA.[2][3]

    • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] It may be necessary to extend the reaction time from the typical 1-3 hours to ensure completion.[2][4]

    • Increase Temperature: Gently increasing the reaction temperature can sometimes drive the reaction to completion, but this should be done cautiously to avoid potential side reactions.[4]

2. Formation of Reactive Cations and Side Reactions:

During acid-catalyzed deprotection, carbocations are generated (e.g., tert-butyl cations if other protecting groups like Boc are present). These can reattach to the desired product or alkylate electron-rich residues, leading to byproducts and incomplete deprotection. The benzyl cation itself can also lead to side reactions.[2][5]

  • Problem: Reactive benzyl cations can lead to side reactions like re-attachment or alkylation of other functional groups.[5]

  • Solution: Use of Scavengers: Scavengers are crucial for trapping these reactive cationic species.[2][5]

    • Triisopropylsilane (TIS): A highly effective and commonly used scavenger.[2][6]

    • Thioanisole and Phenol: Particularly effective for scavenging benzyl cations.[5]

    • Water: Often included in scavenger cocktails.[4]

    • 1,2-Ethanedithiol (EDT): Can be added to scavenger mixtures, especially for peptides with sensitive residues.[4][7]

A standard and robust cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][7] For more complex substrates, especially peptides containing sensitive residues like tyrosine, tryptophan, or methionine, a more comprehensive cocktail like "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5) is highly recommended.[5][8]

3. Substrate-Specific Steric Hindrance or Electronic Effects:

The structure of your molecule can influence the lability of the OBzl group.

  • Problem: Steric hindrance around the benzyl ether linkage can restrict access for the acid, slowing down the cleavage. Electron-withdrawing groups on the aromatic ring of the protected phenol can accelerate cleavage.[9]

  • Solution:

    • For sterically hindered substrates, more forcing conditions may be necessary (higher TFA concentration, longer reaction time, or slightly elevated temperature).[4]

    • Consider alternative deprotection methods if acid cleavage proves consistently difficult.

Frequently Asked Questions (FAQs)

Q1: What is a standard cleavage cocktail for OBzl deprotection?

A common and effective starting point is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2][7] For molecules with sensitive functional groups prone to alkylation, consider using "Reagent K".[5][8]

Q2: How can I monitor the progress of the deprotection reaction?

The reaction progress should be monitored by TLC or HPLC to determine the point of complete consumption of the starting material.[4]

Q3: Can I cleave an OBzl group in the presence of a tert-butyl (tBu) ester?

This represents a case of orthogonal protection. Benzyl esters are generally more stable to acidic conditions than tert-butyl esters.[1] However, strong acids like TFA can cleave both. For selective cleavage, hydrogenolysis is the preferred method for removing the benzyl group while leaving the tBu ester intact.[1][]

Q4: What are the common side products I should look out for?

The most common side products arise from the alkylation of nucleophilic sites by carbocations generated during deprotection.[4] For example, with tyrosine-containing peptides, an O- to C-benzyl migration can occur.[5] The use of appropriate scavengers is the best way to minimize these side reactions.[5]

Q5: My peptide is not precipitating in cold ether after cleavage. What should I do?

If your product does not precipitate, it may be soluble in ether. Try concentrating the TFA solution under a stream of nitrogen before adding it to the cold ether.[5] If this fails, you can try a different anti-solvent like methyl tert-butyl ether (MTBE) or consider solid-phase extraction for work-up.[5]

Data Presentation

Table 1: Common TFA Cleavage Cocktails for OBzl Deprotection

Cocktail NameComposition (v/v/v)Primary Use and Considerations
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA good starting point for many substrates, especially in peptide synthesis.[2][7]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn effective, lower-odor option for scavenging trityl groups and protecting tyrosine.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for complex peptides with multiple sensitive residues like Tyr(Bzl), Trp, Met, and Cys.[5][8]

Table 2: General Reaction Conditions for TFA Deprotection

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25% 2 hoursRoom TemperatureA common and generally effective condition.[3]
50% 30 minutes - 5 hoursRoom TemperatureA frequently used starting point.[2]
95% 1-3 hoursRoom TemperatureUsed in standard cleavage cocktails with scavengers.[2][4]
100% (Neat TFA) 5-15 minutesRoom TemperatureVery rapid deprotection, but carries a higher risk of side reactions.[3]

Experimental Protocols

Protocol 1: Standard TFA Deprotection of an OBzl-Protected Compound

  • Dissolve the OBzl-protected compound in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) (for a final concentration of 50%).

  • Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring the progress by TLC or HPLC.[2]

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the deprotected product.[11]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether several times to remove residual TFA and soluble byproducts.[11]

  • Dry the final product under vacuum.[4]

Protocol 2: TFA Deprotection with a Scavenger Cocktail

  • Dissolve the OBzl-protected compound (e.g., a peptide on resin) in a minimal amount of DCM (if not already on a solid support).[4]

  • Prepare the cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5).[4]

  • Cool the reaction vessel to 0°C in an ice bath.

  • Add the cleavage cocktail to the substrate.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, with occasional swirling if on a solid support.[2][4]

  • If using a resin, filter the mixture to separate the resin and wash it with a small amount of fresh TFA.[4]

  • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the product.[11]

  • Collect the precipitate by centrifugation or filtration.[4]

  • Wash the product multiple times with cold diethyl ether to remove scavengers.[4]

  • Dry the final product under vacuum.[4]

Visualizations

OBzl_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Scavenging OBzl_Substrate R-O-Bzl Protonated_Ether R-O(H+)-Bzl OBzl_Substrate->Protonated_Ether + TFA H_plus H+ Deprotected_Product R-OH Protonated_Ether->Deprotected_Product Benzyl_Cation Bzl+ Protonated_Ether->Benzyl_Cation Trapped_Cation Scavenger-Bzl Benzyl_Cation->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of OBzl cleavage by TFA and cation scavenging.

Experimental_Workflow Start Start: OBzl-Protected Compound Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA Cocktail (with Scavengers) Cool->Add_TFA React React at RT (1-3h) Add_TFA->React Monitor Monitor by HPLC/TLC React->Monitor Monitor->React Incomplete Workup Workup & Precipitation Monitor->Workup Complete Isolate Isolate & Wash Product Workup->Isolate Dry Dry Final Product Isolate->Dry End End: Deprotected Product Dry->End

Caption: General workflow for TFA-mediated OBzl deprotection.

Troubleshooting_Tree Start Incomplete OBzl Cleavage Check_Conditions Review Reaction Conditions Start->Check_Conditions Low_TFA TFA Conc. < 50% or Time < 2h? Check_Conditions->Low_TFA Increase_Conditions Increase TFA Conc. and/or Time Low_TFA->Increase_Conditions Yes Check_Scavengers Scavengers Used? Low_TFA->Check_Scavengers No No_Scavengers No Check_Scavengers->No_Scavengers Yes_Scavengers Yes Check_Scavengers->Yes_Scavengers Add_Scavengers Add Scavengers (TIS, Thioanisole) No_Scavengers->Add_Scavengers Check_Byproducts Byproducts Observed? Yes_Scavengers->Check_Byproducts Optimize_Scavengers Optimize Scavenger Cocktail (e.g., Reagent K) Check_Byproducts->Optimize_Scavengers Yes Consider_Alternatives Consider Alternative Deprotection (e.g., Hydrogenolysis) Check_Byproducts->Consider_Alternatives No / Still Incomplete

Caption: Troubleshooting decision tree for incomplete OBzl cleavage.

References

Technical Support Center: Aggregation Issues in SPPS with D-Asp(OBzl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered during the Solid-Phase Peptide Synthesis (SPPS) of peptides containing the D-Asp(OBzl) residue.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in SPPS and why is it a problem?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1][2] Aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps, ultimately leading to low yields and difficult purifications.[1]

Q2: Are peptides containing D-Asp(OBzl) particularly prone to aggregation?

A2: While any peptide sequence can be susceptible to aggregation, sequences rich in hydrophobic amino acids are particularly prone to this issue.[1][2] The benzyl (Bzl) protecting group on the aspartic acid side chain introduces a significant hydrophobic and aromatic character, which can contribute to aggregation. Although D-amino acids can sometimes disrupt secondary structures, the overall hydrophobicity of the peptide and the presence of β-branched amino acids are stronger drivers of aggregation.[2]

Q3: What are the common signs of on-resin peptide aggregation?

A3: Key indicators of on-resin aggregation include:

  • Poor resin swelling: The peptide-resin may fail to swell properly or may even shrink.[1]

  • Slow or incomplete reactions: Both coupling and Fmoc-deprotection steps may be sluggish or incomplete.[3][4]

  • Inaccurate diagnostic tests: Standard amine tests like the Kaiser or TNBS test may yield false negatives due to the inaccessibility of the N-terminus.

  • Physical changes: In batch synthesis, the resin may appear clumped together. In continuous-flow synthesis, a flattened and broadened deprotection profile can be observed.[1]

Q4: Can I predict if my D-Asp(OBzl)-containing peptide sequence will aggregate?

A4: While predicting aggregation with 100% accuracy is challenging, certain sequence characteristics increase the risk.[1] Stretches of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation.[2] Several online tools and computational models can analyze a peptide sequence to predict its aggregation propensity, which can help in proactively selecting a suitable synthesis strategy.[1][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of D-Asp(OBzl)-containing peptides due to aggregation.

Issue 1: Incomplete Coupling or Deprotection

  • Symptoms:

    • Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[1]

    • Low yield of the target peptide after cleavage.[1]

    • Presence of deletion sequences (n-1, n-2, etc.) in the final product as identified by mass spectrometry.[1]

  • Possible Causes & Solutions:

Cause Recommended Solution(s) Principle of Action
On-resin aggregation hindering reagent access 1. Switch to a higher boiling point solvent: Use N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the DMF.[3] 2. Increase reaction temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) or use microwave-assisted synthesis.[2][3][6] 3. Sonication: Gently sonicate the reaction vessel to mechanically break up aggregates.[2][3] 4. Chaotropic salt wash: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling.[2][3]Improves solvation of the peptide chains and disrupts intermolecular hydrogen bonds.
Inefficient Deprotection 1. Modify deprotection reagent: For Fmoc deprotection, add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) (1-2% v/v) to the piperidine solution. 2. Increase deprotection time: Extend the duration of the deprotection step.[1]Enhances the efficiency of Fmoc group removal from sterically hindered sites.
Steric Hindrance 1. Use a more potent coupling reagent: Switch to a stronger activating agent like HATU or HCTU. 2. Double couple: Repeat the coupling step with fresh reagents.Increases the rate and efficiency of the coupling reaction.

Issue 2: Aspartimide Formation

  • Symptoms:

    • Presence of impurities with the same mass as the target peptide but different retention times in HPLC.

    • Mass spectrometry data showing the presence of α- and β-peptides, as well as piperidide adducts.[3]

  • Possible Causes & Solutions:

Aspartimide formation is a common side reaction, especially with Asp-Gly or Asp-Ser sequences, and can be exacerbated by the conditions used to combat aggregation. The OBzl protecting group on D-Asp can still be susceptible to this side reaction.

Cause Recommended Solution(s) Principle of Action
Base-catalyzed cyclization 1. Add HOBt to the deprotection solution: Add 0.1 M Hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[3] 2. Use backbone protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the amino acid preceding the D-Asp(OBzl).[3] 3. Use a modified D-Asp derivative: Consider using Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(Odmab)-OH, which are less prone to aspartimide formation.Reduces the rate of aspartimide formation by providing a proton source or sterically hindering the cyclization.

Proactive Strategies to Prevent Aggregation

For known difficult sequences containing D-Asp(OBzl), the following strategies can be implemented from the start of the synthesis.

Strategy Description Advantages
Use of "Structure-Disrupting" Monomers Pseudoproline Dipeptides: Introduce dipeptides like Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH to create a "kink" in the peptide backbone, disrupting β-sheet formation.[2][4][7] Backbone Protection (Hmb/Dmb): Incorporate Hmb or Dmb protected amino acids at strategic intervals (e.g., every 6-7 residues) to prevent interchain hydrogen bonding.[2][3]Highly effective at preventing aggregation.[2][3] The native residue is regenerated during final cleavage.[2][3]
Resin and Linker Selection Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains.[2] PEG-based Resins: Employ resins like TentaGel or NovaSyn® TG, which have better swelling properties and can improve solvation of the peptide chain.Reduces inter-chain interactions and improves reagent accessibility.
Microwave-Assisted Peptide Synthesis (MAPS) Utilize microwave energy to accelerate both coupling and deprotection steps. The rapid heating can disrupt the formation of stable secondary structures.[1][2][6]Significantly improves synthesis efficiency for difficult sequences.[2]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is intended to disrupt secondary structures before a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[2]

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.[2]

  • Coupling: Proceed immediately with the coupling of the next amino acid using your standard protocol.

Protocol 2: Incorporation of a Backbone-Protected (Dmb/Hmb) Amino Acid

This protocol outlines the general steps for incorporating a Dmb/Hmb-protected amino acid dipeptide.

  • Resin Preparation: Swell the resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF.

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) and an activating agent (e.g., HCTU) in DMF. Add the activation base (e.g., DIPEA) and allow it to pre-activate for a few minutes.

  • Coupling: Add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Confirmation and Continuation: Perform a TNBS or Kaiser test to confirm complete coupling.[1] Wash the resin thoroughly with DMF and proceed with the synthesis.

Visualizations

Aggregation_Pathway cluster_spps Solid-Phase Peptide Synthesis Growing_Peptide_Chains Growing Peptide Chains on Solid Support Aggregation On-Resin Aggregation (β-sheet formation) Growing_Peptide_Chains->Aggregation Intermolecular H-bonding Incomplete_Reactions Incomplete Coupling & Deprotection Aggregation->Incomplete_Reactions N-terminus inaccessible Low_Yield Low Yield & Purity Incomplete_Reactions->Low_Yield

Caption: The pathway of peptide aggregation during SPPS and its consequences.

Troubleshooting_Workflow Start Suspicion of Aggregation (e.g., poor swelling, failed coupling) Check_Swelling Check Resin Swelling & Perform Kaiser/TNBS Test Start->Check_Swelling Positive_Test Incomplete Reaction Check_Swelling->Positive_Test Positive Result Modify_Conditions Modify Synthesis Conditions Positive_Test->Modify_Conditions Solvents Change Solvents (NMP, DMSO) Modify_Conditions->Solvents Temperature Increase Temperature (Microwave) Modify_Conditions->Temperature Chaotropic_Salts Use Chaotropic Salts Modify_Conditions->Chaotropic_Salts Re-evaluate Re-evaluate Coupling/ Deprotection Solvents->Re-evaluate Temperature->Re-evaluate Chaotropic_Salts->Re-evaluate Success Continue Synthesis Re-evaluate->Success Successful Failure Consider Resynthesis with Proactive Strategies Re-evaluate->Failure Unsuccessful

Caption: A logical workflow for troubleshooting aggregation issues during SPPS.

References

Technical Support Center: Optimizing Fmoc-D-Asp(OBzl)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Fmoc-D-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes. The primary challenge associated with this compound is not typically low coupling efficiency, but rather the significant risk of aspartimide formation, a critical side reaction that can compromise peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem when using this compound?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid residue attacks the side-chain β-carboxyl group.[1] This cyclization is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) and results in a five-membered succinimide ring.[2] The use of a benzyl ester (OBzl) as a side-chain protecting group makes the aspartic acid particularly susceptible to this reaction.[1] This is problematic because the aspartimide intermediate can lead to:

  • Racemization: The chiral center of the D-aspartic acid can epimerize, leading to a loss of stereochemical purity.[1]

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and a difficult-to-separate β-aspartyl peptide isomer.[1]

  • Formation of Piperidide Adducts: In Fmoc-SPPS, piperidine can attack the aspartimide, leading to piperidide adducts that further complicate purification.[1]

  • Chain Termination: The cyclic intermediate may be unreactive to subsequent coupling reactions, halting peptide elongation.[1]

Q2: Which peptide sequences are most at risk for aspartimide formation with this compound?

A2: The risk of aspartimide formation is highly sequence-dependent. Sequences where the D-Asp(OBzl) residue is followed by a small, sterically unhindered amino acid are most susceptible.[3] Problematic sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

The lack of steric hindrance from these residues facilitates the intramolecular cyclization reaction.[3]

Q3: How does the OBzl protecting group compare to other common protecting groups like OtBu in preventing aspartimide formation?

A3: The benzyl (OBzl) protecting group offers less steric hindrance compared to bulkier protecting groups like tert-butyl (OtBu), 3-methylpent-3-yl (OMpe), or 5-n-butyl-5-nonyl (OBno).[1] Consequently, this compound is more prone to aspartimide formation than its counterparts with bulkier side-chain protection. One study showed that a cyclohexyl (OcHex) ester provided significantly better protection against aspartimide formation compared to the benzyl ester under both acidic and basic conditions.[4] While direct quantitative comparisons are limited, the available data strongly suggests that OBzl is one of the more susceptible protecting groups for this side reaction.

Troubleshooting Guide

This guide provides a systematic approach to mitigating aspartimide formation when using this compound.

Problem: Low purity of the final peptide with byproducts of the same mass or +85 Da.

This is a strong indicator of aspartimide formation and subsequent rearrangement or reaction with piperidine.

Strategy 1: Modification of Fmoc Deprotection Conditions

This is often the first and simplest approach to reduce aspartimide formation. The goal is to reduce the basicity and/or the nucleophilicity of the deprotection solution.

  • Use a Weaker Base: Replace the standard 20% piperidine in DMF with a less basic or less nucleophilic amine.

    • 5% Piperazine in DMF

    • 50% Morpholine in DMF

  • Add an Acidic Additive: Incorporate a small amount of an acidic additive into the standard 20% piperidine/DMF deprotection solution to lower the pH.

    • 0.1 M Hydroxybenzotriazole (HOBt)[5]

    • 0.1 M Formic Acid

Strategy 2: Utilization of Sterically Hindered Aspartic Acid Derivatives

If modifying the deprotection conditions is insufficient, a more effective but costly approach is to replace this compound with a derivative that has a bulkier side-chain protecting group. This physically hinders the intramolecular cyclization.

  • Recommended Alternatives:

    • Fmoc-D-Asp(OMpe)-OH

    • Fmoc-D-Asp(OBno)-OH

Strategy 3: Backbone Protection

For extremely susceptible sequences, particularly Asp-Gly, the most effective method is to use a backbone-protected dipeptide. This strategy completely prevents aspartimide formation by modifying the nucleophilicity of the backbone amide nitrogen.

  • Recommended Dipeptide:

    • Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (2,4-dimethoxybenzyl protected glycine)[5]

Data Presentation

The following table summarizes the effectiveness of different aspartic acid side-chain protecting groups in reducing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF. While direct quantitative data for OBzl is limited in these comparative studies, it is established that less sterically hindered protecting groups like OBzl are more susceptible to this side reaction than OtBu.[1][4]

Protecting GroupTarget Peptide (%)Aspartimide (%)D-Aspartate (%)Reference
OtBu 2.175.822.1[6]
OMpe 36.449.314.3[6]
OBno 74.122.13.8[6]

Note: Data is derived from a stress test designed to simulate numerous deprotection cycles and may not reflect outcomes in a standard synthesis.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with Piperidine and HOBt

Objective: To perform Fmoc deprotection while minimizing the risk of aspartimide formation.

Reagents:

  • 20% (v/v) Piperidine in DMF

  • Hydroxybenzotriazole (HOBt)

  • Peptide-resin

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate gently for 2 x 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.

Protocol 2: Coupling of a Backbone-Protected Dipeptide

Objective: To completely prevent aspartimide formation at a susceptible Asp-Gly motif.

Reagents:

  • Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotected peptide-resin

  • DMF

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF.

  • Continue Synthesis: Proceed with the standard Fmoc deprotection of the D-Asp residue and continue peptide elongation. The Dmb group will be cleaved during the final TFA treatment.

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide with D-Asp(OBzl) Deprotonation Deprotonation of Backbone Amide (Piperidine) Peptide->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Racemization Racemization (D/L mixture) Aspartimide->Racemization BetaPeptide β-Peptide Formation Aspartimide->BetaPeptide Piperidide Piperidide Adducts Aspartimide->Piperidide

Caption: Base-catalyzed mechanism of aspartimide formation from a D-Asp(OBzl) residue.

Troubleshooting Workflow for Aspartimide Formation

Troubleshooting_Workflow Start Aspartimide Formation Suspected (Low Purity, Side Products) Strategy1 Strategy 1: Modify Deprotection Conditions (e.g., add 0.1M HOBt to piperidine) Start->Strategy1 Check1 Is Side Reaction Sufficiently Suppressed? Strategy1->Check1 Check2 Is Sequence Highly Susceptible? (e.g., Asp-Gly) Check1->Check2 No End Improved Peptide Purity Check1->End Yes Strategy2 Strategy 2: Use Sterically Hindered Asp Derivative (e.g., Fmoc-D-Asp(OBno)-OH) Strategy2->End Check2->Strategy2 No Strategy3 Strategy 3: Use Backbone-Protected Dipeptide (e.g., Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH) Check2->Strategy3 Yes Strategy3->End

Caption: Decision workflow for mitigating aspartimide formation.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) involving D-Aspartic acid (D-Asp). The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield low when incorporating D-Aspartic acid?

Low yields in peptide syntheses incorporating D-Asp are often attributed to a major side reaction known as aspartimide formation.[1][2] This process is particularly prevalent in Fmoc-based SPPS due to the use of basic conditions (e.g., piperidine) for deprotection.[1][3] The formation of a cyclic aspartimide intermediate can lead to several undesirable outcomes that reduce the yield of the target peptide, including:

  • Chain termination: The aspartimide ring is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine), forming piperidide adducts that cap the peptide chain.[1]

  • Formation of impurities: The aspartimide ring can be hydrolyzed to form a mixture of α- and β-peptides, which are difficult to separate from the desired product.[1][4]

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, which can lead to the undesired incorporation of the L-isomer.[1][5]

Additionally, steric hindrance from the D-amino acid and its side-chain protecting group can lead to incomplete coupling reactions, resulting in deletion sequences.[6][7]

Q2: What is aspartimide formation and how can I detect it?

Aspartimide formation is a base-catalyzed intramolecular cyclization involving the backbone amide nitrogen attacking the side-chain carbonyl of the D-Asp residue.[8] This side reaction is common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[4][8]

Detection Methods:

  • Mass Spectrometry (MS): Aspartimide formation results in the loss of a water molecule (-18 Da) from the peptide, which can be detected by MS analysis of a crude sample from a test cleavage.[9] The subsequent ring-opening to form β-peptides does not change the mass, but piperidide adducts will show a corresponding mass increase.

  • High-Performance Liquid Chromatography (HPLC): The resulting α- and β-peptides are diastereomers and can often be separated by reverse-phase HPLC, appearing as distinct peaks from the main product.[8][10][11] Co-elution can sometimes occur, making separation challenging.[2][3]

Q3: Which side-chain protecting group for D-Asp is best for minimizing aspartimide formation?

The choice of the side-chain protecting group for D-Asp is critical. While the standard tert-butyl (OtBu) ester is widely used, its relatively low steric bulk may not be sufficient to prevent aspartimide formation in susceptible sequences.[1] Using bulkier ester groups can significantly reduce this side reaction by sterically hindering the cyclization.[1][8][12]

Protecting GroupStructureRelative Aspartimide FormationReference
OtBu tert-butylHigh[1][8]
OMpe 3-methylpent-3-ylLow[8]
ODie 2,3,4-trimethyl-3-pentylLow[1]
OEpe 3-ethyl-3-pentylLow[12][13]
OBno 5-n-butyl-5-nonylVery Low[1][8][12]

Q4: How can I adjust my deprotection conditions to reduce side reactions?

Modifying the Fmoc deprotection step can significantly decrease the rate of aspartimide formation. Standard conditions often use 20% piperidine in DMF.[1] Consider the following modifications:

  • Use of a weaker base: Replacing piperidine with a less nucleophilic or weaker base, such as piperazine, can reduce aspartimide formation.[8]

  • Addition of an acidic additive: Adding a small amount of an acid, like 1-hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can suppress the base-catalyzed side reaction.[3][4][8][13]

  • Reduced deprotection time: Minimizing the exposure of the peptide to basic conditions by shortening the deprotection time can also be beneficial, but complete Fmoc removal must be ensured.[14]

Q5: Which coupling reagents are most effective for incorporating D-Asp?

Due to potential steric hindrance, especially with bulky side-chain protecting groups, a standard coupling protocol may be insufficient.[6] More powerful onium salt-based coupling reagents are recommended over standard carbodiimides like DCC or DIC.[6][7]

Reagent ClassExamplesReactivityNotes
Uronium/Aminium Salts HATU, HCTU, COMUVery HighHighly efficient and fast, recommended for difficult couplings.[6][15]
Phosphonium Salts PyBOP, PyAOPHighVery effective and known for minimizing racemization.[6][15]

Troubleshooting Workflow

If you are experiencing low yield, follow this systematic troubleshooting workflow to identify and resolve the issue.

G cluster_0 Start: Low Peptide Yield cluster_1 Step 1: Diagnosis cluster_2 Step 2: Problem Identification cluster_3 Step 3: Solution Implementation start Low Yield Detected test_cleavage Perform Test Cleavage on a Small Resin Sample start->test_cleavage analyze_ms Analyze Crude Peptide by MS test_cleavage->analyze_ms analyze_hplc Analyze Crude Peptide by HPLC test_cleavage->analyze_hplc check_mass Check for Expected Mass analyze_ms->check_mass check_impurities Identify Impurities analyze_hplc->check_impurities incomplete_coupling Problem: Incomplete Coupling (Deletion sequences observed) check_mass->incomplete_coupling Deletion sequences (-amino acid mass) aspartimide Problem: Aspartimide Formation (Mass -18 Da or α/β peaks) check_mass->aspartimide Mass loss of 18 Da check_impurities->aspartimide Multiple peaks near product optimize_coupling Solution: Optimize Coupling - Use HATU/COMU - Double couple - Increase reaction time incomplete_coupling->optimize_coupling optimize_deprotection Solution: Modify Protocol - Use bulkier Asp(OR)-OH - Modify deprotection cocktail - Use backbone protection aspartimide->optimize_deprotection

Caption: A troubleshooting workflow for diagnosing and resolving low peptide synthesis yields.

Detailed Experimental Protocols

Protocol 1: Test Cleavage for Crude Product Analysis

This protocol is used to cleave a small amount of peptide from the resin for preliminary analysis by MS and HPLC to diagnose the synthesis problem.[16]

Materials:

  • Peptide-resin (approx. 10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.[16]

  • Add 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[16]

  • Filter the cleavage mixture away from the resin beads (e.g., using a filter-tip pipette) into a new tube.

  • Precipitate the crude peptide by adding the cleavage mixture to a larger tube containing cold diethyl ether (approx. 10 times the volume of the cleavage cocktail).[16]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for MS and HPLC analysis.[16]

Protocol 2: Modified Fmoc-Deprotection to Reduce Aspartimide Formation

This protocol uses a modified deprotection cocktail containing HOBt to suppress base-catalyzed aspartimide formation.[8]

Materials:

  • Peptide-resin

  • Deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the swollen resin.

  • Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.

  • Agitate the mixture gently for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh solution for another 10-15 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt before proceeding to the coupling step.[5][8]

Protocol 3: High-Efficiency Coupling of D-Aspartic Acid

This protocol outlines the use of HATU, a highly efficient coupling reagent, for incorporating D-Asp, particularly when it is sterically hindered.

Materials:

  • Fmoc-D-Asp(OR)-OH (where R is a bulky protecting group like OBno) (3 eq.)

  • HATU (3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • DMF

  • Deprotected peptide-resin

Procedure:

  • In a separate vessel, dissolve Fmoc-D-Asp(OR)-OH and HATU in DMF.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.[5]

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates a complete reaction.[16]

  • If the Kaiser test is positive (blue beads), repeat the coupling step ("double coupling") with a freshly prepared activated amino acid solution.[2]

  • Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Visualization of Aspartimide Formation

The following diagram illustrates the chemical pathway of aspartimide formation, a critical side reaction in peptides containing D-Aspartic acid.

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

References

Technical Support Center: Racemization of D-Asp(OBzl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the racemization of D-Asp(OBzl) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for Asp(OBzl)?

A1: Racemization is the conversion of a single enantiomer of an amino acid into a mixture of both its D and L forms.[1] During peptide synthesis, the chiral integrity of the α-carbon of an amino acid can be compromised. For peptides intended as therapeutics, maintaining the correct stereochemistry is critical for biological activity and to avoid potential immunogenic responses. D-Asp(OBzl) is particularly susceptible to racemization, primarily through the formation of an aspartimide intermediate.[2][3][4] This cyclic succinimide ring is unstable and can lead to the formation of not only the desired α-aspartyl peptide but also β-aspartyl peptides and racemized D- and L-aspartyl peptides.[2][5]

Q2: What is the primary mechanism leading to the racemization of D-Asp(OBzl)?

A2: The primary mechanism for the racemization of D-Asp(OBzl) is through the formation of a five-membered succinimide ring, known as an aspartimide.[2][5] This intramolecular cyclization is typically catalyzed by either base or acid. In Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to the basic conditions of piperidine treatment for Fmoc deprotection is a major contributor.[5] The backbone amide nitrogen attacks the side-chain β-carboxyl group of the aspartic acid residue.[2] The resulting aspartimide intermediate is chirally unstable and can be opened by nucleophiles to yield a mixture of α- and β-peptides, with racemization occurring at the α-carbon of the aspartic acid residue.[2]

Q3: Which factors increase the risk of racemization for D-Asp(OBzl)?

A3: Several factors can significantly increase the risk of aspartimide formation and subsequent racemization of D-Asp(OBzl):

  • Peptide Sequence: The amino acid C-terminal to the Asp residue has a significant impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are particularly prone to this side reaction due to the low steric hindrance of these residues.[2][5]

  • Base Exposure: Prolonged or repeated exposure to basic conditions, such as the piperidine used for Fmoc deprotection, is a major cause.[2][5]

  • Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of aspartimide formation and racemization.[1][3]

  • Coupling Reagents: The choice of coupling reagent can influence the extent of racemization.[1]

  • Side-Chain Protecting Group: The benzyl ester (OBzl) protecting group is known to be more susceptible to aspartimide formation compared to bulkier esters like the cyclohexyl ester (OcHex).[6]

Troubleshooting Guides

Issue: I am observing a significant amount of a closely eluting impurity with the same mass as my target peptide in the HPLC analysis of a D-Asp(OBzl)-containing peptide.

This is a common indication of racemization and/or the formation of β-aspartyl peptides, which often have very similar retention times to the desired α-aspartyl peptide.[2]

Troubleshooting Steps:

  • Confirm the presence of isoaspartyl and/or racemized species.

    • LC-MS/MS Analysis: Use tandem mass spectrometry to identify the impurity. While isoaspartate has the same mass, its fragmentation pattern may differ from the target peptide.[7][8] Electron Transfer Dissociation (ETD) can be particularly useful for identifying isoaspartate-containing peptides.[8]

    • Chiral Amino Acid Analysis: Hydrolyze the peptide and analyze the amino acid composition using a chiral column to quantify the ratio of D- and L-Aspartic acid.[9]

  • Optimize Synthesis Conditions to Minimize Aspartimide Formation.

    • Reduce Base Exposure:

      • Use a milder base or a lower concentration of piperidine for Fmoc deprotection.

      • Minimize the deprotection time.

      • Consider using piperazine instead of piperidine, as it has been shown to reduce aspartimide formation.[3]

    • Lower the Temperature: If using microwave-assisted synthesis, reducing the coupling temperature can significantly decrease racemization.[3]

    • Add HOBt to Deprotection Solution: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[3][10]

  • Employ Alternative Reagents and Protecting Groups.

    • Use a Hindered Base: For the coupling step, using a more sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM can reduce racemization.[11]

    • Choose a Different Coupling Reagent: Consider using coupling reagents known for lower racemization potential, such as COMU.[11]

    • Change the Asp Side-Chain Protecting Group: If possible, substitute Fmoc-D-Asp(OBzl)-OH with a derivative less prone to aspartimide formation, such as Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH. The use of a cyclohexyl ester (OcHex) has also been shown to significantly reduce aspartimide formation compared to the benzyl ester.[6]

    • Backbone Protection: For particularly problematic sequences, using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following the aspartic acid residue can prevent aspartimide formation.[10]

Data Presentation

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Protecting GroupPeptide SequenceConditions% Target Peptide% Aspartimide Byproducts% D-AspartateReference
OtBuVKDG YI20% Piperidine/DMF, 200 min39.160.916.5
OMpeVKDG YI20% Piperidine/DMF, 200 min78.421.66.8
OBnoVKDG YI20% Piperidine/DMF, 200 min89.610.41.1
OtBuVKDN YI20% Piperidine/DMF, 200 min91.58.52.5
OMpeVKDN YI20% Piperidine/DMF, 200 min98.61.40.8
OBnoVKDN YI20% Piperidine/DMF, 200 min99.70.30.3

Data from a study simulating 100 deprotection cycles.

Experimental Protocols

Protocol 1: Detection and Quantitation of Aspartic Acid Racemization by Chiral GC-MS

This protocol is a general guideline and may require optimization for specific samples.

  • Peptide Hydrolysis:

    • Accurately weigh 1-5 mg of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum.

    • Heat at 110 °C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the amino acid residue in 0.1 M HCl.

  • Derivatization:

    • This step is necessary to make the amino acids volatile for GC analysis. A common method is esterification followed by acylation.

    • Esterification: Add a solution of 3 M HCl in n-butanol and heat at 100 °C for 15 minutes. Evaporate the reagent.

    • Acylation: Add trifluoroacetic anhydride (TFAA) and heat at 100 °C for 5 minutes. Evaporate the reagent and redissolve the sample in a suitable solvent like ethyl acetate.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).

    • Use a temperature gradient program to separate the D- and L-amino acid derivatives.

    • The mass spectrometer is used to identify and quantify the peaks corresponding to the D- and L-Asp derivatives.[9]

  • Data Analysis:

    • Integrate the peak areas for D-Asp and L-Asp.

    • Calculate the D/L ratio to determine the extent of racemization.[9]

Visualizations

RacemizationMechanism cluster_peptide Peptide Backbone Peptide_Chain_1 ...-NH-CH(R)-CO-... D_Asp_OBzl NH-CH(CH₂-COOBzl)-CO Aspartimide Aspartimide Intermediate (Succinimide Ring) D_Asp_OBzl->Aspartimide Intramolecular Cyclization Peptide_Chain_2 -NH-CH(R')-CO-... Base Base (e.g., Piperidine) Base->D_Asp_OBzl Deprotonation of Backbone Amide Racemized_Products Mixture of: - α-L-Aspartyl Peptide - α-D-Aspartyl Peptide - β-L-Aspartyl Peptide - β-D-Aspartyl Peptide Aspartimide->Racemized_Products Nucleophilic Opening (e.g., by H₂O or Piperidine)

Caption: Mechanism of D-Asp(OBzl) racemization via aspartimide formation.

TroubleshootingWorkflow Start Impurity with same mass as target peptide observed Confirmation Confirm presence of racemization/ isoaspartate (LC-MS/MS, Chiral AAA) Start->Confirmation Optimization Optimize Synthesis Conditions Confirmation->Optimization Alternative_Reagents Use Alternative Reagents Confirmation->Alternative_Reagents Reduce_Base Reduce base exposure time/ concentration Optimization->Reduce_Base Lower_Temp Lower reaction temperature Optimization->Lower_Temp Add_HOBt Add HOBt to deprotection solution Optimization->Add_HOBt Resolution Problem Resolved Reduce_Base->Resolution Lower_Temp->Resolution Add_HOBt->Resolution Hindered_Base Use a hindered base (e.g., collidine) Alternative_Reagents->Hindered_Base New_Coupling Use a low-racemization coupling reagent (e.g., COMU) Alternative_Reagents->New_Coupling Change_PG Change Asp protecting group (e.g., OMpe, OBno) Alternative_Reagents->Change_PG Backbone_Protection Consider backbone protection (Hmb) Alternative_Reagents->Backbone_Protection Hindered_Base->Resolution New_Coupling->Resolution Change_PG->Resolution Backbone_Protection->Resolution

Caption: Troubleshooting workflow for D-Asp(OBzl) racemization.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize deletion sequences during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Identifying and Minimizing Deletion Sequences

Deletion sequences, which are impurities missing one or more amino acid residues from the target sequence, can significantly impact the biological activity and experimental results of synthetic peptides.[1] This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: HPLC and Mass Spectrometry (MS) analyses of the crude peptide product indicate the presence of impurities with lower molecular weights than the target peptide.

This observation strongly suggests the presence of deletion or truncation sequences.[2] Deletion sequences will exhibit mass differences corresponding to specific amino acid residues, while truncation sequences appear as a series of shorter peptides.[2]

Step 1: Confirm and Characterize the Deletion Sequence

The initial and most critical step is to confirm the presence and pinpoint the location of the missing amino acid residue(s).

  • Action: Analyze the crude peptide product using Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).[1][3]

  • Expected Outcome: The HPLC chromatogram will display multiple peaks. The mass spectrometer will determine the molecular weights of the main product and any impurities. Deletion sequences will be identified by masses that correspond to the target peptide minus the mass of one or more amino acid residues.[1]

Step 2: Investigate the Potential Causes

Once the deletion is confirmed, a thorough review of the synthesis protocol and the peptide sequence is necessary to identify the root cause. The primary causes of deletion sequences stem from incomplete coupling reactions.[1]

Potential Cause Description
Steric Hindrance Bulky amino acid side chains can physically obstruct the coupling reaction, leading to incomplete addition of the next amino acid.[1]
Peptide Aggregation The growing peptide chain can fold or aggregate on the resin, making the N-terminal amine less accessible for the subsequent coupling step.[1][4]
Incomplete Deprotection Failure to completely remove the N-terminal protecting group (e.g., Fmoc) will prevent the next amino acid from being coupled.[1][2]
Insufficient Activation The incoming amino acid may not be adequately activated by the coupling reagent, resulting in a slow or incomplete reaction.[1]
Poor Resin Swelling Inadequate swelling of the solid support resin can limit the diffusion of reagents to the growing peptide chain.[1][5]

Step 3: Implement Optimization Strategies

Based on the analysis of potential causes, implement one or more of the following strategies to minimize or eliminate the formation of deletion sequences in subsequent syntheses.

Strategy Description When to Use
Double Coupling Performing the coupling step twice for a specific amino acid can help drive the reaction to completion.[6][7][8] This is particularly useful for sterically hindered amino acids or at positions known to be difficult.[8]To address incomplete coupling due to steric hindrance or difficult sequences.
Capping After the coupling step, any unreacted N-terminal amines are permanently blocked ("capped") using a reagent like acetic anhydride. This prevents them from reacting in subsequent cycles.[6][8]To terminate chains that failed to couple, preventing the formation of deletion sequences in the final product.
Optimize Coupling Reagents Use highly efficient coupling reagents like HATU, HBTU, or COMU to improve reaction rates and yields.[8][9]When insufficient activation is suspected as the cause of incomplete coupling.
Solvent Choice Using solvents with excellent resin-swelling properties, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), is critical.[8] For aggregation-prone sequences, a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can improve solvation.[9]To address issues related to poor resin swelling and peptide aggregation.
Microwave-Assisted Synthesis Microwave energy can disrupt peptide aggregation and enhance reaction kinetics, leading to more efficient coupling.[9]For difficult or long peptide sequences prone to aggregation.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they problematic in peptide synthesis?

A1: Deletion sequences are impurities in a synthetic peptide product where one or more amino acid residues are missing from the intended sequence.[1] These impurities can be challenging to separate from the full-length peptide due to their similar physical and chemical properties. The presence of deletion sequences can significantly affect the biological activity, safety, and efficacy of the peptide, potentially leading to inaccurate experimental outcomes.[1]

Q2: Which amino acids are more likely to cause the formation of deletion sequences?

A2: Sterically hindered amino acids, such as valine, isoleucine, and arginine, are more prone to causing deletion sequences.[1][7] The bulky side chains of these amino acids can physically impede the coupling reaction, resulting in incomplete addition of the subsequent amino acid.[1]

Q3: How can I differentiate between deletion and truncation sequences in my analytical data?

A3: Both deletion and truncation sequences will appear as impurities with lower molecular weights than the target peptide. However, they can be distinguished by their mass differences in the mass spectrometry data. Deletion sequences will show mass differences that correspond to the mass of specific amino acid residues that are missing from the sequence. Truncation sequences, on the other hand, will appear as a continuous ladder of shorter peptides, often resulting from premature termination of the synthesis.[2]

Q4: What is "capping" and how does it help in minimizing deletion sequences?

A4: Capping is a strategy used to permanently block any unreacted N-terminal amines after a coupling reaction.[6][8] This is typically done using a reagent like acetic anhydride. By capping these unreacted amines, they are prevented from participating in subsequent coupling steps. This ensures that any peptide chains that failed to couple at a particular step are terminated, thus preventing them from becoming deletion sequences in the final product and simplifying the purification process.[6]

Q5: Can the choice of solid support resin affect the formation of deletion sequences?

A5: Yes, the choice of resin can influence the success of the synthesis and the formation of impurities.[6] Proper swelling of the resin is crucial for allowing reagents to access the growing peptide chain.[1][5] If the resin does not swell adequately in the chosen solvent, it can lead to incomplete coupling and the formation of deletion sequences. The type of resin, its cross-linkage, and loading capacity should be carefully considered based on the specific peptide sequence being synthesized.[5][6]

Experimental Protocols

Protocol 1: Analysis of Crude Peptide by RP-HPLC-MS

This protocol outlines the general procedure for analyzing a crude peptide sample to identify deletion sequences.

1. Sample Preparation: a. Dissolve a small amount (approximately 1 mg/mL) of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).[1] b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

2. HPLC Separation: a. Column: C18 reversed-phase column.[1][10] b. Mobile Phase A: 0.1% Formic Acid in Water.[1] c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1] d. Gradient: A linear gradient from low to high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 30 minutes). e. Flow Rate: A typical flow rate is 1 mL/min. f. Detection: UV detection at 215 nm is optimal for detecting the peptide bond.[10]

3. Mass Spectrometry Analysis: a. The eluent from the HPLC is directed into the mass spectrometer. b. The mass spectrometer is set to scan a mass range that includes the expected molecular weight of the target peptide and potential deletion sequences. c. Ionization is typically achieved using electrospray ionization (ESI).[3]

4. Data Analysis: a. The HPLC chromatogram will show the separation of different peptide species. b. The mass spectrum for each peak will provide the molecular weight of the corresponding peptide. c. Compare the observed molecular weights with the theoretical molecular weight of the target peptide to identify any deletion sequences.

Protocol 2: Capping of Unreacted N-terminal Amines

This protocol describes the procedure for capping unreacted amines after a coupling step.

1. Reagents: a. Capping Mixture: Acetic anhydride and a base (e.g., N,N-diisopropylethylamine - DIPEA) in a suitable solvent like DMF. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

2. Procedure: a. After the coupling reaction is complete, drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times) to remove any residual coupling reagents. c. Add the capping mixture to the reaction vessel, ensuring the resin is completely submerged. d. Agitate the mixture for 15-30 minutes at room temperature.[1] e. Drain the capping mixture from the reaction vessel. f. Wash the resin thoroughly with DMF (3-5 times) to remove any remaining capping reagents.[1] g. Proceed with the N-terminal deprotection step for the next cycle of the synthesis.

Visualizations

Deletion_Sequence_Causes IncompleteCoupling Incomplete Coupling Reaction DeletionSequence Deletion Sequence (n-1 Peptide) IncompleteCoupling->DeletionSequence Leads to StericHindrance Steric Hindrance (Bulky Amino Acids) StericHindrance->IncompleteCoupling PeptideAggregation Peptide Aggregation (Secondary Structure) PeptideAggregation->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection (Fmoc Group Remains) IncompleteDeprotection->IncompleteCoupling InsufficientActivation Insufficient Activation (Coupling Reagent) InsufficientActivation->IncompleteCoupling PoorResinSwelling Poor Resin Swelling PoorResinSwelling->IncompleteCoupling

Caption: Causes leading to the formation of deletion sequences in SPPS.

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC-MS) IdentifyImpurities Identify Lower MW Impurities Start->IdentifyImpurities IsDeletion Deletion Sequence Confirmed? IdentifyImpurities->IsDeletion ReviewProtocol Review Synthesis Protocol & Sequence IsDeletion->ReviewProtocol Yes OtherIssue Investigate Other Issues (e.g., Truncation) IsDeletion->OtherIssue No OptimizeSynthesis Implement Optimization Strategies ReviewProtocol->OptimizeSynthesis Strategies Double Coupling Capping Optimized Reagents Solvent Choice OptimizeSynthesis->Strategies Resynthesize Re-synthesize Peptide OptimizeSynthesis->Resynthesize FinalAnalysis Final Purity Analysis Resynthesize->FinalAnalysis End High Purity Peptide FinalAnalysis->End

Caption: Workflow for troubleshooting and minimizing deletion sequences.

References

impact of coupling additives on Fmoc-D-Asp(OBzl)-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving Fmoc-D-Asp(OBzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve experimental challenges.

Q1: I'm observing low coupling efficiency with this compound. What are the common causes and how can I fix it?

A1: Low coupling efficiency with aspartic acid derivatives can stem from several factors, most notably steric hindrance and peptide aggregation.

  • Steric Hindrance: The bulky side chain of the aspartic acid residue can physically block the reactive sites.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form inter- or intra-chain hydrogen bonds, making the N-terminus inaccessible.[1] This is more common in hydrophobic sequences.[1] An indication of aggregation is the failure of the peptide-resin to swell properly.[1]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents may be insufficient. Use more powerful uronium/aminium salt-based reagents like HATU, HBTU, or HCTU.[2][3]

  • Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of both the Fmoc-amino acid and the coupling reagent relative to the resin loading.[2]

  • Extend Reaction Time: Increase the coupling time to 2-4 hours, or even overnight, to allow the reaction to proceed to completion.[2]

  • Perform a "Double Coupling": After the initial coupling attempt, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.[3][4]

  • Increase Temperature: Raising the temperature to 40-60°C can improve reaction kinetics and disrupt aggregation.[1][5] Be cautious, as higher temperatures can increase the risk of side reactions like racemization or aspartimide formation.[5]

  • Change Solvent: If aggregation is suspected, switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt hydrogen bonding.[1]

Q2: What is aspartimide formation and why is it a major problem with Asp residues?

A2: Aspartimide formation is a significant side reaction in Fmoc-based SPPS, especially prevalent in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn motifs.[1][6][7] It occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue. This is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection.[7][8]

The resulting cyclic aspartimide intermediate can lead to several unwanted products:

  • α- and β-peptides: The cyclic imide can be reopened by nucleophiles, leading to a mixture of the desired α-peptide and the undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group.[1][7]

  • Racemization: The aspartimide intermediate is chirally unstable and can lead to epimerization at the α-carbon of the aspartic acid residue.[7]

  • Piperidides: If piperidine is used for deprotection, it can attack the aspartimide to form α- and β-piperidide adducts.[7]

These by-products are often difficult or impossible to separate from the target peptide by HPLC, as they may have the same mass and similar retention times.[9]

Q3: How can I prevent or minimize aspartimide formation?

A3: Several strategies can be employed to suppress this side reaction:

  • Modify Deprotection Conditions:

    • Add an Additive to the Piperidine Solution: Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma to the 20% piperidine/DMF deprotection solution can significantly reduce aspartimide formation.[9][10][11]

    • Use a Milder Base: Replacing piperidine with a weaker base like piperazine can also suppress the side reaction, though it may slow down the Fmoc removal.[6][9]

  • Use Optimized Protecting Groups:

    • Bulky Side-Chain Esters: Using Fmoc-Asp derivatives with bulkier side-chain protecting groups than the standard tert-butyl (OtBu), such as 3-methylpent-3-yl (Mpe) or benzyloxynorbornyl (OBno), can sterically hinder the cyclization.[9]

    • Backbone Protection: Incorporating a protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the following amino acid completely prevents aspartimide formation.[1][8] However, coupling to these protected amino acids can be difficult, so they are often incorporated as pre-formed dipeptides (e.g., Fmoc-AA-(Dmb)Gly-OH).[1][8]

    • Cyanosulfurylide (CSY) Protection: This novel side-chain protecting group has been shown to completely suppress aspartimide formation and can be removed under mild conditions.[7][8]

  • Utilize Pseudoprolines: For sequences containing Asp-Ser or Asp-Thr, using a pseudoproline dipeptide can prevent aspartimide formation by temporarily altering the backbone structure.[1][12]

Q4: Which coupling additive is better for this compound: HOBt or Oxyma?

A4: Both HOBt and Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) are effective coupling additives, but Oxyma is now generally preferred for several reasons:

  • Safety: HOBt is classified as a desensitized explosive in its anhydrous state, whereas Oxyma is non-explosive, enhancing laboratory safety.[9][13][14]

  • Efficiency: In many cases, particularly for challenging sequences, Oxyma has demonstrated superior coupling efficiency and leads to higher yields compared to HOBt.[13][14]

  • Racemization Suppression: Oxyma provides a level of racemization suppression that is comparable to or better than HOBt, and in some studies, similar to the highly effective but more expensive HOAt.[13][14]

When used in combination with a carbodiimide like DIC, Oxyma is a highly effective and safe choice for activating this compound.[10][15]

Q5: What is the role of the base (e.g., DIPEA/DIEA) in the coupling reaction, and can it cause problems?

A5: A tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA or DIEA), is required when using uronium or phosphonium salt coupling reagents (like HATU or PyBOP).[15] Its role is to maintain basic conditions necessary for the reaction by neutralizing acidic by-products and ensuring the N-terminal amine of the peptide remains deprotonated and nucleophilic.

However, the base itself can contribute to side reactions. An excessive amount or a prolonged reaction time in the presence of the base can increase the risk of racemization of the activated amino acid.[15] For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be recommended.[15]

Quantitative Data Summary

The following tables summarize quantitative data comparing the performance of different reagents and conditions in controlling common side reactions.

Table 1: Impact of Deprotection Additives on Aspartimide Formation Synthesis of H-Ala-Orn-Asp-Gly-Tyr-Ile-NH₂ using 20% piperidine/DMF with a 1M additive concentration.

Additiveα-Peptide (%)β-Peptide (%)Aspartimide (%)Piperidides (%)
HOBt 79.000.2514.036.72
HOAt 79.680.1314.365.82
OxymaPure® 85.59 0.10 9.60 4.67
[Data sourced from reference 12]

Table 2: Racemization Levels for Different Coupling Additives Racemization (D/L %) during the solid-phase synthesis of H-Gly-Cys-Phe-NH₂ using DIC as the activator.

AdditiveD/L Isomer (%)
HOAt 0.1
HOBt 0.2
OxymaPure® 0.1
[Data sourced from reference 12]

Experimental Protocols

Here are detailed methodologies for key procedures discussed in the troubleshooting guide.

Protocol 1: High-Efficiency Coupling for Hindered Amino Acids (e.g., this compound)

This protocol uses a potent activating agent and optimized conditions to improve coupling efficiency.

  • Resin Preparation: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[2][3]

  • Coupling Reaction: Add the activation solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring: Perform a Kaiser test to check for reaction completion.[2] A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed to Protocol 2 (Double Coupling).

  • Final Wash: Once the coupling is complete, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling

This protocol is used immediately following an incomplete coupling reaction as indicated by a positive Kaiser test.

  • Initial Wash: After the first coupling attempt (Protocol 1, Step 5), drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove old reagents and by-products.[4]

  • Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, Step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.[2]

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step. If the test remains positive, consider capping the unreacted amines (Protocol 4).

Protocol 3: Minimizing Aspartimide Formation During Deprotection

This protocol modifies the Fmoc-removal step to suppress the aspartimide side reaction.

  • Prepare Modified Deprotection Reagent: Prepare a solution of 20% piperidine in DMF containing 0.1 M Oxyma or 0.1 M HOBt.[9][10]

  • Resin Preparation: After a successful coupling and washing step, add the modified deprotection reagent to the peptidyl-resin.

  • Deprotection: Agitate for 5 minutes, drain the solution, and add a fresh portion of the modified reagent. Agitate for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent before proceeding to the next coupling step.

Protocol 4: Capping of Unreacted Amines

This protocol is a final measure to block unreacted amines if double coupling fails, preventing the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[4] This will acetylate any free amines, rendering them unreactive.

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3 times) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.[4]

Visualizations

The following diagrams illustrate key workflows and chemical principles.

G cluster_start cluster_decision cluster_positive Positive Path cluster_negative Negative Path start Perform Kaiser Test decision Kaiser Test Result? start->decision double_coupling Perform Double Coupling (Protocol 2) decision->double_coupling Positive (Blue Beads) wash Wash Resin decision->wash Negative (Yellow Beads) retest Perform Kaiser Test Again double_coupling->retest decision2 Still Positive? retest->decision2 cap Cap Unreacted Amines (Protocol 4) decision2->cap Yes decision2->wash No proceed_cap Proceed to Next Cycle cap->proceed_cap proceed Proceed to Next Fmoc Deprotection wash->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

G cluster_reactants Core Components cluster_activation Activation System cluster_products Outcome AA This compound (Amino Acid) Reagent Coupling Reagent (e.g., HATU, DIC) AA->Reagent activates Resin Peptidyl-Resin (Free N-Terminus) Peptide Extended Peptide Chain (Desired Product) Resin->Peptide Reagent->Resin mediates reaction with Additive Coupling Additive (e.g., Oxyma, HOBt) Reagent->Additive synergizes with Base Base (e.g., DIPEA) Reagent->Base requires Additive->Peptide suppresses racemization SideProducts Side Products (Racemization, Aspartimide) Additive->SideProducts minimizes Base->SideProducts can increase racemization

Caption: Logical relationships between coupling reaction components.

G cluster_products Undesired Products Asp Aspartic Acid Residue in Peptide Chain Aspartimide Cyclic Aspartimide Intermediate Asp->Aspartimide forms Piperidine Base (e.g., Piperidine) Piperidine->Asp catalyzes (deprotonates backbone N) Alpha α-Peptide (Racemized) Aspartimide->Alpha Beta β-Peptide Aspartimide->Beta Piperidide Piperidide Adducts Aspartimide->Piperidide

Caption: Simplified pathway of base-catalyzed aspartimide formation.

References

Technical Support Center: Strategies to Improve On-Resin Solubility of Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of protected peptides during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What causes poor solubility of protected peptides on the resin during synthesis?

A1: The primary cause of poor on-resin solubility is the aggregation of growing peptide chains. This aggregation is driven by strong intermolecular hydrogen bonding between the peptide backbones, leading to the formation of stable secondary structures, most commonly β-sheets.[1][2][3] This phenomenon is particularly prevalent in sequences that are hydrophobic in nature.[4] As the peptide elongates, especially beyond 6-8 residues, it can fold and self-associate, rendering the N-terminus inaccessible for subsequent deprotection and coupling reactions.[1]

Q2: What are the typical signs of on-resin peptide aggregation?

A2: Several key indicators can signal on-resin aggregation during solid-phase peptide synthesis:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed is a strong indicator of peptide chain collapse and aggregation.[3]

  • Poor Swelling: The peptide-resin complex will not swell adequately in the synthesis solvents.[3][4]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete. This is often confirmed by a persistent positive ninhydrin or TNBS test after a coupling step.[3]

  • Discolored Resin: The resin may appear clumpy or change color.[3]

Q3: Which types of peptide sequences are considered "difficult" and prone to aggregation?

A3: "Difficult sequences" are those with a high propensity for on-resin aggregation.[5][6] Their characteristics often include:

  • High Hydrophobicity: Long stretches of hydrophobic amino acids such as Val, Ile, Leu, Ala, Phe, and Trp are a primary cause of aggregation.[5]

  • β-Branched Amino Acids: Sequences rich in β-branched amino acids like Val, Ile, and Thr can lead to both steric hindrance and promote aggregation.[5][7]

  • Alternating Hydrophobic and Hydrophilic Residues: Such patterns can be particularly prone to forming β-sheet structures.[5]

  • Long Peptide Chains: Peptides, especially those exceeding 20-30 amino acids, are more susceptible to aggregation issues.[8]

Q4: How can I proactively prevent peptide aggregation before starting the synthesis?

A4: A proactive approach is the most effective way to manage difficult sequences. Key preventative strategies include:

  • Resin Selection:

    • Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, thereby reducing intermolecular aggregation.[5]

    • PEG-Based Resins: Resins containing polyethylene glycol (PEG) linkers (e.g., TentaGel, NovaSyn® TG) improve the solvation of the growing peptide chain, which helps to prevent aggregation.[5][9]

  • Backbone Protection: This is a highly effective method to disrupt the hydrogen bonding network that leads to secondary structure formation.[5]

    • Pseudoproline Dipeptides: These are formed by the temporary cyclization of a Ser or Thr residue into an oxazolidine ring, which acts as a "kink" in the peptide backbone, disrupting secondary structures.[5]

    • Hmb/Dmb Protecting Groups: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone amide nitrogen of an amino acid prevents hydrogen bonding.[4][10]

  • Sequence Modification: In some cases, substituting a problematic amino acid with a D-amino acid or a proline can help to disrupt aggregation.[10]

Troubleshooting Guides

Problem: Incomplete coupling or deprotection reactions observed.

This workflow outlines the steps to diagnose and resolve issues arising from suspected on-resin peptide aggregation.

G start Incomplete Coupling/Deprotection (e.g., positive ninhydrin test) check_swelling Observe Resin Bed: - Is it swollen? - Does it look clumpy? start->check_swelling swollen Resin is well-swollen check_swelling->swollen Yes shrunken Resin has shrunken or is clumpy check_swelling->shrunken No other_issues Problem may not be aggregation. Troubleshoot other parameters: - Reagent quality - Protocol steps - Instrument function swollen->other_issues aggregation_likely Aggregation is likely shrunken->aggregation_likely reactive_strategies Implement Reactive Strategies aggregation_likely->reactive_strategies solvent_change Change Solvent System (e.g., NMP, DMSO, Magic Mixture) reactive_strategies->solvent_change chaotropic_wash Perform Chaotropic Salt Wash (e.g., 0.8M NaClO₄ in DMF) reactive_strategies->chaotropic_wash increase_temp Increase Reaction Temperature (Microwave or conventional heating) reactive_strategies->increase_temp sonicate Sonicate during reaction reactive_strategies->sonicate continue_synthesis Continue Synthesis and Monitor Closely solvent_change->continue_synthesis chaotropic_wash->continue_synthesis increase_temp->continue_synthesis sonicate->continue_synthesis

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Summary of Reactive Strategies
StrategyDescriptionKey Considerations
Solvent Disruption Switch the primary synthesis solvent from DMF to a more strongly solvating one like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). A "magic mixture" (DCM/DMF/NMP 1:1:1) can also be effective.[5]NMP is often a good first choice.[9] Ensure solvent compatibility with your resin and chemistry.
Chaotropic Salt Washes Wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to break up existing secondary structures.[5]It is critical to thoroughly wash the resin with DMF after the salt wash to remove all salt before the next coupling step.[5]
Elevated Temperature Increasing the reaction temperature (e.g., to 50-60°C) can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is particularly effective for this.[1][4][5]Be cautious of potential side reactions at higher temperatures, such as racemization.
Sonication Applying ultrasonic energy can help to break up physical clumps of aggregated peptide-resin.[4]This can be done during the coupling and/or deprotection steps.
Special Additives Add nonionic detergents (e.g., Triton X-100) or ethylene carbonate to the reaction mixture to enhance solvation.[4]These are often components of "magic mixture" formulations.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting Existing Aggregation

This protocol describes the use of a chaotropic salt wash to disrupt on-resin peptide aggregation before a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • N,N-Dimethylformamide (DMF)

  • Chaotropic salt solution: 0.8 M Sodium Perchlorate (NaClO₄) or Lithium Chloride (LiCl) in DMF

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, proceed with the chaotropic wash.

  • Chaotropic Wash: Add the 0.8 M NaClO₄ or LiCl solution in DMF to the peptide-resin. Agitate for 1-2 minutes. Drain the solution. Repeat this wash step one more time.[5] This step helps to break apart existing secondary structures.

  • Thorough DMF Wash: It is crucial to completely remove the chaotropic salt before proceeding. Wash the resin thoroughly with DMF (at least 3-5 times for 1 minute each).[5]

  • Coupling: Proceed immediately with the amino acid coupling reaction as per your standard protocol.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol details the manual incorporation of a pseudoproline dipeptide to proactively prevent aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (e.g., Fmoc-Ser(ΨPro)-Gly-OH) (5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • DMF or NMP

Procedure:

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimum volume of DMF or NMP.

  • Base Addition: Add DIPEA (10 eq.) to the activation mixture and mix thoroughly.

  • Coupling: Immediately add the activated mixture to the Fmoc-deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Check for completion of the coupling using a qualitative test (e.g., TNBS test). If the reaction is incomplete, the coupling time can be extended, or the reaction can be repeated with fresh reagents.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 times for 1 minute each) before proceeding to the next Fmoc deprotection step.[5]

Proactive vs. Reactive Strategies

The choice between proactive and reactive strategies depends on the predicted difficulty of the peptide sequence. For sequences known to be problematic, a proactive approach is strongly recommended.

G cluster_proactive Proactive Strategies (Prevention) cluster_reactive Reactive Strategies (Troubleshooting) resin_select Resin Selection (Low-load, PEG) backbone_prot Backbone Protection (Pseudoproline, Dmb/Hmb) resin_select->backbone_prot seq_mod Sequence Modification (D-amino acids) backbone_prot->seq_mod synthesis Perform Synthesis seq_mod->synthesis solvent Solvent Change (NMP, DMSO) salts Chaotropic Salts solvent->salts temp Elevated Temperature salts->temp additives Special Additives temp->additives additives->synthesis start Peptide Synthesis Planning difficult_seq Is sequence predicted to be difficult? start->difficult_seq difficult_seq->resin_select Yes difficult_seq->synthesis No aggregation_obs Aggregation Observed? synthesis->aggregation_obs aggregation_obs->solvent Yes success Successful Synthesis aggregation_obs->success No

Caption: Decision-making workflow for applying solubility strategies.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Asp(OBzl)-OH and Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of D-aspartic acid, two commonly utilized derivatives are Fmoc-D-Asp(OBzl)-OH and Fmoc-D-Asp(OtBu)-OH. The choice between the benzyl (Bzl) and tert-butyl (tBu) side-chain protecting groups carries significant implications for the synthetic strategy, particularly concerning deprotection methods and the propensity for side reactions. This guide provides an objective comparison of these two reagents, supported by established chemical principles and available experimental context, to inform rational decision-making in peptide synthesis design.

At a Glance: Key Differences and Physicochemical Properties

The fundamental difference between this compound and Fmoc-D-Asp(OtBu)-OH lies in the nature of their side-chain protecting groups. The benzyl ester of this compound is labile to catalytic hydrogenation, while the tert-butyl ester of Fmoc-D-Asp(OtBu)-OH is removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA). This dictates the orthogonality of the synthetic approach and influences the potential for side reactions.

PropertyThis compoundFmoc-D-Asp(OtBu)-OH
Molecular Formula C₂₈H₂₃NO₆C₂₃H₂₅NO₆
Molecular Weight 469.49 g/mol 411.45 g/mol
Side-Chain Protecting Group Benzyl (Bzl)tert-Butyl (OtBu)
Deprotection Condition Catalytic Transfer HydrogenationStrong Acid (e.g., TFA)
Key Advantage Reduced risk of aspartimide formation during Fmoc deprotectionCompatibility with standard Fmoc/tBu SPPS and cleavage protocols
Primary Disadvantage Requires a separate, non-acidolytic final deprotection stepHigh propensity for aspartimide formation

Performance Comparison: The Challenge of Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate.

Fmoc-D-Asp(OtBu)-OH: The use of the tert-butyl ester for side-chain protection is known to be particularly susceptible to aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2][3] The base-catalyzed cyclization is a well-documented side reaction that can significantly impact the purity and yield of the final peptide.[3] While direct head-to-head quantitative data with the benzyl-protected counterpart is scarce, studies comparing Fmoc-Asp(OtBu)-OH with more sterically hindered protecting groups have demonstrated substantial aspartimide formation. For instance, in the synthesis of a model peptide, significant levels of aspartimide-related by-products were observed with the OtBu group.[2]

This compound: The benzyl ester is generally considered more stable to the basic conditions of Fmoc deprotection, thus reducing the risk of aspartimide formation during the peptide chain elongation.[4] This makes it a more favorable choice for the synthesis of peptides with sequences known to be prone to this side reaction. However, the final deprotection of the benzyl group requires conditions that are not compatible with the standard TFA cleavage cocktail used in Fmoc/tBu strategies.

Experimental Protocols

The following sections outline generalized protocols for the use of this compound and Fmoc-D-Asp(OtBu)-OH in manual Fmoc-SPPS.

I. Peptide Synthesis using Fmoc-D-Asp(OtBu)-OH

This protocol follows the standard Fmoc/tBu strategy.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times).

2. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow for pre-activation for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

3. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

4. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler mixture like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

II. Peptide Synthesis using this compound

This protocol requires a final deprotection step that is orthogonal to the TFA-labile protecting groups of other residues if a mixed protection strategy is used.

1. Resin Swelling, Fmoc Deprotection, and Coupling:

  • Follow the same procedures for resin swelling, Fmoc deprotection, and amino acid coupling as described for Fmoc-D-Asp(OtBu)-OH.

2. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid.

3. Final Cleavage from Resin (if applicable):

  • If a TFA-labile linker is used, the peptide can be cleaved from the resin using a standard TFA cocktail, leaving the Asp(OBzl) group intact.

4. Benzyl Group Deprotection (Catalytic Transfer Hydrogenation):

  • Dissolve the protected peptide in a suitable solvent such as methanol or DMF.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

  • Add a hydrogen donor, such as ammonium formate (2-4 equivalents) or formic acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical_Structures cluster_OtBu Fmoc-D-Asp(OtBu)-OH cluster_OBzl This compound node_OtBu node_OtBu node_OBzl node_OBzl

Caption: Chemical structures of Fmoc-D-Asp(OtBu)-OH and this compound.

SPPS_Workflow cluster_cleavage Cleavage Strategies start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-AA-OH (HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleavage & Global Deprotection final_deprotect->cleave cleave_otbu Asp(OtBu): TFA Cocktail cleave->cleave_otbu cleave_obzl Asp(OBzl): 1. TFA (if needed for resin) 2. Catalytic Hydrogenation cleave->cleave_obzl precipitate Precipitate with Ether purify Purify Peptide (HPLC) precipitate->purify end Pure Peptide purify->end cleave_otbu->precipitate cleave_obzl->precipitate

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation peptide Peptide-Asp(OR)-Gly-Resin (R = tBu or Bzl) piperidine Piperidine (Fmoc Deprotection) peptide->piperidine aspartimide Aspartimide Intermediate piperidine->aspartimide Base-catalyzed cyclization hydrolysis Hydrolysis aspartimide->hydrolysis racemization Racemization aspartimide->racemization alpha_peptide α-Aspartyl Peptide (Desired Product) hydrolysis->alpha_peptide beta_peptide β-Aspartyl Peptide (Side Product) hydrolysis->beta_peptide d_peptide D-Aspartyl Peptides (Side Products) racemization->d_peptide

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Conclusion and Recommendations

The choice between this compound and Fmoc-D-Asp(OtBu)-OH is a trade-off between the risk of a significant side reaction and the convenience of the final deprotection strategy.

  • Fmoc-D-Asp(OtBu)-OH is the standard choice for routine Fmoc/tBu SPPS due to its compatibility with a single-step TFA cleavage and deprotection protocol. However, for sequences that are known to be susceptible to aspartimide formation (e.g., Asp-Gly), its use can lead to significant impurities and reduced yields of the desired peptide.

  • This compound offers a more robust solution for preventing aspartimide formation during peptide chain elongation due to the greater stability of the benzyl ester to basic conditions. This makes it a superior choice for the synthesis of "difficult" sequences. The main drawback is the requirement for a separate catalytic hydrogenation step for the final deprotection of the aspartic acid side chain, which adds complexity to the overall workflow.

For the synthesis of peptides where purity is paramount and the sequence is prone to aspartimide formation, the use of This compound is highly recommended. For routine synthesis of peptides with sequences less prone to this side reaction, the operational simplicity of Fmoc-D-Asp(OtBu)-OH may be preferred, with the caveat of careful monitoring for and characterization of potential impurities. Ultimately, the optimal choice will depend on the specific peptide sequence, the desired level of purity, and the synthetic capabilities of the laboratory.

References

A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-standard amino acids with side-chain protecting groups is a common strategy to achieve specific therapeutic properties. The use of Fmoc-D-Asp(OBzl)-OH introduces a D-amino acid to enhance enzymatic stability and a benzyl ester to protect the aspartic acid side chain. The purity analysis of the resulting peptide is critical, with reversed-phase high-performance liquid chromatography (RP-HPLC) being the gold standard for this assessment.

The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) and benzyl (Bzl) groups significantly influence the peptide's behavior during chromatographic separation. This guide provides a comparative analysis of different RP-HPLC methodologies for peptides containing this compound, offering supporting data and detailed protocols to aid in method development and optimization.

Comparison of Analytical Conditions

The choice of HPLC column and mobile phase additives can profoundly impact the separation of peptides containing this compound. Key performance indicators include retention time (t_R), peak width (W), and the resolution (R_s) of the target peptide from its potential impurities, such as the corresponding L-diastereomer. Below is a summary of expected performance under different analytical conditions for a model peptide, Fmoc-D-Asp(OBzl)-Ala-Gly-NH₂ .

MethodColumn ChemistryMobile Phase AdditiveExpected Retention Time (t_R) (min)Expected Peak Width (W) (min)Expected Resolution (R_s) from L-isomerKey Considerations
A C180.1% TFA15.20.301.2Standard Method: Good retention and peak shape due to the strong ion-pairing of TFA.
B C180.1% Formic Acid13.80.451.0MS-Compatible: Reduced ion suppression compared to TFA, but may result in broader peaks and lower resolution for basic peptides.[1][2]
C Phenyl-Hexyl0.1% TFA16.50.321.4Alternative Selectivity: π-π interactions with the phenyl rings of the stationary phase and the Fmoc/Bzl groups can enhance retention and selectivity for aromatic-containing peptides.[3][4]
D Chiral Stationary PhaseIsocratic (e.g., Hexane/Ethanol)D-isomer: 12.1 L-isomer: 14.50.40> 2.0Enantiomeric Purity: Specifically designed to separate enantiomers and diastereomers, providing baseline resolution of D- and L-forms.[5][6]

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of a peptide containing this compound.

Method A: Standard C18 Analysis with TFA

This method is a robust starting point for purity analysis of peptides containing this compound.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Dilute the sample to the desired concentration (e.g., 1 mg/mL) with Mobile Phase A.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: 30% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone).

  • Injection Volume: 10-20 µL.

Method C: Phenyl-Hexyl Column for Alternative Selectivity

This method can be employed to improve the separation of peptides with aromatic moieties.

1. Sample Preparation:

  • Follow the same procedure as in Method A.

2. HPLC System and Conditions:

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: 30% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm and 220 nm.

  • Injection Volume: 10-20 µL.

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay of different components, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Lyophilized Peptide dissolve Dissolve in DMSO/DMF start->dissolve dilute Dilute with Mobile Phase A dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Process Chromatogram detect->process quantify Quantify Purity & Impurities process->quantify

Figure 1: General workflow for the HPLC analysis of peptides.

Analytical_Factors cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_output Chromatographic Outcome Peptide Peptide Properties (Fmoc, D-Asp, OBzl) C18 C18 (Hydrophobic) Phenyl Phenyl-Hexyl (Hydrophobic + π-π) TFA TFA (Strong Ion-Pairing) FormicAcid Formic Acid (Weak Ion-Pairing, MS-friendly) Retention Retention Time C18->Retention Resolution Resolution C18->Resolution Phenyl->Retention Phenyl->Resolution TFA->Retention TFA->Resolution PeakShape Peak Shape TFA->PeakShape FormicAcid->Retention FormicAcid->Resolution FormicAcid->PeakShape

References

Mass Spectrometry of D-Asp(OBzl) Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical step in ensuring quality, efficacy, and safety. The incorporation of non-natural amino acids, such as D-Aspartic acid with a benzyl ester protecting group (D-Asp(OBzl)), introduces unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based methods for the characterization of D-Asp(OBzl)-containing peptides, supported by established principles and experimental considerations.

The benzyl ester on the side chain of aspartic acid is a common protecting group in peptide synthesis. However, its lability under certain analytical conditions can complicate mass spectrometric analysis. In-source decay or fragmentation during tandem mass spectrometry (MS/MS) can lead to the premature loss of the benzyl group, resulting in ambiguous data. Therefore, the selection of an appropriate ionization technique and fragmentation method is paramount for accurate characterization.

Comparative Analysis of Ionization and Fragmentation Techniques

The choice of ionization source and fragmentation method significantly impacts the quality of data obtained for peptides containing labile protecting groups like the benzyl ester. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptides, while collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are primary methods for peptide fragmentation.

Parameter ESI-CID MALDI-TOF ESI-ETD
Protecting Group Stability Moderate to LowHigh (with appropriate matrix)High
In-Source Decay Can be significantLow (with neutral matrices)Generally low
Sequence Coverage Good, but can be hampered by neutral lossPrimarily for intact mass; PSD for fragmentationExcellent, often preserves labile modifications
Primary Ion Types b- and y-ionsa-, b-, and y-ions (in PSD)c- and z-ions
Suitability for D-Asp(OBzl) Prone to benzyl group loss, complicating spectra.Preferred for intact mass confirmation.Ideal for sequencing with the protecting group intact.
Key Considerations:
  • ESI-CID: While widely accessible, the energetic nature of collision-induced dissociation can readily cause the neutral loss of the benzyl group (90.05 Da) from the D-Asp(OBzl) side chain. This can dominate the MS/MS spectrum, reducing the abundance of backbone fragment ions and complicating sequence analysis.

  • MALDI-TOF: This technique is generally considered a "softer" ionization method, especially when using appropriate matrices. For peptides with acid-labile protecting groups, acidic matrices like 2,5-dihydroxybenzoic acid (DHB) should be avoided as they can cause partial cleavage of the protecting group.[1] Neutral matrices such as 2,4,6-trihydroxyacetophenone or 2-amino-5-nitropyridine are recommended to preserve the integrity of the protected peptide.[1]

  • ESI-ETD: Electron-transfer dissociation is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions. A significant advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups.[2] This makes it a superior choice for sequencing D-Asp(OBzl) peptides where maintaining the benzyl group on the side chain during fragmentation is crucial for unambiguous characterization. Studies comparing CID and ETD have shown that ETD provides a significant increase in amino acid sequence coverage.[2][3]

Experimental Protocols

LC-MS/MS Analysis using ESI-CID

This protocol outlines a general procedure for the analysis of a D-Asp(OBzl)-containing peptide using a standard liquid chromatography-mass spectrometry system with electrospray ionization and collision-induced dissociation.

a. Sample Preparation:

  • Dissolve the peptide sample in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 10 pmol/µL.

  • Centrifuge the sample at 10,000 x g for 5 minutes to remove any particulates.

b. Liquid Chromatography:

  • Column: A C18 reversed-phase column with a wide pore size (300 Å) is recommended for peptide analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

c. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a stepped collision energy approach to balance backbone fragmentation with the potential loss of the benzyl group.

  • Data Analysis: Analyze the MS/MS spectra for the presence of b- and y-ions for sequence confirmation. Be vigilant for a prominent neutral loss of 90.05 Da from the precursor and fragment ions, corresponding to the benzyl group.

MALDI-TOF MS for Intact Mass Confirmation

This protocol is optimized for determining the intact molecular weight of the D-Asp(OBzl) peptide while minimizing in-source decay.

a. Sample and Matrix Preparation:

  • Peptide Solution: Dissolve the peptide in 0.1% TFA in water/acetonitrile (50:50 v/v) to a concentration of 10 pmol/µL.

  • Matrix Solution: Prepare a saturated solution of 2,4,6-trihydroxyacetophenone (THAP) in acetonitrile.

b. Sample Spotting:

  • On a MALDI target plate, spot 1 µL of the matrix solution.

  • Immediately add 1 µL of the peptide solution to the matrix spot and mix gently with the pipette tip.

  • Allow the spot to air dry completely (the dried-droplet method).

c. Mass Spectrometry:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Mode: Positive ion reflector mode for high resolution.

  • Laser: Nitrogen laser (337 nm).

  • Data Analysis: Determine the monoisotopic mass of the peptide and compare it to the theoretical mass of the fully protected peptide. Look for any significant peaks corresponding to the mass of the peptide without the benzyl group to assess the degree of in-source decay.

LC-MS/MS Analysis using ESI-ETD

This protocol is designed for detailed sequence analysis of the D-Asp(OBzl) peptide, with the goal of preserving the benzyl protecting group.

a. Sample Preparation and Liquid Chromatography:

  • Follow the same procedure as described for ESI-CID (Protocol 1).

b. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Electron-Transfer Dissociation (ETD).

  • Reagent: Fluoranthene is a common ETD reagent.

  • Data Analysis: Analyze the MS/MS spectra for a comprehensive series of c- and z-ions to confirm the peptide sequence. The benzyl protecting group is expected to remain intact on the D-Asp side chain, allowing for unambiguous localization.

Visualizing the Workflow and Fragmentation

To further elucidate the analytical process, the following diagrams illustrate the experimental workflow and key fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis D-Asp(OBzl) Peptide Synthesis Purification Purification (HPLC) Peptide_Synthesis->Purification Dissolution Dissolution in MS-compatible solvent Purification->Dissolution Ionization Ionization (ESI or MALDI) Dissolution->Ionization MS1 MS1 Scan (Intact Mass) Ionization->MS1 Fragmentation Fragmentation (CID or ETD) MS1->Fragmentation Purity_Assessment Purity and Integrity Assessment MS1->Purity_Assessment MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Sequence_Confirmation Sequence Confirmation MS2->Sequence_Confirmation

Caption: A generalized workflow for the mass spectrometric characterization of D-Asp(OBzl) peptides.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron-Transfer Dissociation (ETD) Precursor [Peptide+H]+ b_ions b-ions Precursor->b_ions CID y_ions y-ions Precursor->y_ions CID Neutral_Loss Neutral Loss of Benzyl Group Precursor->Neutral_Loss CID c_ions c-ions Precursor->c_ions ETD z_ions z-ions Precursor->z_ions ETD

Caption: A simplified diagram comparing the primary fragmentation pathways in CID and ETD for peptides.

Conclusion

The mass spectrometric characterization of peptides containing D-Asp(OBzl) requires careful consideration of the analytical methodology to avoid artifacts arising from the lability of the benzyl ester protecting group. For unambiguous sequence determination with the protecting group intact, LC-MS/MS with ETD fragmentation is the most robust approach. For routine confirmation of the intact mass, MALDI-TOF with a neutral matrix provides a reliable and straightforward method. While conventional ESI-CID can be used, the data must be interpreted cautiously, with an awareness of the potential for significant neutral loss of the benzyl group. By selecting the appropriate technique and optimizing experimental parameters, researchers can confidently characterize these modified peptides to ensure the integrity of their research and development efforts.

References

A Researcher's Guide to Chiral Purity Analysis of Fmoc-D-Asp(OBzl)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of amino acid building blocks is a cornerstone of peptide synthesis and pharmaceutical manufacturing. The presence of the undesired L-enantiomer of Fmoc-D-Asp(OBzl)-OH can introduce diastereomeric impurities into a final peptide product, potentially altering its efficacy, safety, and bioactivity. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for resolving and quantifying these enantiomers with high precision and sensitivity.

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical factor in achieving successful chiral separation. Polysaccharide-based columns, particularly those with cellulose derivatives, and macrocyclic glycopeptide columns have demonstrated robust performance in resolving a wide array of N-Fmoc protected amino acids under reversed-phase conditions.[1] The following table summarizes the performance of representative CSPs for the enantiomeric separation of Fmoc-Asp(OtBu)-OH, which is expected to exhibit similar behavior to Fmoc-Asp(OBzl)-OH.

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseRetention Time D-Enantiomer (min)Retention Time L-Enantiomer (min)Selectivity (α)Resolution (Rₛ)
Lux 5 µm Cellulose-1 Polysaccharide (Cellulose derivative)Acetonitrile / 0.1% Trifluoroacetic Acid (60:40)12.5815.431.28>1.5
CHIROBIOTIC T Macrocyclic Glycopeptide (Teicoplanin)Reversed-phase or Polar Organic ModeData not available, but generally effective for Fmoc-amino acids.Data not availableData not availableData not available
QN-AX™ Quinine-based Anion ExchangerPolar Ionic Mode (e.g., MeOH/MeCN with TEA/FA)Effective for Fmoc-Asp(OtBu)-OH.[2]Data not availableData not availableData not available

Note: Resolution (Rₛ) > 1.5 is considered baseline separation. Data for Lux Cellulose-1 is derived from the separation of Fmoc-Asp(OtBu)-OH.[1] CHIROBIOTIC and Quinine-based CSPs are established alternatives for Fmoc-amino acids.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the analysis of this compound using a polysaccharide-based CSP.

Method 1: Polysaccharide-Based CSP

This method is based on the successful separation of the analogous Fmoc-Asp(OtBu)-OH.[1]

  • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase: Acetonitrile / 0.1% (v/v) Trifluoroacetic Acid in Water (60:40)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (approx. 25 °C)

  • Detection: UV at 220 nm or 265 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.

Alternative Method: Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide phases like CHIROBIOTIC T are also highly effective for Fmoc-amino acids, often in reversed-phase or polar organic modes. A typical starting point for method development would be:

  • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

  • Mobile Phase Screening:

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water gradients with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Polar Organic Mode: Acetonitrile/Methanol mixtures with small amounts of acid and base (e.g., 0.1% Acetic Acid and 0.1% Triethylamine).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm or 265 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

Method Development and Analysis Workflow

The process of analyzing the chiral purity of this compound follows a systematic workflow, from initial method development to final data analysis and reporting. This ensures that the chosen method is robust, reproducible, and fit for purpose.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Processing & Reporting A Define Analytical Goal: Determine %ee of this compound B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide, Glycopeptide) A->B C Screen Mobile Phases (Reversed-Phase, Polar Organic) B->C D Optimize Conditions (Flow Rate, Temperature, Gradient) C->D E Prepare Samples & Standards (Dissolve in Mobile Phase) D->E F Equilibrate HPLC System E->F G Inject Racemic Standard (Confirm Peak Identity & Resolution) F->G H Inject this compound Sample G->H I Integrate Peak Areas (D- and L-Enantiomers) H->I J Calculate Enantiomeric Excess (%ee) %ee = |(Area_D - Area_L) / (Area_D + Area_L)| * 100 I->J K Generate Report J->K

Caption: General workflow for chiral HPLC method development and analysis.

Decision Logic for Chiral Separation Strategy

While direct analysis on a CSP is the most common and efficient method, other strategies exist. The choice of method depends on factors like sample complexity, required sensitivity, and available instrumentation.

G start Start: Analyze Chiral Purity of This compound csp_available Chiral Stationary Phase (CSP) Available? start->csp_available direct_method Use Direct Method: Separation on CSP csp_available->direct_method Yes indirect_method Consider Indirect Method: Derivatization with Chiral Agent (CDA) csp_available->indirect_method No end End: Report Enantiomeric Purity direct_method->end achiral_sep Separate Diastereomers on Achiral Column (e.g., C18) indirect_method->achiral_sep achiral_sep->end

Caption: Decision tree for selecting a chiral HPLC separation strategy.

References

A Comparative Guide to the Performance of Fmoc-D-Asp(OBzl)-OH with Various Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice of coupling reagent is paramount, especially for amino acids like Fmoc-D-Asp(OBzl)-OH, where the bulky side chain and potential for side reactions can impact the final yield and purity of the synthesized peptide. This guide provides an objective comparison of common coupling reagents, supported by experimental data and detailed protocols, to facilitate an informed selection process.

The primary challenge in coupling aspartic acid derivatives is the risk of aspartimide formation, a base-catalyzed side reaction that can lead to a mixture of α- and β-peptides and potential racemization.[1] The selection of an appropriate coupling reagent and protocol is critical to minimize this and other side reactions.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is assessed based on several factors, including reaction kinetics, coupling efficiency, and the potential for side reactions. The following table summarizes the performance of widely used coupling reagents for challenging couplings, which is relevant for this compound.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityKey Advantages & Disadvantages
HATU Aminium Salt20 - 45 min> 99.5%Very HighAdvantages: High reactivity, fast kinetics, and low risk of racemization.[2][3] Disadvantages: High cost, potential for guanidinylation side reaction if used in excess.[4]
HCTU Aminium Salt20 - 45 min> 99%Very HighAdvantages: Similar reactivity to HATU, often more cost-effective and stable.[5] Disadvantages: Potential for side reactions similar to other uronium salts.
HBTU Aminium Salt30 - 60 min98 - 99.5%HighAdvantages: Widely used and effective.[4] Disadvantages: Less reactive than HATU, higher risk of racemization in some cases.[2]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighAdvantages: Low propensity for racemization, byproducts are not carcinogenic.[6][7] Disadvantages: Generally lower reactivity than HATU/HCTU.
DIC/Oxyma Carbodiimide/Additive60 - 120 min> 98%HighAdvantages: Cost-effective, simple byproducts, Oxyma is a safer and effective alternative to HOBt.[6][8] Disadvantages: Slower reaction rates compared to onium salts.[6]
DIC/HOBt Carbodiimide/Additive60 - 120 min95 - 98%GoodAdvantages: Economical and widely used.[3] Disadvantages: Slower kinetics, HOBt has safety concerns (explosive potential).[8]

Disclaimer: The quantitative data presented is extrapolated from studies on sterically hindered and challenging amino acids.[3] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general SPPS workflow, the activation mechanisms of different coupling reagent classes, and a decision-making guide for reagent selection.

spss_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated) cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 n cycles Coupling Amino Acid Coupling (Fmoc-AA-OH + Reagent) Wash1->Coupling n cycles Wash2 DMF Wash Coupling->Wash2 n cycles Wash2->Deprotection n cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

activation_mechanisms cluster_aminium Aminium Salt (e.g., HATU) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_carbodiimide Carbodiimide (e.g., DIC/Oxyma) A_AA Fmoc-AA-OH A_ActiveEster OAt-Active Ester A_AA->A_ActiveEster A_HATU HATU + Base A_HATU->A_ActiveEster PeptideBond New Peptide Bond A_ActiveEster->PeptideBond P_AA Fmoc-AA-OH P_ActiveEster OBt-Active Ester P_AA->P_ActiveEster P_PyBOP PyBOP + Base P_PyBOP->P_ActiveEster P_ActiveEster->PeptideBond C_AA Fmoc-AA-OH C_Intermediate O-acylisourea C_AA->C_Intermediate C_DIC DIC C_DIC->C_Intermediate C_Oxyma Oxyma C_ActiveEster Oxyma-Active Ester C_Oxyma->C_ActiveEster C_Intermediate->C_ActiveEster C_ActiveEster->PeptideBond Peptide Resin-Bound Peptide (Free N-terminus) Peptide->PeptideBond decision_tree start Start: Coupling this compound q1 Is the sequence known to be 'difficult' or prone to aggregation? start->q1 q2 Is minimizing cost a primary concern? q1->q2 No rec1 Use high-reactivity reagent: HATU or HCTU q1->rec1 Yes q3 Is maximizing speed and purity the top priority? q2->q3 No rec2 Consider cost-effective option: DIC/Oxyma q2->rec2 Yes rec3 Consider a balance: PyBOP or HBTU q3->rec3 No rec4 Use HATU for highest reactivity and purity q3->rec4 Yes

References

A Comparative Guide to the Validation of D-Amino Acid Incorporation by Enzymatic Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptides is a cornerstone of modern therapeutic development, offering a powerful method to enhance stability against enzymatic degradation. Validating the successful and site-specific incorporation of these non-canonical amino acids is a critical quality control step. This guide provides an objective comparison of enzymatic digestion-based validation with other key analytical techniques, supported by experimental data and detailed protocols.

Comparison of Validation Methodologies

The selection of a validation method for D-amino acid incorporation depends on the specific requirements of the analysis, including the need for quantitative versus qualitative data, sensitivity, and throughput. The following table summarizes the key performance characteristics of the primary analytical techniques.

Method Principle Quantitative Ability Throughput Sensitivity Specificity Primary Application
Enzymatic Digestion with HPLC Analysis D-amino acid incorporation confers resistance to cleavage by stereospecific proteases. The intact peptide is monitored over time by HPLC.Semi-quantitative to Quantitative (rate of degradation)MediumModerateModerate to HighAssessing relative proteolytic stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Directly measures the mass-to-charge ratio of the intact peptide and its fragments, confirming the precise mass and sequence.QuantitativeHighHighVery HighDefinitive confirmation of incorporation and sequence.
Chiral Amino Acid Analysis The peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent and analyzed to determine the enantiomeric ratio.QuantitativeLow to MediumHighVery HighAbsolute confirmation of D-amino acid presence and quantification of incorporation efficiency.

Quantitative Data Summary

The following tables present representative data illustrating the significant increase in peptide stability conferred by D-amino acid incorporation, as determined by enzymatic digestion assays.

Table 1: Stability of a Model Peptide in Human Serum

PeptideSequence% Intact after 8h% Intact after 24h
L-peptideKRLFKKLLKYLRKF< 5%Not Detected
D-substituted peptideK(d)RLF(d)K(d)K(d)LLKYLR(d)K(d)F> 90%> 60%[1]

Table 2: Trypsin Resistance of an Antimicrobial Peptide

PeptideDescription% Intact after 18h with Trypsin
Parent Peptide (All L-amino acids)Cationic antimicrobial peptideNot Detected
D-amino acid substituted peptideAll L-Lys and L-Arg replaced with D-Lys and D-Arg15%[1]

Experimental Protocols

Protease Stability Assay using HPLC

This protocol outlines a general procedure to assess the stability of a peptide containing D-amino acids in the presence of a specific protease or serum.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • Protease solution (e.g., trypsin, chymotrypsin at 1 mg/mL in the same buffer) or human serum

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the protease solution or serum at a defined ratio (e.g., 1:1 v/v).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately mix the withdrawn aliquot with the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched sample to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a suitable gradient of mobile phases A and B to elute the peptide. Monitor the elution by UV absorbance at 220 nm or 280 nm.

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample.

LC-MS/MS Analysis for Sequence Confirmation

This protocol provides a general workflow for the definitive confirmation of D-amino acid incorporation using LC-MS/MS.

Materials:

  • Protein/peptide sample containing the putative D-amino acid

  • Denaturation and reduction buffer (e.g., 8 M urea, 10 mM DTT)

  • Alkylation reagent (e.g., 55 mM iodoacetamide)

  • Digestion enzyme (e.g., trypsin)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation: Denature, reduce, and alkylate the protein sample to linearize the polypeptide chains.

  • Enzymatic Digestion: Digest the protein into smaller peptides using an appropriate enzyme. Note that if the D-amino acid is at a cleavage site, the resulting peptide will be larger than expected.

  • LC Separation: Inject the peptide digest onto a reverse-phase LC column (e.g., C18) and separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

  • MS Analysis: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The instrument performs a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.

  • MS/MS Fragmentation: Select precursor ions corresponding to the expected mass of the D-amino acid-containing peptide for fragmentation (e.g., by collision-induced dissociation).

  • Data Analysis: Analyze the resulting MS/MS spectra to determine the amino acid sequence of the fragmented peptide. The presence of the D-amino acid is confirmed by the mass shift in the peptide and its fragment ions.

Chiral Amino Acid Analysis using Marfey's Reagent

This protocol describes the hydrolysis of a peptide and subsequent derivatization for the determination of amino acid chirality.[2][3][4][5][6]

Materials:

  • Peptide sample

  • 6 M HCl

  • Derivatization buffer (e.g., 1 M sodium bicarbonate)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solution (e.g., 1% w/v in acetone)

  • Quenching solution (e.g., 2 M HCl)

  • LC-MS system with a C18 column

Procedure:

  • Acid Hydrolysis: Place the peptide sample in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.

  • Drying: After hydrolysis, cool the sample and dry it completely under a stream of nitrogen or in a vacuum centrifuge to remove the HCl.

  • Derivatization:

    • Dissolve the amino acid hydrolysate in the derivatization buffer.

    • Add the Marfey's Reagent solution and incubate at 40°C for 1 hour.[5]

    • Quench the reaction by adding the quenching solution.

  • LC-MS Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Separate the diastereomeric amino acid derivatives using a suitable gradient of acetonitrile in water with 0.1% formic acid.

    • Detect the derivatized amino acids by their specific mass-to-charge ratios using the mass spectrometer.

  • Data Analysis: Compare the retention times of the amino acids from the sample to those of derivatized D- and L-amino acid standards to determine the chirality and quantify the extent of D-amino acid incorporation.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described validation methods.

EnzymaticDigestionWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide D-Amino Acid Peptide Incubation Incubate at 37°C Peptide->Incubation Protease Protease Solution (e.g., Trypsin) Protease->Incubation Quenching Quench Reaction (e.g., TFA) Incubation->Quenching Time Points HPLC HPLC Analysis (C18 Column) Quenching->HPLC Data Data Analysis: Peak Area vs. Time HPLC->Data

Caption: Workflow for Protease Stability Assay.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Protein Protein with D-Amino Acid Denature Denature, Reduce, Alkylate Protein->Denature Digest Enzymatic Digestion Denature->Digest LC LC Separation (Peptides) Digest->LC MS1 MS Scan (Intact Mass) LC->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Select Precursor Data Sequence Confirmation MS2->Data

Caption: LC-MS/MS Validation Workflow.

ChiralAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide D-Amino Acid Peptide Hydrolysis Acid Hydrolysis (6 M HCl) Peptide->Hydrolysis Derivatization Derivatize with Marfey's Reagent Hydrolysis->Derivatization Amino Acids LCMS LC-MS Analysis (C18 Column) Derivatization->LCMS Diastereomers Data Quantify D/L Ratio LCMS->Data

Caption: Chiral Amino Acid Analysis Workflow.

References

A Head-to-Head Comparison: Fmoc-D-Asp(OBzl)-OH vs. Backbone Protected Dipeptides in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of building blocks is critical to achieving high purity and yield of the target peptide. The incorporation of aspartic acid, in particular, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to a cascade of difficult-to-separate impurities. This guide provides an objective comparison of two key strategies for introducing aspartic acid residues: the use of the standard side-chain protected amino acid, Fmoc-D-Asp(OBzl)-OH, and the increasingly adopted approach of using backbone-protected dipeptides.

This compound is a commonly used building block where the α-amino group is protected by the base-labile Fmoc group and the β-carboxyl group of the aspartic acid side chain is protected by a benzyl ester (OBzl).[1] While effective for peptide chain elongation, the benzyl ester is less sterically hindering than other protecting groups like tert-butyl (OtBu), which can make it more susceptible to aspartimide formation under the basic conditions of Fmoc deprotection.[2]

Backbone-protected dipeptides, on the other hand, offer a more robust solution by temporarily modifying the amide backbone of the peptide.[3][4] These dipeptides, such as those containing a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the amino acid preceding the aspartic acid, effectively prevent the intramolecular cyclization that leads to aspartimide formation.[4][5] This strategy has been shown to dramatically improve the purity of crude peptides, especially those containing the problematic Asp-Gly sequence.[3]

Performance Comparison: Quantitative Data

The following table summarizes the key performance differences between this compound and a representative backbone-protected dipeptide, Fmoc-L-Val-L-(Dmb)Gly-OH, in the context of preventing aspartimide formation and impacting overall peptide purity.

Performance MetricThis compoundBackbone Protected Dipeptide (e.g., Fmoc-L-Val-L-(Dmb)Gly-OH)Key Advantages of Backbone Protection
Prevention of Aspartimide Formation Prone to aspartimide formation, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[2][6]Highly effective at preventing aspartimide formation by sterically hindering the cyclization reaction.[3][4][5]Superior for sequences prone to aspartimide formation.
Crude Peptide Purity Can lead to significant impurities due to aspartimide formation and subsequent side reactions.Significantly higher crude peptide purity, with one study showing an increase from 45% to 91% in an Asp-Gly containing peptide.[3]Reduced need for extensive purification, saving time and resources.
Coupling Efficiency Generally good with standard coupling reagents.Can be slightly slower due to the steric bulk of the backbone protecting group, potentially requiring extended coupling times or more potent coupling reagents.While potentially slower, the prevention of side reactions often outweighs this drawback.
Solubility of Protected Peptide Does not inherently improve the solubility of the growing peptide chain.The backbone protecting group can disrupt interchain hydrogen bonding, improving the solubility of the resin-bound peptide and preventing aggregation.[3]Facilitates the synthesis of longer and more "difficult" sequences.
Cost Generally lower cost per gram.Higher initial cost for the specialized dipeptide building block.The higher initial cost can be offset by improved yields and reduced purification costs.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed methodologies for key experiments used to evaluate the performance of these building blocks.

Protocol 1: Synthesis of a Model Hexapeptide (H-VKDGYI-OH) to Evaluate Aspartimide Formation

This protocol is adapted from studies comparing different aspartic acid protection strategies.[5]

1. Resin Preparation:

  • Start with a pre-loaded Wang resin with Fmoc-Ile-OH.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

2. Peptide Synthesis (Manual or Automated):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • For this compound: Dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and couple for 1-2 hours.

    • For Backbone Protected Dipeptide: Dissolve the Fmoc-protected dipeptide (e.g., Fmoc-L-Val-L-(Dmb)Gly-OH) (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF. Add to the resin and couple for 2-4 hours.

    • Monitor coupling completion using a Kaiser test. If the test is positive, recouple.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Gly, Tyr(tBu), Lys(Boc), Val).

3. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF and DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours.

  • Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: HPLC Analysis of Crude Peptide Purity and Aspartimide Formation

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

3. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • Calculate the percentage of the desired peptide and any aspartimide-related impurities (which often elute close to the main peak).

Visualizing the Comparison

The following diagrams illustrate the key concepts discussed in this guide.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Washing Washing Deprotection->Washing Coupling Coupling (e.g., HCTU/DIPEA) Coupling->Washing Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Final Cycle Washing->Deprotection Washing->Coupling Peptide Purified Peptide Cleavage->Peptide Comparison_Logic cluster_0 This compound Strategy cluster_1 Backbone Protected Dipeptide Strategy Start_A Incorporate This compound Deprotection_A Fmoc Deprotection (Piperidine) Start_A->Deprotection_A Side_Reaction Potential for Aspartimide Formation Deprotection_A->Side_Reaction Impurities Formation of Impurities Side_Reaction->Impurities Purification_A Extensive Purification Impurities->Purification_A Final_Peptide_A Final Peptide Purification_A->Final_Peptide_A Start_B Incorporate Backbone Protected Dipeptide Deprotection_B Fmoc Deprotection (Piperidine) Start_B->Deprotection_B No_Side_Reaction Aspartimide Formation Prevented Deprotection_B->No_Side_Reaction High_Purity Higher Crude Purity No_Side_Reaction->High_Purity Purification_B Simplified Purification High_Purity->Purification_B Final_Peptide_B Final Peptide Purification_B->Final_Peptide_B

References

A Comparative Guide to the Stability of the O-benzyl (OBzl) Protecting Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of success. The O-benzyl (OBzl) group, a stalwart in peptide chemistry, is frequently employed for the side-chain protection of amino acids such as serine, threonine, tyrosine, aspartic acid, and glutamic acid, particularly within the Boc/Bzl strategy. This guide provides an objective comparison of the OBzl group's stability under various SPPS conditions, supported by experimental data and detailed methodologies, to inform synthetic strategies.

The stability of the OBzl group is paramount, as its premature cleavage can lead to undesired side reactions, impacting the purity and yield of the final peptide. Conversely, its efficient removal during the final cleavage step is essential for obtaining the target molecule. This guide will delve into the quantitative stability of the OBzl group, compare it with the commonly used tert-butyl (tBu) protecting group, and provide insights into potential side reactions.

Quantitative Stability of the O-benzyl Group under Acidic Conditions

The OBzl group is renowned for its relative stability to moderately acidic conditions, a cornerstone of the Boc/Bzl SPPS strategy where the Nα-Boc group is repeatedly removed with trifluoroacetic acid (TFA). However, it is readily cleaved by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[1][2]

While qualitatively understood, quantitative data on the stability of OBzl in TFA is crucial for optimizing synthesis protocols. The stability is influenced by the concentration of TFA, the duration of exposure, and the presence of scavengers.

ConditionO-benzyl (OBzl) Stabilitytert-butyl (tBu) StabilityKey Considerations
Repetitive Nα-Boc Deprotection
50% TFA in Dichloromethane (DCM)High (>99% stable per cycle)Low (Readily cleaved)The differential stability allows for the selective removal of the Boc group while the OBzl group remains intact on the side chain.[1]
Final Cleavage
Anhydrous Hydrogen Fluoride (HF)Low (Effectively cleaved)Low (Effectively cleaved)HF is a hazardous reagent requiring specialized equipment.[2]
Trifluoromethanesulfonic acid (TFMSA)Low (Effectively cleaved)Low (Effectively cleaved)A strong acid alternative to HF.[1]
High Concentration TFA (e.g., 95%)Moderate to Low (Cleavage can occur, but may be slow or incomplete depending on the specific amino acid and conditions)Low (Effectively cleaved)Often used in Fmoc/tBu strategy for final cleavage.[3]

Comparison with the tert-butyl (tBu) Protecting Group

The tBu group is the protecting group of choice for the side chains of Ser, Thr, Tyr, Asp, and Glu in the widely adopted Fmoc/tBu orthogonal strategy. A direct comparison of the stability of OBzl and tBu groups under acidic conditions highlights their distinct applications.

ParameterO-benzyl (OBzl) Grouptert-butyl (tBu) Group
Primary SPPS Strategy Boc/BzlFmoc/tBu
Stability to Mild Acid (e.g., 20-50% TFA in DCM) HighLow
Stability to Strong Base (e.g., 20% Piperidine in DMF) HighHigh
Cleavage Conditions Strong acids (HF, TFMSA)[2]Moderate to strong acids (e.g., 95% TFA)[3]
Common Side Reactions O to C rearrangement (Tyr), anisylation during cleavage.Formation of t-butyl carbocations leading to alkylation of sensitive residues (e.g., Trp, Met).[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of OBzl Group Stability in TFA

This protocol allows for the determination of the rate of OBzl group cleavage under specific acidic conditions.

Materials:

  • Resin-bound peptide containing an OBzl-protected amino acid.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Scavengers (e.g., triisopropylsilane (TIS), water).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass spectrometer.

Procedure:

  • Swell a known amount of the peptide-resin in DCM.

  • Treat the resin with a defined TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) at room temperature.

  • At various time points (e.g., 10 min, 30 min, 1h, 2h, 4h), take an aliquot of the resin.

  • Quench the cleavage reaction in the aliquot by washing with a large volume of cold diethyl ether.

  • Cleave the peptide from the resin aliquot using a standard strong acid protocol (e.g., HF) to ensure complete cleavage for analysis.

  • Analyze the cleaved peptide by RP-HPLC to quantify the ratio of the fully protected peptide to the partially deprotected (OBzl-cleaved) peptide.

  • Confirm the identity of the peaks by mass spectrometry.

  • Plot the percentage of OBzl cleavage versus time to determine the cleavage kinetics.

Protocol 2: Final Cleavage of Peptides with OBzl Protecting Groups using HF

This protocol describes the standard procedure for the final deprotection of peptides synthesized using the Boc/Bzl strategy.

Materials:

  • Dried peptide-resin.

  • Anhydrous Hydrogen Fluoride (HF).

  • Scavenger (e.g., anisole, p-cresol).

  • HF cleavage apparatus.

  • Cold diethyl ether.

Procedure:

  • Place the dried peptide-resin in a reaction vessel of a specialized HF cleavage apparatus.

  • Add the appropriate scavenger (e.g., anisole) to the resin.

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether to remove scavengers and organic byproducts.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

SPPS_Strategy_Comparison cluster_Boc_Bzl Boc/Bzl Strategy cluster_Fmoc_tBu Fmoc/tBu Strategy Boc_deprotection Nα-Boc Deprotection (Mild Acid: TFA) OBzl_stable OBzl Side-Chain (Stable) Boc_deprotection->OBzl_stable OBzl remains Final_cleavage_HF Final Cleavage (Strong Acid: HF) OBzl_stable->Final_cleavage_HF Peptide Elongation Peptide_Boc Final Peptide Final_cleavage_HF->Peptide_Boc OBzl removed Fmoc_deprotection Nα-Fmoc Deprotection (Base: Piperidine) tBu_stable tBu Side-Chain (Stable) Fmoc_deprotection->tBu_stable tBu remains Final_cleavage_TFA Final Cleavage (Moderate Acid: TFA) tBu_stable->Final_cleavage_TFA Peptide Elongation Peptide_Fmoc Final Peptide Final_cleavage_TFA->Peptide_Fmoc tBu removed

Caption: Comparison of Boc/Bzl and Fmoc/tBu SPPS workflows.

OBzl_Cleavage_Pathway Protected_Peptide Resin-Bound Peptide (-AA-O-Bzl) Protonation Protonation of Ether Oxygen Protected_Peptide->Protonation Strong Acid (HF) SN1_SN2 SN1 or SN2 Mechanism Protonation->SN1_SN2 Deprotected_Peptide Deprotected Peptide (-AA-OH) SN1_SN2->Deprotected_Peptide Benzyl_Cation Benzyl Cation SN1_SN2->Benzyl_Cation Scavenger Scavenger (e.g., Anisole) Benzyl_Cation->Scavenger Trapping Alkylated_Scavenger Alkylated Scavenger Scavenger->Alkylated_Scavenger

Caption: Mechanism of O-benzyl group cleavage by strong acid in SPPS.

Conclusion

The O-benzyl protecting group remains a valuable tool in solid-phase peptide synthesis, particularly within the well-established Boc/Bzl strategy. Its stability to mild acidic conditions and lability to strong acids provide a robust framework for the synthesis of a wide range of peptides. However, a thorough understanding of its stability profile, potential side reactions, and the comparison with alternative protecting groups like the tBu group is essential for rational planning and successful execution of peptide synthesis campaigns. The choice between OBzl and other protecting groups should be guided by the specific requirements of the target peptide, the overall synthetic strategy, and the available instrumentation.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-D-Asp(OBzl)-OH: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the responsible management of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Fmoc-D-Asp(OBzl)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-benzyl ester), ensuring adherence to safety protocols and regulatory requirements.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the key safety characteristics of this compound. While it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, proper handling is still necessary to minimize any potential risks.[1] The substance is a combustible solid, and appropriate personal protective equipment (PPE) should always be worn.[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Suitable protective gloves, such as nitrile gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust generation, a particle filter respirator (N95 type) is recommended.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1][4]

1. Waste Segregation:

  • Keep this compound waste separate from other chemical waste to prevent unintended reactions.

2. Solid Waste Collection:

  • Collect unreacted this compound and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[1]

3. Liquid Waste Collection:

  • Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. The container should be appropriate for the solvent used.

4. Container Labeling:

  • Clearly label the waste container as "Hazardous Waste" (or as required by your institution), with the full chemical name "this compound," and the CAS Number 150009-58-8.[5]

5. Storage of Waste:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[1]

6. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed chemical waste disposal company.[1] Ensure that the disposal process adheres to all federal, state, and local environmental control regulations.[6]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits or pH adjustments, are provided in the available safety data sheets. Disposal procedures are primarily guided by regulatory compliance.

ParameterValue
CAS Number 150009-58-8
Molecular Formula C₂₆H₂₃NO₆
Molecular Weight 445.46 g/mol
Appearance White powder or crystals
Storage Temperature 2-8°C
Water Hazard Class WGK 3
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Under fire conditions, may produce carbon oxides and nitrogen oxides.[1][6]

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound for disposal are not detailed in the provided safety information. The recommended procedure is to collect the waste and transfer it to a licensed disposal service.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (Unreacted chemical, contaminated items) labeling Label Container ('Hazardous Waste', Chemical Name, CAS) solid_waste->labeling liquid_waste Liquid Waste (Solutions containing the chemical) liquid_waste->labeling storage Store in Designated, Well-Ventilated, Secure Area labeling->storage disposal_company Licensed Chemical Waste Disposal Company storage->disposal_company

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis, the safe and effective handling of reagents is paramount. This guide provides immediate, essential safety and logistical information for Fmoc-D-Asp(OBzl)-OH, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical substance that requires careful handling to avoid potential health hazards. While not classified as acutely toxic, it may cause skin and eye irritation upon contact and respiratory tract irritation if inhaled.[1] Therefore, a comprehensive approach to Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.Nitrile or latex gloves (double gloving is recommended).Laboratory coat.N95 or higher-rated respirator if handled outside a ventilated enclosure.[2]
Solution Preparation Chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Not generally required if handled within a chemical fume hood.
Peptide Synthesis (Coupling) Chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Not generally required if handled within a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or gown over a laboratory coat.Air-purifying respirator with organic vapor cartridges.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile or latex gloves.Laboratory coat.Not generally required.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe and effective use of this compound in peptide synthesis. The following diagram and protocol outline the key stages, from initial preparation to the completion of the coupling reaction.

cluster_prep Preparation cluster_handling Handling and Synthesis cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Dissolve in DMF handling_weigh->handling_dissolve handling_activate Activate with Coupling Reagents handling_dissolve->handling_activate handling_couple Couple to Resin handling_activate->handling_couple handling_wash Wash Resin handling_couple->handling_wash disposal_solid Segregate Solid Waste handling_wash->disposal_solid disposal_liquid Segregate Liquid Waste handling_wash->disposal_liquid disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_dispose Dispose According to Regulations disposal_label->disposal_dispose

Caption: Workflow for the safe handling and use of this compound in SPPS.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol details a single coupling cycle for incorporating this compound onto a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.[1]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[3]

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.[1]

  • Amino Acid Activation (using HATU/DIPEA):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and DIPEA (6-8 equivalents) in a minimal amount of DMF.[1]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[3]

  • Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or cleavage.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect unused this compound, contaminated weighing paper, gloves, and other disposable labware in a dedicated, labeled, and sealed container for chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound, including reaction mixtures and washes, in a labeled, sealed, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Do not mix with incompatible waste streams. This waste should be treated as halogenated organic waste.[4]

  • Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

By adhering to these safety protocols, researchers can minimize risks and ensure the successful application of this compound in their peptide synthesis endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.